Product packaging for 7-Bromo-1,1,1-trifluoroheptan-2-one(Cat. No.:CAS No. 647831-24-1)

7-Bromo-1,1,1-trifluoroheptan-2-one

Cat. No.: B3148482
CAS No.: 647831-24-1
M. Wt: 247.05 g/mol
InChI Key: MAIKVCCDZVUYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-1,1,1-trifluoroheptan-2-one is a useful research compound. Its molecular formula is C7H10BrF3O and its molecular weight is 247.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.98671 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10BrF3O B3148482 7-Bromo-1,1,1-trifluoroheptan-2-one CAS No. 647831-24-1

Properties

IUPAC Name

7-bromo-1,1,1-trifluoroheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3O/c8-5-3-1-2-4-6(12)7(9,10)11/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIKVCCDZVUYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)C(F)(F)F)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60801439
Record name 7-Bromo-1,1,1-trifluoroheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60801439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647831-24-1
Record name 7-Bromo-1,1,1-trifluoroheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60801439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromo-1,1,1-trifluoroheptan-2-one synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Bromo-1,1,1-trifluoroheptan-2-one

Executive Summary

This guide provides a comprehensive, research-grade protocol for the synthesis of this compound, a valuable bifunctional building block in modern medicinal chemistry and drug development. Trifluoromethyl ketones (TFMKs) are a privileged class of compounds, renowned for their ability to act as potent, reversible covalent inhibitors of various enzymes.[1][2] The presence of a terminal bromo-alkyl chain on the TFMK scaffold provides a reactive handle for further chemical elaboration, making this molecule a crucial intermediate for creating complex pharmaceutical agents.[3] This document details a robust and scalable synthetic strategy centered on the Grignard reaction, offering in-depth mechanistic insights, a step-by-step experimental protocol, and guidance on purification and characterization.

Introduction: Strategic Importance in Drug Discovery

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[4] The trifluoromethyl ketone moiety is particularly effective as a pharmacophore because its electron-deficient carbonyl carbon is readily hydrated in biological systems to form a stable, tetrahedral gem-diol. This hydrate acts as a transition-state analogue mimic for the enzymatic hydrolysis of esters and amides, leading to potent enzyme inhibition.[2][4]

This compound (CAS 647831-24-1) capitalizes on this principle while offering additional synthetic versatility.[5] The seven-carbon backbone provides appropriate spacing for positioning the reactive warhead within an enzyme's active site, while the terminal bromine atom serves as a key functional group for downstream modifications via nucleophilic substitution or cross-coupling reactions. This dual functionality makes it an ideal starting point for constructing targeted covalent inhibitors and other complex molecular probes.[3]

Retrosynthetic Analysis and Mechanistic Rationale

The synthesis of a ketone is most classically achieved through the acylation of an organometallic reagent. A retrosynthetic disconnection of the target molecule logically points to a Grignard reagent derived from a five-carbon chain and an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.

Retrosynthetic Disconnection:

This compound ⇒ (5-Bromopentyl)magnesium bromide + Ethyl trifluoroacetate

The core of this synthesis is the nucleophilic addition of a Grignard reagent to an ester. A critical aspect of this specific transformation is the avoidance of over-addition, a common side reaction where a second equivalent of the Grignard reagent attacks the newly formed ketone. In the case of ethyl trifluoroacetate, the reaction proceeds cleanly to the ketone for a key reason: the powerful electron-withdrawing nature of the trifluoromethyl group highly stabilizes the initial tetrahedral hemiacetal intermediate.[6] This stability prevents the elimination of the ethoxide leaving group under the reaction conditions, thereby protecting the carbonyl from a second nucleophilic attack. The desired ketone is then liberated upon acidic workup.

Potential side reactions primarily involve Wurtz-type coupling, where the Grignard reagent may react with the alkyl bromide of another molecule.[7] This can be minimized through careful control of reaction conditions, specifically by maintaining low temperatures and ensuring slow, controlled addition of reagents to avoid high local concentrations.[7]

Detailed Experimental Protocol

This protocol is divided into two primary stages: the formation of the necessary Grignard reagent and its subsequent reaction with the trifluoroacetate ester.

Stage A: Formation of (5-Bromopentyl)magnesium Bromide

  • Preparation: All glassware (a three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel) must be rigorously dried in an oven at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon.

  • Reagent Setup: Equip the flask with a magnetic stir bar and add magnesium turnings (1.2 equivalents). Place a single crystal of iodine into the flask to aid in reaction initiation.

  • Initiation: In the dropping funnel, prepare a solution of 1,5-dibromopentane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 5-10%) of this solution to the magnesium turnings. The disappearance of the purple iodine color and the onset of gentle reflux indicate successful initiation.

  • Grignard Formation: Once initiated, slowly add the remaining 1,5-dibromopentane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the resulting grey-brown solution at room temperature for an additional 60 minutes to ensure all the magnesium has been consumed.

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath in preparation for the next stage.

Stage B: Acylation with Ethyl Trifluoroacetate

  • Reagent Preparation: Prepare a solution of ethyl trifluoroacetate (1.05 equivalents) in anhydrous diethyl ether in a separate, dry dropping funnel. Ethyl trifluoroacetate is a volatile and colorless liquid.[8]

  • Reaction: Add the ethyl trifluoroacetate solution dropwise to the stirred, cooled Grignard reagent solution. The internal temperature must be carefully maintained below 5 °C throughout the addition to prevent side reactions.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and continue stirring for an additional two hours.

  • Quenching: Cool the reaction mixture back down to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.[9]

Data Summary and Characterization

Table 1: Reagent and Product Data

Compound Formula MW ( g/mol ) Equivalents Density (g/mL) Boiling Point (°C)
1,5-Dibromopentane C₅H₁₀Br₂ 229.94 1.0 1.70 205
Magnesium Mg 24.31 1.2 N/A N/A
Ethyl Trifluoroacetate C₄H₅F₃O₂ 142.08 1.05 1.19 61[8]

| Product | C₇H₁₀BrF₃O | 247.05 | - | ~1.45 [10] | ~223 [10] |

Expected Product Characterization:

  • Appearance: Colorless to light yellow liquid.[3][10]

  • ¹H NMR: Resonances corresponding to the five methylene groups of the heptan chain, with distinct shifts for the protons adjacent to the bromine atom and the carbonyl group.

  • ¹³C NMR: Signals for the five distinct methylene carbons, the carbonyl carbon, and the quartet for the trifluoromethyl carbon (due to C-F coupling).

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass (245.9867 m/z for [M]+), showing the characteristic isotopic pattern for a molecule containing one bromine atom.[5]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

SynthesisWorkflow cluster_start Starting Materials cluster_stageA Stage A: Grignard Formation cluster_stageB Stage B: Acylation & Purification SM1 1,5-Dibromopentane Proc1 1. Combine SM1 & SM2 in Anhydrous Ether SM1->Proc1 SM2 Magnesium Turnings SM2->Proc1 SM3 Ethyl Trifluoroacetate Proc3 3. Add SM3 to Grignard Solution at 0 °C SM3->Proc3 SM4 Anhydrous Diethyl Ether SM4->Proc1 SM4->Proc3 Proc2 2. Initiate with Iodine & Reflux Proc1->Proc2 Result1 (5-Bromopentyl)magnesium bromide (in situ) Proc2->Result1 Result1->Proc3 Proc4 4. Aqueous Workup (NH4Cl Quench) Proc3->Proc4 Proc5 5. Extraction & Drying Proc4->Proc5 Proc6 6. Flash Column Chromatography Proc5->Proc6 Result2 This compound (Final Product) Proc6->Result2

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Grignard Reagents: Highly reactive, pyrophoric, and water-sensitive. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • 1,5-Dibromopentane: A lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ethyl Trifluoroacetate: Volatile and may cause irritation. Handle in a fume hood.

Conclusion

The synthesis of this compound via the Grignard acylation of ethyl trifluoroacetate represents a reliable and mechanistically sound approach to this important chemical intermediate. By carefully controlling reaction parameters such as temperature, reagent stoichiometry, and atmosphere, high yields of the desired product can be achieved. The protocol described herein provides a solid foundation for researchers in drug discovery and organic synthesis to access this versatile building block for the development of novel therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 7-Bromo-1,1,1-trifluoroheptan-2-one (CAS No. 647831-24-1). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the key spectral features of this molecule. By examining the influence of its distinct functional groups—a trifluoromethyl ketone and a primary bromoalkane—this guide serves as a robust reference for researchers synthesizing or working with this and structurally related compounds. Detailed theoretical protocols for data acquisition are also provided to ensure methodological rigor in experimental settings.

Molecular Structure and Spectroscopic Implications

This compound possesses a unique combination of functionalities that give rise to a rich and informative spectroscopic profile. The molecular structure is as follows:

Br—CH₂—CH₂—CH₂—CH₂—CH₂—C(=O)—CF₃

The key structural features influencing its spectroscopic signature are:

  • A Trifluoromethyl (-CF₃) Group: This highly electronegative group will strongly influence the ¹⁹F and ¹³C NMR spectra, inducing significant downfield shifts for adjacent nuclei.

  • A Ketone Carbonyl (C=O) Group: This will produce a characteristic strong absorption in the IR spectrum and will be a prominent feature in the ¹³C NMR spectrum. It also directs key fragmentation pathways in mass spectrometry.

  • A Primary Alkyl Bromide (-CH₂Br): The bromine atom's electronegativity and isotopic pattern (⁷⁹Br and ⁸¹Br) will be evident in the ¹H and ¹³C NMR spectra and will produce a characteristic M+2 peak in the mass spectrum.

  • A Pentylene Chain (-[CH₂]₅-): This aliphatic chain will give rise to a series of signals in the ¹H and ¹³C NMR spectra, with chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and bromo groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A standard analysis would be conducted in a deuterated solvent such as chloroform (CDCl₃).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent methylene groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.40Triplet2HH -C7Adjacent to the electronegative bromine atom, leading to a downfield shift.[1]
~ 2.85Triplet2HH -C3Alpha to the carbonyl group, which is strongly deshielding.
~ 1.88Quintet2HH -C6Influenced by the adjacent methylene groups at C5 and C7.
~ 1.70Quintet2HH -C4Influenced by the adjacent methylene groups at C3 and C5.
~ 1.45Sextet2HH -C5Influenced by the adjacent methylene groups at C4 and C6.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a clear carbon fingerprint of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 192 (quartet, J ≈ 35 Hz)C2 (C=O)The carbonyl carbon is significantly downfield and will be split into a quartet by the three fluorine atoms.
~ 116 (quartet, J ≈ 290 Hz)C1 (CF₃)The trifluoromethyl carbon is strongly deshielded and exhibits a large one-bond coupling constant with the fluorine atoms.
~ 37C3Alpha to the carbonyl group.
~ 33C7Attached to the bromine atom.
~ 32C6
~ 27C5
~ 23C4
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a direct and unambiguous method to confirm the presence of the trifluoromethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -78Singlet-CF₃The chemical shift is characteristic of trifluoromethyl ketones.[2] Since there are no adjacent protons, the signal is expected to be a singlet.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Acquire data with a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate several hundred to a few thousand scans for adequate signal intensity.

  • ¹⁹F NMR Acquisition:

    • Acquire data with a spectral width of approximately 50 ppm centered around -70 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 32 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve sample in CDCl3 with TMS Acquire_H ¹H NMR Acquisition Prep->Acquire_H Acquire_C ¹³C NMR Acquisition Prep->Acquire_C Acquire_F ¹⁹F NMR Acquisition Prep->Acquire_F Process Fourier Transform, Phasing, Baseline Correction Acquire_H->Process Acquire_C->Process Acquire_F->Process Reference Reference to TMS Process->Reference Analysis Assign Signals, Determine Structure Reference->Analysis MS_Fragmentation cluster_alpha Alpha-Cleavage cluster_rearrangement McLafferty Rearrangement cluster_simple_cleavage Simple Cleavage M [Br(CH₂)₅COCF₃]⁺ m/z 246/248 F1 [CF₃CO]⁺ m/z 97 M->F1 - •(CH₂)₅Br F2 [Br(CH₂)₅CO]⁺ m/z 177/179 M->F2 - •CF₃ F3 [CH₂(OH)C(CF₃)=CH₂]⁺ m/z 114 M->F3 - Br(CH₂)₃CH=CH₂ F4 [(CH₂)₅COCF₃]⁺ m/z 167 M->F4 - •Br

References

An In-depth Technical Guide to 7-Bromo-1,1,1-trifluoroheptan-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1,1,1-trifluoroheptan-2-one is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, incorporating both a reactive primary alkyl bromide and an electron-withdrawing trifluoromethyl ketone, makes it a versatile building block for the introduction of fluorinated moieties and for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its known physical and chemical properties, outlines its synthesis, discusses its reactivity, and explores its potential applications, particularly within the realm of drug discovery and development. The information presented herein is synthesized from available chemical databases and literature, providing a foundational resource for researchers working with this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a heptanone backbone with a bromine atom at the 7-position and a trifluoromethyl group at the 1-position. This unique arrangement of functional groups dictates its physical and chemical behavior.

Structural and General Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₀BrF₃O[1]
Molecular Weight 247.05 g/mol [1][2][3]
CAS Number 647831-24-1[1][2][3]
Appearance Colorless to light yellow liquid[3]
IUPAC Name This compound[1]
Tabulated Physical Properties

A comprehensive compilation of the known and predicted physical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueNotesSource(s)
Boiling Point 223.5 ± 40.0 °CPredicted[3]
Density 1.446 ± 0.06 g/cm³Predicted[3]
Melting Point Not availableExperimental data not found[2][4]
Solubility Not explicitly documentedExpected to be soluble in common organic solvents like ethers, esters, and chlorinated hydrocarbons.
Storage Temperature 2-8°CRecommended for maintaining stability.[3]

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of 6-Bromohexanoyl chloride with a trifluoromethylating agent.

Synthetic Pathway

The synthesis is understood to proceed via the acylation of a trifluoromethyl anion equivalent by 6-bromohexanoyl chloride. A plausible precursor for the trifluoromethyl group is trifluoroacetic anhydride.

Synthesis cluster_reactants Reactants Reactant1 6-Bromohexanoyl chloride Product This compound Reactant1->Product Reactant2 Trifluoroacetic anhydride Reactant2->Product caption Synthesis of this compound

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol
  • Reaction Setup: A dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel is essential.

  • Solvent Selection: An aprotic solvent such as diethyl ether or tetrahydrofuran (THF) is recommended.

  • Reagent Addition: The 6-bromohexanoyl chloride would be added to the trifluoromethylating reagent, likely at reduced temperatures to control the exothermic reaction.

  • Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is typically quenched with an aqueous solution, followed by extraction of the product into an organic solvent.

  • Purification: Purification is likely achieved through distillation under reduced pressure or column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Development

The chemical utility of this compound stems from its two distinct reactive sites: the trifluoromethyl ketone and the primary alkyl bromide.

Reactivity of the Trifluoromethyl Ketone Moiety

The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes the ketone susceptible to nucleophilic attack.

  • Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of various hydrolases, particularly serine proteases and esterases. They act as transition-state analogs, forming stable hemiacetal or hemiketal adducts with the active site serine residue. This property is of high interest in drug design for targeting specific enzymes.

Inhibition_Mechanism Inhibitor Trifluoromethyl Ketone TransitionState Tetrahedral Hemiketal Adduct (Stable) Inhibitor->TransitionState Nucleophilic Attack Enzyme Serine Hydrolase (Active Site Ser-OH) Enzyme->TransitionState caption Inhibition mechanism of serine hydrolases.

Caption: General mechanism of serine hydrolase inhibition by trifluoromethyl ketones.

Reactivity of the Primary Alkyl Bromide Moiety

The terminal bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide variety of functional groups.

  • Nucleophilic Substitution: The primary alkyl bromide can react with a diverse range of nucleophiles, including amines, thiols, azides, and carbanions. This allows for the elongation of the carbon chain and the introduction of new functionalities, which is a cornerstone of synthetic medicinal chemistry.

SN2_Reaction Substrate R-CH₂-Br Product R-CH₂-Nu Substrate->Product Nucleophile Nu⁻ Nucleophile->Product Sₙ2 Attack LeavingGroup Br⁻ Product->LeavingGroup caption Sₙ2 reaction at the primary alkyl bromide.

References

An In-depth Technical Guide to the Characterization and Analysis of 7-Bromo-1,1,1-trifluoroheptan-2-one (CAS 647831-24-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

7-Bromo-1,1,1-trifluoroheptan-2-one, registered under CAS number 647831-24-1, is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1][2] This linear C7 ketone is distinguished by two key reactive centers: a terminal primary alkyl bromide and a trifluoromethyl ketone moiety at the 2-position.[1] The presence of the highly electrophilic trifluoromethyl ketone group, coupled with the alkylating potential of the bromo-terminus, makes this compound a versatile intermediate for the synthesis of complex fluorinated molecules.[1][3]

The trifluoromethyl ketone functional group is a well-established pharmacophore, known to act as a potent, reversible inhibitor of various enzymes, particularly serine hydrolases like carboxylesterases, by mimicking the transition state of ester hydrolysis.[4][5][6] Consequently, this compound serves as a valuable starting material for the development of novel therapeutic agents.[2][7] This guide provides a comprehensive overview of its synthesis, physicochemical properties, detailed analytical characterization, and core reactivity, designed for professionals in drug discovery and chemical development.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 647831-24-1[2][8]
Molecular Formula C₇H₁₀BrF₃O[8][9]
Molecular Weight 247.05 g/mol [8][9]
Appearance Colorless to light yellow liquid[2]
Boiling Point 223.5 ± 40.0 °C (Predicted)[2]
Density 1.446 ± 0.06 g/cm³ (Predicted)[2]
IUPAC Name This compound[8]

Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is required. It is recommended to store the compound in a cool, dry place, typically at 2-8°C, away from incompatible materials such as strong oxidizing agents.[2]

Synthesis and Mechanistic Rationale

The synthesis of aliphatic trifluoromethyl ketones can be achieved through various modern synthetic methodologies.[1][10][11] A direct and industrially relevant approach for preparing this compound involves the reaction of a suitable acyl halide with trifluoroacetic anhydride (TFAA).[12]

Proposed Synthetic Pathway

The logical precursor for this synthesis is 6-bromohexanoyl chloride. The reaction proceeds via a nucleophilic acylation mechanism, where the trifluoroacetate or a related species attacks the acyl chloride, followed by subsequent rearrangement and loss of a suitable leaving group to generate the trifluoromethyl ketone.

G cluster_reactants Reactants cluster_product Product 6-Bromohexanoyl_chloride 6-Bromohexanoyl Chloride (CAS: 22809-37-6) Intermediate Acyl Substitution Intermediate 6-Bromohexanoyl_chloride->Intermediate 1. Reaction with TFAA TFAA Trifluoroacetic Anhydride (CAS: 407-25-0) Product This compound (CAS: 647831-24-1) Intermediate->Product 2. Decarboxylation/ Rearrangement caption Proposed synthetic route for CAS 647831-24-1.

Caption: Proposed synthetic route for CAS 647831-24-1.

Experimental Protocol: Synthesis

This protocol is an illustrative example based on established chemical principles for the synthesis of trifluoromethyl ketones.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous pyridine (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add 6-bromohexanoyl chloride (1.0 equivalent) to the stirred solution.

  • Addition of TFAA: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Core Reactivity and Applications in Synthesis

The dual functionality of this compound dictates its synthetic utility. The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions, while the trifluoromethyl ketone is a potent electrophile.

Nucleophilic Substitution at the Alkyl Bromide

The terminal bromide allows for the introduction of a wide range of nucleophiles, such as amines, azides, thiols, and cyanides, to extend the carbon chain or introduce new functional groups. This is a cornerstone of its use in building more complex pharmaceutical intermediates.[13] For example, reaction with a primary or secondary amine can be used to synthesize precursors for carboxylesterase inhibitors.[4][7]

G Start This compound Product N-Alkyl-7-amino-1,1,1- trifluoroheptan-2-one Start->Product Nucleophile Primary/Secondary Amine (R¹R²NH) Nucleophile->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent (e.g., ACN, DMF) caption Alkylation of an amine with CAS 647831-24-1.

Caption: Alkylation of an amine with CAS 647831-24-1.

Reactions at the Trifluoromethyl Ketone

The ketone carbonyl is highly activated by the electron-withdrawing trifluoromethyl group. This makes it susceptible to:

  • Hydration: In aqueous media, trifluoromethyl ketones can exist in equilibrium with their corresponding hydrate form. This is a key aspect of their mechanism as enzyme inhibitors.

  • Nucleophilic Addition: Strong nucleophiles like Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach is recommended.

G cluster_techniques Analytical Techniques cluster_outputs Characterization Data Compound CAS 647831-24-1 Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (GC-MS) Compound->MS Chroma Chromatography (HPLC/GC) Compound->Chroma Structure Structural Confirmation NMR->Structure Identity Identity Confirmation (Molecular Weight) MS->Identity Purity Purity Assessment Chroma->Purity caption Analytical workflow for CAS 647831-24-1.

Caption: Analytical workflow for CAS 647831-24-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for unambiguous structure elucidation.

  • ¹H NMR Spectroscopy (Predicted):

    • δ 3.4 (t, 2H): Triplet corresponding to the -CH₂-Br protons.

    • δ 2.9 (t, 2H): Triplet for the -CH₂- protons adjacent to the ketone.

    • δ 1.9 (m, 2H): Multiplet for the -CH₂- protons gamma to the bromide.

    • δ 1.6 (m, 2H): Multiplet for the remaining central -CH₂- protons.

  • ¹³C NMR Spectroscopy (Predicted):

    • δ ~204 (q): Quartet for the ketone carbonyl (C=O), split by the adjacent fluorine atoms.

    • δ ~116 (q): Quartet for the trifluoromethyl carbon (-CF₃), with a large ¹JCF coupling constant.

    • δ ~35-40: Aliphatic carbons (-CH₂-).

    • δ ~32.8: Carbon bearing the bromine (-CH₂Br).

  • ¹⁹F NMR Spectroscopy:

    • A single signal, a singlet, is expected around δ -70 to -80 ppm (relative to CFCl₃), characteristic of a trifluoromethyl ketone.[14][15] The absence of coupling indicates no other fluorine atoms are nearby.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this volatile compound, providing both retention time for purity assessment and mass data for identity confirmation.

  • Ionization Mode: Electron Ionization (EI) is standard.

  • Expected Molecular Ion (M⁺): The molecular ion peak should be observable at m/z 246 and 248 with approximately equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Patterns:

    • Loss of Br•: [M - 79/81]⁺, a peak at m/z 167.

    • Loss of •CF₃: [M - 69]⁺, a peak cluster around m/z 177/179.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the ketone can result in a [CF₃CO]⁺ fragment at m/z 97.

    • McLafferty Rearrangement: Not expected to be a major pathway due to the structure.

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[16][17][18]

  • MS Conditions:

    • Ion Source: EI at 70 eV.

    • Scan Range: m/z 40-350.

    • Source Temperature: 230°C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of the compound, especially for non-volatile impurities.[19]

Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a solution of the sample (e.g., 0.5 mg/mL) in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[20]

    • Mobile Phase: A gradient of acetonitrile and water. For example, start at 50% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 210 nm (ketone chromophore).

    • Injection Volume: 10 µL.

Conclusion

This compound is a strategically important fluorinated building block. Its synthesis is accessible from commercially available precursors, and its characterization can be comprehensively achieved through a combination of NMR, mass spectrometry, and chromatography. The dual reactivity of the alkyl bromide and the trifluoromethyl ketone provides a versatile platform for the synthesis of novel compounds, particularly in the pursuit of new enzyme inhibitors for pharmaceutical applications. The methodologies and data presented in this guide offer a robust framework for researchers and scientists to effectively utilize and analyze this valuable chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Ketone Group in 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical reactivity of 7-Bromo-1,1,1-trifluoroheptan-2-one, a versatile bifunctional molecule. With a unique combination of a highly electrophilic trifluoromethyl ketone and a reactive primary alkyl bromide, this compound serves as a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document will delve into the core principles governing its reactivity, offering field-proven insights and detailed experimental protocols for its application.

Introduction: The Duality of Reactivity

This compound, with the molecular formula C7H10BrF3O and a molecular weight of 247.05 g/mol , is a specialized chemical intermediate.[1][2] Its synthetic utility is derived from the presence of two distinct and highly reactive functional groups: a trifluoromethyl ketone and a terminal primary bromide.[2] This duality allows for a range of selective chemical transformations, making it a powerful tool for the construction of complex molecular architectures.[3][4]

The core of its reactivity lies in the synergistic interplay between these two functionalities. The trifluoromethyl group, a potent electron-withdrawing moiety, profoundly influences the electrophilicity of the adjacent carbonyl carbon. Simultaneously, the bromo-terminated alkyl chain provides a classic site for nucleophilic substitution and cross-coupling reactions. Understanding the nuanced reactivity of each site is paramount for its effective utilization in synthetic endeavors.

The Trifluoromethyl Ketone: A Highly Electrophilic Center

The trifluoromethyl ketone (TFMK) moiety is not a simple carbonyl. The three fluorine atoms exert a powerful inductive effect, withdrawing electron density from the carbonyl carbon and rendering it exceptionally electrophilic.[5] This heightened electrophilicity is the cornerstone of the TFMK's unique reactivity profile.

Propensity for Hydrate Formation

A hallmark of trifluoromethyl ketones is their tendency to exist in equilibrium with their corresponding hydrate form in the presence of water.[6][7] This is a direct consequence of the destabilization of the carbonyl group by the electron-withdrawing CF3 group, which makes the addition of water to the carbonyl carbon thermodynamically favorable.[8][9]

Experimental Protocol 1: 19F NMR Analysis of Hydrate Formation

  • Objective: To qualitatively and quantitatively assess the equilibrium between the ketone and hydrate forms of this compound in a protic solvent.

  • Materials: this compound, Deuterated methanol (CD3OD), NMR tubes.

  • Procedure:

    • Prepare a 10 mg/mL solution of this compound in CD3OD.

    • Transfer the solution to an NMR tube.

    • Acquire a 19F NMR spectrum.

    • Integrate the signals corresponding to the ketone and hydrate forms. The chemical shift of the CF3 group will differ between the two species.

  • Expected Outcome: The 19F NMR spectrum will display two distinct signals, allowing for the determination of the ketone:hydrate ratio under these conditions.

Nucleophilic Addition Reactions

The pronounced electrophilicity of the carbonyl carbon makes it a prime target for a wide array of nucleophiles.[10] These reactions typically proceed via a 1,2-addition mechanism to form a tetrahedral intermediate.[11]

  • Organometallic Reagents: Grignard reagents, organolithiums, and organozinc compounds readily add to the carbonyl, yielding tertiary trifluoromethylated alcohols. These alcohols are valuable motifs in medicinal chemistry due to their unique metabolic stability and lipophilicity.[10]

  • Heteroatomic Nucleophiles: Amines, thiols, and alcohols can also add to the carbonyl, although the stability of the resulting hemiaminal, hemithioacetal, or hemiacetal can vary.

G reagents Nucleophiles (e.g., R-MgBr, R-Li, Amines, Thiols) substrate This compound reagents->substrate Nucleophilic Attack on Carbonyl Carbon intermediate Tetrahedral Intermediate substrate->intermediate 1,2-Addition product Tertiary Trifluoromethylated Alcohol or Hemiaminal/Hemithioacetal intermediate->product Protonation

The Bromo-Alkyl Chain: A Site for Substitution and Elongation

The primary bromide at the terminus of the heptanoyl chain provides a versatile handle for a variety of synthetic transformations, primarily nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The C-Br bond is susceptible to cleavage by a range of nucleophiles, allowing for the introduction of diverse functionalities.

Nucleophile Product Functional Group Typical Reaction Conditions
Azide (e.g., NaN3)AzideDMF, 60-80 °C
Cyanide (e.g., NaCN)NitrileDMSO, 90-110 °C
Amines (R-NH2)Secondary AmineAprotic solvent, base (e.g., K2CO3)
Thiolates (R-SNa)ThioetherEthanol or THF, room temperature

Experimental Protocol 2: Synthesis of 7-Azido-1,1,1-trifluoroheptan-2-one

  • Objective: To demonstrate a typical SN2 reaction at the primary bromide.

  • Materials: this compound, Sodium azide (NaN3), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add sodium azide (1.2 eq) to the solution.

    • Heat the reaction mixture to 70 °C and monitor by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Trustworthiness: The progress of the reaction can be reliably monitored by TLC, and the product can be characterized by IR spectroscopy (strong azide stretch at ~2100 cm-1) and NMR.

Bifunctional Reactivity: Synthesis of Heterocycles

The true synthetic power of this compound is realized when both reactive centers are engaged in a single transformation. This bifunctionality makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[3][12][13][14]

Hantzsch Thiazole Synthesis

The reaction of an α-haloketone with a thioamide is a classic method for the synthesis of thiazoles.[13] In the case of this compound, the "α-halo" component is the bromo-alkyl chain, and the ketone is the trifluoromethyl ketone.

G start This compound + Thioamide step1 Nucleophilic attack of sulfur on the primary bromide start->step1 step2 Intramolecular cyclization: Amine attacks the trifluoromethyl ketone step1->step2 step3 Dehydration step2->step3 product Substituted Thiazole step3->product

This intramolecular variation of the Hantzsch synthesis allows for the construction of thiazoles bearing a trifluoroacetyl-substituted side chain, a motif of interest in bioisosteric replacement strategies.

Conclusion

This compound is a molecule of significant synthetic potential, characterized by the distinct and exploitable reactivity of its trifluoromethyl ketone and primary bromide functionalities. The highly electrophilic nature of the ketone facilitates a range of nucleophilic additions, while the bromo-alkyl chain is amenable to substitution and cross-coupling reactions. The synergy of these two groups opens up efficient pathways to complex molecules, including valuable heterocyclic systems. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to effectively leverage the unique chemical properties of this versatile building block.

References

Stability and storage conditions for 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability, Storage, and Handling of 7-Bromo-1,1,1-trifluoroheptan-2-one

This guide provides an in-depth analysis of the chemical stability and optimal handling protocols for this compound (CAS No. 647831-24-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data to explain the causal mechanisms behind its reactivity, ensuring both the integrity of the compound and the safety of laboratory personnel.

Introduction: A Molecule of Dual Reactivity

This compound is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from two key structural features: a highly reactive terminal alkyl bromide and an electron-deficient trifluoromethyl ketone. This dual nature allows for sequential, selective chemical modifications but also introduces specific challenges related to its stability and handling. Understanding the interplay of these functional groups is paramount for its effective use in research and development.

Core Chemical & Physical Properties

A summary of the essential properties of this compound is provided below. These values are critical for understanding its behavior under various experimental and storage conditions.

PropertyValueSource(s)
CAS Number 647831-24-1[1][2]
Molecular Formula C₇H₁₀BrF₃O[1][3][4]
Molecular Weight 247.05 g/mol [1][3]
Appearance Light yellow to clear, colorless liquid[1]
Boiling Point 223.5 ± 40.0 °C (Predicted)[1]
Density 1.446 ± 0.06 g/cm³ (Predicted)[1]
Purity Typically ≥97%[1][5]

The Structural Basis of Reactivity and Instability

The stability of this compound is not absolute; it is dictated by the inherent chemical properties of its two primary functional groups. An expert understanding of these moieties is crucial for predicting and preventing degradation.

The Trifluoromethyl Ketone (TFMK) Moiety: A Hydration-Prone Electrophile

The defining characteristic of the trifluoromethyl ketone group is its pronounced electrophilicity. The three fluorine atoms exert a powerful electron-withdrawing inductive effect, significantly increasing the partial positive charge on the carbonyl carbon.[6] This has two major consequences:

  • Enhanced Reactivity: The carbonyl is highly susceptible to nucleophilic attack.

  • Hydrate Formation: In the presence of water or moisture, the ketone readily and reversibly forms a stable geminal diol (hydrate).[6][7] This hydrate is often metabolically inactive in biological systems and can be unreactive in subsequent synthetic steps, effectively sequestering the active ketone.[8] The stability of this hydrate is a primary concern for maintaining the compound's purity and reactivity.[9]

The α-Bromo Ketone Functionality: A Locus of Reactivity

The bromine atom is located on a primary carbon, several positions away from the ketone. However, the overall structure behaves as a halogenated ketone, a class of compounds known for their utility and reactivity.[10] The C-Br bond is susceptible to two main reaction pathways:

  • Nucleophilic Substitution (SN2): The primary alkyl bromide is an excellent substrate for SN2 reactions with a wide range of nucleophiles.

  • Elimination (E2): In the presence of a strong, non-nucleophilic base, elimination can occur, though this is less common for a terminal bromide compared to internal ones.[10] More importantly, bases can also react at the α-carbon to the ketone, leading to complex side reactions.[11]

This inherent reactivity makes the compound incompatible with strong bases, nucleophiles, and certain reducing agents.[12]

Critical Factors Influencing Stability

Based on its structural properties, several environmental factors must be strictly controlled to preserve the integrity of this compound.

Moisture

Moisture is a significant threat due to the propensity of the trifluoromethyl ketone to form a stable hydrate.[9] This conversion can alter the compound's physical state and significantly reduce its efficacy in reactions where the carbonyl group is intended to be the reactive site. Therefore, all handling and storage must be conducted under anhydrous conditions.

Temperature

Elevated temperatures can accelerate degradation pathways and increase the compound's vapor pressure, posing an inhalation risk.[2] Several suppliers explicitly recommend refrigerated storage.[1][13]

  • Recommended Storage Temperature: 2-8°C[1][13]

  • Hazards: The compound is a flammable liquid; vapors may form explosive mixtures with air and can flash back from an ignition source.[12][14] It must be kept away from heat, sparks, and open flames.[2][12]

Light

While not the primary concern, many halogenated organic compounds exhibit sensitivity to light. As a best practice to prevent potential free-radical chain reactions or other photochemical degradation, the compound should be protected from light during storage.[1]

Incompatible Materials

The dual reactivity of the molecule leads to a broad range of incompatibilities. Contact with these substances can lead to vigorous, potentially hazardous reactions and will degrade the product.

Incompatible Material ClassChemical Rationale for IncompatibilitySource(s)
Strong Oxidizing Agents Can react uncontrollably with the alkyl chain.[2][9]
Strong Acids / Acid Halides Can catalyze unknown side reactions or degradation.[9][12]
Strong Bases Can induce elimination or substitution at the C-Br bond and catalyze aldol-type reactions or decomposition via the haloform reaction pathway.[11][12]
Strong Reducing Agents Can reduce the ketone to an alcohol.[12]
Nucleophiles Will readily displace the bromide via an SN2 reaction.[15]

Recommended Storage & Handling Protocols

A self-validating system of protocols is essential for maintaining the compound's integrity from receipt to use.

Long-Term Archival Storage

For periods exceeding one month, the following conditions are mandatory:

  • Temperature: Store in a designated flammables refrigerator at 2-8°C.[1][13]

  • Container: Use the original supplier bottle or an amber glass vial with a PTFE-lined cap to protect from light and ensure a tight seal.[1]

  • Atmosphere: Before sealing, flush the container headspace with a dry, inert gas (e.g., argon or nitrogen) to displace moisture and air.

  • Location: Store in a dry, cool, and well-ventilated area designated for flammable and reactive chemicals.[2]

Short-Term & In-Use Storage

For active projects, adhere to these steps:

  • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Dispense the required amount quickly under a flow of inert gas.

  • Re-flush the headspace of the storage container with inert gas before tightly sealing and returning it to refrigerated storage.

StorageDecisionWorkflow start Compound Received decision_use Immediate Use? start->decision_use long_term Long-Term Storage Protocol (> 1 Month) decision_use->long_term No short_term Short-Term Storage Protocol (< 1 Month) decision_use->short_term Yes procedure_lt 1. Refrigerate (2-8°C) 2. Protect from Light (Amber Vial) 3. Flush with Inert Gas (Ar/N₂) 4. Seal Tightly long_term->procedure_lt procedure_st 1. Refrigerate (2-8°C) 2. Keep Tightly Sealed short_term->procedure_st end_storage Ready for Use procedure_lt->end_storage procedure_st->end_storage

Caption: Decision workflow for appropriate storage protocol selection.

Experimental Safe Handling Workflow

Due to its hazards—skin/eye irritant, respiratory irritant, and flammability—a strict handling protocol must be followed.[2]

Engineering Controls & PPE
  • Primary Engineering Control: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[2]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

    • Eye Protection: Chemical safety goggles or a face shield.[2]

    • Body Protection: Flame-retardant lab coat and closed-toe shoes.[2]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible.[2]

Step-by-Step Dispensing Protocol
  • Don appropriate PPE before entering the lab.

  • Place a sealed container of the compound in a desiccator and allow it to equilibrate to ambient temperature.

  • Perform all subsequent steps in a chemical fume hood.

  • Ground all equipment to prevent static discharge.[12][14]

  • Establish a gentle flow of inert gas (argon or nitrogen) into the reaction vessel and over the balance if weighing directly.

  • Open the container and quickly withdraw the desired amount using a clean, dry syringe or pipette.

  • Dispense the liquid into the reaction vessel.

  • Immediately flush the headspace of the source container with inert gas, seal it tightly, and return it to cold storage.

  • Clean any spills immediately with an appropriate absorbent material.

SafeHandlingWorkflow cluster_prep Preparation cluster_dispensing Dispensing cluster_cleanup Final Steps prep1 Don Full PPE (Gloves, Goggles, Lab Coat) prep2 Work in Chemical Fume Hood prep1->prep2 prep3 Equilibrate Compound to RT in Desiccator prep2->prep3 disp1 Establish Inert Atmosphere (e.g., Argon blanket) prep3->disp1 disp2 Quickly Withdraw Required Volume disp1->disp2 disp3 Transfer to Reaction Vessel disp2->disp3 clean1 Flush Headspace of Source Bottle with Inert Gas disp3->clean1 clean2 Seal Tightly & Return to Refrigerated Storage (2-8°C) clean1->clean2 clean3 Dispose of Contaminated Materials per Protocol clean2->clean3

Caption: Step-by-step workflow for the safe handling and dispensing of the compound.

References

Commercial Availability and Applications of 7-Bromo-1,1,1-trifluoroheptan-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

7-Bromo-1,1,1-trifluoroheptan-2-one, with CAS number 647831-24-1, is a specialized chemical compound that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical development and polymer materials.[1] Its unique molecular architecture, featuring both a reactive bromine atom and a trifluoromethyl group, makes it a highly versatile intermediate in organic synthesis.[1] The presence of the trifluoromethyl moiety is of particular importance, as the incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity to target molecules, and membrane permeability.[2] This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and its applications in modern drug discovery and chemical research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in a laboratory setting. This compound is typically a light yellow to clear colorless liquid.[1]

PropertyValueSource
Molecular Formula C7H10BrF3O[1][3][4]
Molecular Weight 247.05 g/mol [1][3][4]
CAS Number 647831-24-1[1][4][5]
Appearance Light yellow to Clear colorless liquid[1]
Boiling Point 223.5±40.0 °C (Predicted)[1][6]
Density 1.446±0.06 g/cm3 (Predicted)[1][6]
Storage Temperature 2-8°C[1][6]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Commercial Availability and Key Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale production needs. The purity of the commercially available compound is typically 97% or higher.[1][7][8] When sourcing this chemical, it is imperative to obtain and review the supplier's certificate of analysis to ensure it meets the specific requirements of your application.

SupplierPurityNotes
Biosynth Information not specifiedOffers the compound under the product code FB172483.[9]
CoreyChem >97%Provides the compound as a light yellow to clear colorless liquid.[1]
Fluorochem Information not specifiedAvailable in various pack sizes from 1g to 25g.[10]
SynQuest Labs Information not specifiedProvides a detailed Safety Data Sheet.[5]
Shanghai UCHEM Inc. >97%Can be supplied in commercial sizes with competitive pricing.[4]
Advanced ChemBlocks Inc. 97.00%Catalog ID: X201558.[8]
BLDpharm Information not specifiedProvides analytical data including NMR, HPLC, and LC-MS.[11]
Chemieliva Pharmaceutical Co., Ltd 97%Conforms to HNMR, with purity of 98% by HPLC.[7]
Affinity (Wuhan) Ltd. Information not specifiedListed on CPHI Online.[12]
Echemi 95-99%Available in industrial and pharmaceutical grades.[13]

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromine and trifluoromethyl groups on the heptanone backbone makes this compound a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

1. Intermediate for Complex Molecule Synthesis: The bromine atom serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups, enabling the construction of a wide array of molecular scaffolds.

2. Introduction of the Trifluoromethyl Group: The trifluoromethyl group is a key pharmacophore in many modern drugs.[2] Its incorporation can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo half-life of a drug.[2]

  • Increased Lipophilicity: This can improve a drug's ability to cross cell membranes.[2]

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

3. Building Block for Heterocyclic Compounds: The ketone functionality can be utilized in various condensation reactions to form heterocyclic rings, which are prevalent structures in many biologically active compounds.

The general workflow for utilizing this compound in a synthetic route is depicted in the diagram below.

Synthetic_Workflow cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Product This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Coupling Reaction Coupling Reaction This compound->Coupling Reaction Heterocycle Formation Heterocycle Formation This compound->Heterocycle Formation Functionalized Intermediate Functionalized Intermediate Nucleophilic Substitution->Functionalized Intermediate Coupling Reaction->Functionalized Intermediate Heterocycle Formation->Functionalized Intermediate Complex Target Molecule Complex Target Molecule Functionalized Intermediate->Complex Target Molecule

Caption: General synthetic workflow using this compound.

Experimental Protocols and Safety Considerations

Given the reactive nature of this compound, proper handling and safety precautions are paramount. The following information is synthesized from available Safety Data Sheets (SDS).[5][14][15][16]

Hazard Identification:

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5]

  • Flammable liquid and vapor.[14]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical goggles or a face shield.[5]

  • Hand Protection: Protective gloves.[5]

  • Skin and Body Protection: Wear suitable protective clothing.[5]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[5]

Handling and Storage:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[5][16]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Wash skin thoroughly after handling.[5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[14][16]

  • Keep container tightly closed in a dry and well-ventilated place.[16]

  • Store at the recommended temperature of 2-8°C.[1][6]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[5] If irritation persists, seek medical attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] Seek immediate medical attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][14]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[15]

A General Protocol for a Nucleophilic Substitution Reaction:

This is a generalized protocol and should be adapted based on the specific nucleophile and reaction conditions.

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or DMF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.1-1.5 eq).

  • If necessary, add a base (e.g., K2CO3, Cs2CO3) to facilitate the reaction.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its unique combination of a reactive bromine atom, a ketone, and a trifluoromethyl group provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. The insights provided in this guide regarding its properties, suppliers, applications, and handling procedures are intended to facilitate its effective and safe use in research and development endeavors. As with any chemical reagent, a thorough review of the Safety Data Sheet and adherence to proper laboratory practices are essential.

References

Initial Investigations into the Reactivity of 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

7-Bromo-1,1,1-trifluoroheptan-2-one is a bifunctional synthetic building block possessing two distinct and chemically reactive centers: a highly electrophilic trifluoromethyl ketone and a primary alkyl bromide. This combination makes it a versatile intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, while the terminal bromo group provides a handle for nucleophilic substitution and cyclization reactions. This guide provides an in-depth analysis of the molecule's reactivity, exploring chemoselective transformations at each functional group and the potential for intramolecular reactions. We present field-proven insights and foundational protocols to empower researchers in drug development and chemical synthesis to effectively utilize this compound.

Molecular Architecture and Electronic Profile

This compound (CAS 647831-24-1) possesses a molecular formula of C7H10BrF3O and a molecular weight of 247.05 g/mol .[1][2] Its structure is characterized by a five-carbon chain separating a primary bromide from an α-trifluoromethyl ketone. This spatial and electronic separation allows for a high degree of control over its reactivity.

PropertyValueSource
Molecular Formula C7H10BrF3OPubChem[2]
Molecular Weight 247.05 g/mol CoreyChem[1], PubChem[2]
Boiling Point (Predicted) 223.5 ± 40.0 °CChemicalBook[3]
Density (Predicted) 1.446 ± 0.06 g/cm³CoreyChem[1], ChemicalBook[3]
IUPAC Name This compoundPubChem[2], Fluorochem[4]
SMILES C(CCC(=O)C(F)(F)F)CCBrPubChem[2]

The two key reactive sites are the electrophilic carbonyl carbon and the electrophilic primary carbon bonded to the bromine atom.

Figure 1: Key reactive sites of this compound.

Reactivity at the α-Trifluoromethyl Ketone Moiety

The trifluoromethyl group (CF3) is a potent electron-withdrawing group due to the high electronegativity of fluorine. This has a profound activating effect on the adjacent carbonyl carbon, making it significantly more electrophilic than its non-fluorinated analogs. Consequently, it is highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions

A wide range of nucleophiles can add to the carbonyl carbon. Unlike many standard ketones, these additions often proceed smoothly, sometimes without the need for a catalyst.[5][6]

  • Hydride Reduction: Reduction with standard hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is expected to readily yield the corresponding secondary alcohol, 7-bromo-1,1,1-trifluoroheptan-2-ol. Care must be taken as LiAlH₄ could potentially also reduce the alkyl bromide.

  • Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) will add to the carbonyl to form tertiary alcohols. The high reactivity of the trifluoromethyl ketone ensures efficient conversion.

  • Hydrazone Addition: The nucleophilic addition of N,N-dialkylhydrazones to trifluoromethyl ketones proceeds in good to excellent yields, often without any catalyst, to produce α-hydroxy-α-trifluoromethylhydrazones.[5][6] These products are versatile intermediates that can be further transformed.

Wittig Reaction

The Wittig reaction, which converts ketones into alkenes using a phosphonium ylide (Wittig reagent), is a cornerstone of organic synthesis.[7] The reaction is compatible with trifluoromethyl ketones and can be used to install an exocyclic double bond, yielding 8-bromo-2-(trifluoromethyl)oct-1-ene derivatives.[8] Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[9]

G start This compound product1 8-Bromo-2-(trifluoromethyl)alkene start->product1 Wittig Reaction reagent1 Phosphonium Ylide (Ph3P=CHR) reagent1->product1 side_product Triphenylphosphine oxide product1->side_product

Figure 2: Wittig olefination workflow.
Reformatsky Reaction

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[10][11] The organozinc intermediate, or 'Reformatsky enolate', is less reactive than Grignard reagents, which prevents undesired side reactions.[10][11] This reaction is highly effective with ketones bearing electron-withdrawing groups, making it an excellent choice for elaborating the trifluoromethyl ketone moiety of the title compound.[12] The expected product would be a β-hydroxy-β-trifluoromethyl ester.

Reactivity at the Primary Alkyl Bromide Moiety

The terminal bromoalkane functionality is a classic substrate for bimolecular nucleophilic substitution (SN2) reactions.[13] As a primary alkyl halide, it is highly susceptible to attack by a wide range of nucleophiles with minimal risk of competing elimination reactions, especially at moderate temperatures.[14][15]

Chemoselective Nucleophilic Substitution (SN2)

The key to unlocking the synthetic potential of this compound is the ability to perform chemoselective reactions. By choosing appropriate nucleophiles and reaction conditions, the alkyl bromide can be targeted while leaving the ketone untouched.

Common Nucleophilic Transformations:

  • Azide Formation: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF will yield 7-azido-1,1,1-trifluoroheptan-2-one. This azide can be subsequently reduced to a primary amine or used in 'click' chemistry.

  • Ether Synthesis (Williamson): An alkoxide (RO⁻) will displace the bromide to form an ether.

  • Amine Synthesis: Primary or secondary amines can act as nucleophiles to yield the corresponding secondary or tertiary amines.

  • Thioether Synthesis: Thiolates (RS⁻) are excellent nucleophiles and will readily form thioethers.

  • Ester Formation: A carboxylate salt (RCOO⁻) can displace the bromide to form an ester.

The reactivity of alkyl halides in SN2 reactions generally follows the trend I > Br > Cl > F, making the bromide an excellent leaving group.[15]

Bifunctional Reactivity: Intramolecular Cyclization

The presence of both an electrophilic alkyl halide and an enolizable ketone within the same molecule opens the door for intramolecular reactions. Treatment with a suitable base can deprotonate the α-carbon (C3), generating an enolate nucleophile. This enolate can then attack the terminal carbon bearing the bromide in an intramolecular SN2 fashion.

G cluster_0 Reaction Pathway cluster_1 Mechanism Detail A This compound B Enolate Intermediate A->B Base (e.g., LDA, NaH) C 2-(Trifluoroacetyl)cyclopentane B->C Intramolecular SN2 Cyclization D Nucleophilic attack by enolate on C-Br bond B->D E Formation of 5-membered ring D->E E->C

Figure 3: Proposed intramolecular cyclization pathway.

This 5-exo-tet cyclization is generally favored and would lead to the formation of 2-(trifluoroacetyl)cyclopentane. The choice of base is critical; a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is ideal for forming the kinetic enolate at the less-substituted α-carbon (C3) and promoting cyclization over intermolecular side reactions.[13]

Exemplary Experimental Protocols

The following protocols are illustrative and based on established methodologies for analogous substrates. Researchers should perform their own optimization.

Protocol 5.1: Nucleophilic Substitution with Sodium Azide

This protocol describes a representative SN2 reaction at the primary bromide center.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

  • Reaction Initiation: Add sodium azide (NaN₃, 1.2 eq) to the solution in one portion.

  • Reaction Execution: Heat the mixture to 50-60 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After completion (typically 4-8 hours), cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude 7-azido-1,1,1-trifluoroheptan-2-one can be purified by flash column chromatography on silica gel.

Protocol 5.2: Wittig Olefination of the Ketone

This protocol is based on standard procedures for the Wittig reaction with non-stabilized ylides.[7][16]

  • Ylide Preparation: In a flame-dried, two-neck flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will typically turn a characteristic color (e.g., deep red or orange), indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the ketone by TLC.

  • Quenching and Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Transfer to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The product, 8-bromo-2-(trifluoromethyl)oct-1-ene, can be purified by column chromatography. The byproduct, triphenylphosphine oxide, is often less mobile on silica gel.

Conclusion

This compound stands out as a highly adaptable synthetic intermediate. The electronic dichotomy of its functional groups—a highly electrophilic ketone and a primary alkyl bromide amenable to SN2 reactions—provides a platform for diverse and chemoselective chemical transformations. By carefully selecting reagents and conditions, chemists can selectively address either reactive site or harness both in tandem for intramolecular cyclizations. This guide provides a foundational framework for exploring its reactivity, enabling the strategic design of novel synthetic routes in pharmaceutical discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 7-Bromo-1,1,1-trifluoroheptan-2-one, a valuable building block in pharmaceutical and agrochemical research. The procedure outlines the nucleophilic trifluoromethylation of 6-Bromohexanoyl chloride using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. This document is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood synthetic method.

Strategic Overview: The Rationale for Nucleophilic Trifluoromethylation

The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone strategy in modern medicinal chemistry.[1][2] Its inclusion in a molecule can significantly enhance metabolic stability, binding affinity, and bioavailability by altering electronic properties and lipophilicity.[2] The target molecule, this compound, is a bifunctional compound featuring both a terminal bromine atom ripe for further derivatization (e.g., via nucleophilic substitution or cross-coupling reactions) and a trifluoromethyl ketone, a potent electrophile and common pharmacophore.

The chosen synthetic route—the reaction of an acyl chloride with the Ruppert-Prakash reagent—is favored for its high efficiency, operational simplicity, and broad functional group tolerance.[3][4] The core of this transformation lies in the generation of a trifluoromethyl nucleophile, which is not achievable with trifluoromethane (fluoroform) under mild conditions due to its low acidity.[5] The Ruppert-Prakash reagent (TMSCF₃) serves as an excellent trifluoromethyl anion synthon.[3][6] However, TMSCF₃ is not sufficiently reactive on its own and requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[3][7][8]

The initiator attacks the silicon atom of TMSCF₃, forming a hypervalent pentacoordinate silicate intermediate.[8][9] This intermediate then readily transfers the trifluoromethyl group to the highly electrophilic carbonyl carbon of the acyl chloride. Subsequent workup yields the desired α-trifluoromethyl ketone. This method avoids the harsh conditions or difficult-to-handle reagents associated with other trifluoromethylation techniques.[10]

Reaction Mechanism: Fluoride-Initiated Trifluoromethylation

The diagram below illustrates the catalytic cycle for the fluoride-initiated trifluoromethylation of an acyl chloride using TMSCF₃.

Caption: Mechanism of fluoride-initiated trifluoromethylation.

Experimental Protocol: A Validated Approach

This protocol is a robust procedure adapted from established methods for the trifluoromethylation of carbonyl compounds.[7][8] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/VolumePurity
6-Bromohexanoyl chloride213.5110.01.02.14 g≥97%
Trimethyl(trifluoromethyl)silane (TMSCF₃)142.2212.01.21.71 g (1.89 mL)≥98%
Tetrabutylammonium fluoride (TBAF)-0.50.050.5 mL1.0 M in THF
Anhydrous Tetrahydrofuran (THF)---40 mLDri-Solv
Hydrochloric Acid (HCl)---20 mL1 M (aq)
Diethyl Ether (Et₂O)---150 mLAnhydrous
Saturated Sodium Bicarbonate (NaHCO₃)---50 mL(aq)
Brine (Saturated NaCl)---50 mL(aq)
Anhydrous Magnesium Sulfate (MgSO₄)---~5 g-
Step-by-Step Methodology
  • Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature. Maintaining an inert atmosphere is crucial as acyl chlorides and the silicate intermediate are moisture-sensitive.[11]

  • Reagent Preparation: Under a positive pressure of nitrogen, dissolve 6-Bromohexanoyl chloride (2.14 g, 10.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) in the reaction flask.

  • Reaction Initiation: Cool the stirred solution to 0 °C using an ice-water bath. This is to control the initial exotherm of the reaction upon addition of the initiator. Via syringe, add trimethyl(trifluoromethyl)silane (1.89 mL, 12.0 mmol) to the solution.

  • Catalyst Addition: Slowly add the tetrabutylammonium fluoride (TBAF) solution (0.5 mL of 1.0 M solution in THF, 0.5 mmol) dropwise over 5 minutes using a syringe. A color change may be observed, indicating the formation of the active trifluoromethylating species.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2 to 6 hours.

  • Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by adding 20 mL of 1 M hydrochloric acid (HCl) at 0 °C. Stir the mixture for 30 minutes to ensure any silyl ether intermediates are fully hydrolyzed.[7]

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to neutralize any remaining acid, and then with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a clear oil. An expected yield is typically in the range of 75-90%.

Experimental Workflow and Safety

Visualized Experimental Workflow

The following diagram outlines the complete workflow from initial setup to the final purified product.

Synthesis_Workflow Setup 1. Apparatus Setup (Flame-dried, N₂ atmosphere) Reagents 2. Add 6-Bromohexanoyl Chloride & Anhydrous THF Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Add_TMS 4. Add TMSCF₃ Cool->Add_TMS Add_TBAF 5. Add TBAF (catalyst) Dropwise Add_TMS->Add_TBAF React 6. Warm to RT (Stir for 2-6h) Add_TBAF->React Quench 7. Quench with 1M HCl React->Quench Extract 8. Extract with Et₂O Quench->Extract Wash 9. Wash with NaHCO₃ & Brine Extract->Wash Dry 10. Dry (MgSO₄) & Concentrate Wash->Dry Purify 11. Purify via Column Chromatography Dry->Purify Product Final Product: This compound Purify->Product

Caption: Step-by-step experimental workflow diagram.

Critical Safety Protocols
  • 6-Bromohexanoyl chloride (CAS: 22809-37-6): This substance is corrosive and causes severe skin burns and eye damage.[11][12] It is also a lachrymator (induces tearing) and reacts violently with water, releasing toxic hydrogen chloride gas.[11][12] Always handle in a fume hood wearing safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[11][12] Ensure an eyewash station and safety shower are immediately accessible.[13] Store in a dry, cool, well-ventilated place away from moisture.[11]

  • Trimethyl(trifluoromethyl)silane (TMSCF₃): This reagent is volatile and flammable. It should be handled under an inert atmosphere to prevent hydrolysis. Inhalation may be harmful. Standard safety precautions for handling organosilane reagents should be followed.

  • Tetrabutylammonium fluoride (TBAF): TBAF is toxic and corrosive. It can cause severe skin and eye burns. Avoid contact with skin and eyes.

Disposal of all chemical waste must be carried out in accordance with local, state, and federal regulations.

References

Theoretical Analysis of the Electronic Structure of 7-Bromo-1,1,1-trifluoroheptan-2-one: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

7-Bromo-1,1,1-trifluoroheptan-2-one is a bifunctional organic molecule featuring a terminal bromine atom and a highly electrophilic trifluoromethyl ketone moiety. These features make it a valuable synthetic intermediate in the development of novel pharmaceuticals and advanced materials. Understanding the molecule's underlying electronic structure is paramount to predicting its reactivity, intermolecular interactions, and metabolic stability. This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for elucidating the electronic properties of this compound using Density Functional Theory (DFT). We will explore key descriptors such as molecular orbital distributions, electrostatic potential surfaces, and partial atomic charges to build a cohesive model of its chemical behavior.

Introduction: The Chemical Significance of a Bifunctional Building Block

This compound (C7H10BrF3O) is a specialized chemical compound that serves as a versatile building block in organic synthesis.[1] Its structure is characterized by two key reactive centers: a primary alkyl bromide and a trifluoromethyl ketone.

  • The Trifluoromethyl Ketone (TFMK) Moiety: The incorporation of a trifluoromethyl (-CF₃) group dramatically influences the molecule's properties. The high electronegativity of the fluorine atoms creates a powerful inductive electron-withdrawing effect, which significantly increases the electrophilicity of the adjacent carbonyl carbon.[2] This makes TFMKs potent inhibitors of serine and cysteine proteases, as they readily form stable hemiketal or hemithioketal adducts with active site residues.[2][3] Furthermore, the -CF₃ group enhances metabolic stability and lipophilicity, desirable traits in drug design.[4]

  • The Terminal Alkyl Bromide: The bromo-substituted alkyl chain provides a classic electrophilic site for nucleophilic substitution (Sₙ2) reactions, allowing for the covalent attachment of this fluorinated scaffold to a wide array of nucleophiles, such as amines, thiols, or carboxylates.

The synergy between these two functional groups allows for orthogonal chemical modifications, making this molecule a valuable precursor for creating complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] A robust theoretical understanding of its electronic landscape is essential for rationally designing these synthetic transformations.

The Theoretical Framework: Selecting the Right Tools for a Quantum Mechanical Investigation

To accurately model the electronic structure, we must select a computational methodology that balances accuracy with computational expense. For a molecule of this size (~22 atoms), Density Functional Theory (DFT) offers the optimal approach.

The Choice of Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry. Instead of solving the complex many-electron wavefunction directly, DFT calculates the electron density, from which all properties of the system can be derived. We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, providing a well-validated and broadly applicable method for studying organic molecules.

The Importance of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. A well-chosen basis set is critical for obtaining meaningful results. For this study, the 6-311++G(d,p) basis set is employed.

  • Triple-Zeta Valence (6-311): Provides flexibility for valence electrons to be accurately described.

  • Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the electron density far from the nucleus, which is essential for modeling the lone pairs on the oxygen and bromine atoms and for any potential non-covalent interactions.

  • Polarization Functions (d,p): The (d,p) adds d-orbitals on heavy atoms and p-orbitals on hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecular environment, which is critical for describing the polar C=O bond, the C-Br bond, and the C-F bonds.

Computational Methodology: A Step-by-Step Protocol

This section outlines a self-validating protocol for performing a thorough theoretical analysis of this compound.

The Computational Workflow

The overall workflow is designed to ensure that the calculated properties correspond to a true, stable conformation of the molecule.

G cluster_0 Geometry Preparation cluster_1 Quantum Mechanical Calculation cluster_2 Electronic Property Analysis mol_build 1. Initial 3D Structure Generation conf_search 2. Conformational Analysis (Identify low-energy conformers) mol_build->conf_search Flexible Chain geom_opt 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) conf_search->geom_opt Lowest Energy Conformer freq_calc 4. Vibrational Frequency Analysis (Confirm true minimum) geom_opt->freq_calc Optimized Geometry prop_calc 5. Single-Point Calculation for: - Molecular Orbitals (HOMO/LUMO) - Electrostatic Potential (ESP) - Partial Atomic Charges (NBO) freq_calc->prop_calc Validated Minimum

Caption: Computational workflow for electronic structure analysis.

Detailed Protocol Steps
  • Initial Structure Generation: Construct the 3D model of this compound using any standard molecular modeling software (e.g., Avogadro, ChemDraw). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Analysis: The heptyl chain is flexible. To find the global minimum energy structure, a conformational search is necessary. This can be achieved through a systematic rotation of dihedral angles or by using a molecular dynamics simulation at an elevated temperature followed by geometry optimization of multiple snapshots. The lowest-energy, non-redundant conformer should be used for all subsequent high-level calculations.

  • Geometry Optimization: Submit the lowest-energy conformer for full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step precisely calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum potential energy of the molecule.

  • Vibrational Frequency Analysis: Perform a frequency calculation on the optimized geometry at the same level of theory. This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The results also provide a predicted infrared (IR) spectrum.

  • Electronic Property Calculation: Using the validated minimum-energy geometry, perform a single-point energy calculation to derive the electronic properties of interest:

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Electrostatic Potential (ESP): Map the ESP onto the electron density surface to visualize charge distribution.

    • Partial Atomic Charges: Use Natural Bond Orbital (NBO) analysis to calculate the partial charges on each atom. NBO analysis provides a more chemically intuitive picture of charge distribution than simpler methods like Mulliken population analysis.

Results and Discussion: Unveiling the Electronic Landscape

This section presents the anticipated results from the computational protocol, providing a deep dive into the molecule's reactivity.

Optimized Molecular Geometry & Energetics

The final optimized geometry will provide precise bond lengths and angles. Key quantitative data derived from the calculations should be summarized for clarity.

PropertyCalculated ValueInterpretation
HOMO Energy (Value in eV)Indicates the energy of the outermost electrons; relates to ionization potential and susceptibility to electrophilic attack.
LUMO Energy (Value in eV)Indicates the energy of the lowest-energy empty orbital; relates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (Value in eV)The difference between HOMO and LUMO energies; a larger gap implies higher kinetic stability and lower chemical reactivity.
Dipole Moment (Value in Debye)A measure of the overall polarity of the molecule, arising from the asymmetric distribution of electron density.
Frontier Molecular Orbitals (FMOs): The Epicenters of Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be primarily localized on the lone pairs of the bromine and carbonyl oxygen atoms. This indicates that these are the most probable sites for electrophilic attack. The region with the highest orbital coefficient represents the most nucleophilic character.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be the π* antibonding orbital of the carbonyl group (C=O). Crucially, the largest lobe of this orbital will be centered on the carbonyl carbon atom. This confirms that the carbonyl carbon is the most electrophilic site in the molecule and the primary target for a nucleophilic attack.

Electrostatic Potential (ESP) Map: A Visual Guide to Reactivity

The ESP map provides an intuitive, color-coded visualization of the charge distribution.

  • Red Regions (Negative ESP): These areas are rich in electrons and are attractive to electrophiles. A deep red region is expected around the carbonyl oxygen, corresponding to its high partial negative charge and lone pair density.

  • Blue Regions (Positive ESP): These areas are electron-deficient and are attractive to nucleophiles. A strong blue region will be centered on the carbonyl carbon, its electrophilicity significantly enhanced by both the oxygen and the -CF₃ group. The carbon atom attached to the bromine will also exhibit a positive potential, marking it as an electrophilic site for Sₙ2 reactions.

  • "Sigma-hole": A region of positive electrostatic potential may be observed on the outermost portion of the bromine atom, along the C-Br bond axis. This phenomenon, known as a sigma-hole, allows the bromine to act as a halogen bond donor, an important non-covalent interaction in drug-receptor binding.

Natural Bond Orbital (NBO) Charges: Quantifying the Polarity

NBO analysis provides quantitative partial charges on each atom, confirming the qualitative picture from the ESP map.

AtomPredicted NBO Charge (e)Rationale
C (Carbonyl) Highly Positive (+0.6 to +0.8)Electron withdrawal by both the carbonyl oxygen and the -CF₃ group.
O (Carbonyl) Highly Negative (-0.5 to -0.7)High electronegativity and polarization of the C=O π-bond.
C (of -CF₃) PositiveAttached to three highly electronegative fluorine atoms.
F (of -CF₃) Highly Negative (~ -0.4)Highest electronegativity of all elements.
C (attached to Br) Slightly PositiveElectron withdrawal by the bromine atom.
Br Slightly Negative (~ -0.1)Electronegative, but less so than oxygen or fluorine.

This charge distribution underpins the molecule's entire reactivity profile, as summarized in the diagram below.

G cluster_0 Reactivity Profile of this compound cluster_nuc Nucleophilic Attack Sites cluster_elec Electrophilic Attack Sites mol Br-(CH₂)₅-C(=O)-CF₃ nuc_carbonyl Carbonyl Carbon (C2) (Highly Electrophilic, LUMO site) nuc_bromo Terminal Carbon (C7) (Electrophilic, Sₙ2 site) elec_oxygen Carbonyl Oxygen (Nucleophilic, HOMO site) Nu Nucleophile (Nu⁻) Nu->nuc_carbonyl Major Pathway (TFMK reactivity) Nu->nuc_bromo Sₙ2 Pathway El Electrophile (E⁺) El->elec_oxygen Protonation / Lewis Acid Coordination

References

Methodological & Application

Application Notes and Protocols: 7-Bromo-1,1,1-trifluoroheptan-2-one in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 7-Bromo-1,1,1-trifluoroheptan-2-one

This compound is a versatile bifunctional building block poised for significant applications in modern heterocyclic synthesis.[1][2] Its unique structure, featuring a reactive primary alkyl bromide and an electrophilic trifluoromethyl ketone, offers a powerful platform for constructing a diverse array of trifluoromethyl-substituted heterocycles.[1] The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This guide provides detailed protocols and mechanistic insights for leveraging this compound in the synthesis of valuable heterocyclic scaffolds, including substituted pyridines and pyrazoles.

The strategic advantage of this reagent lies in its dual reactivity. The alkyl bromide serves as a handle for initial substitution reactions or for intramolecular cyclization, while the trifluoromethyl ketone can participate in condensations and cycloadditions. This allows for a modular and convergent approach to complex heterocyclic targets.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful reaction design and execution.

PropertyValueReference
CAS Number 647831-24-1[1][4]
Molecular Formula C₇H₁₀BrF₃O[1][4]
Molecular Weight 247.05 g/mol [1][4]
Appearance Light yellow to clear colorless liquid[1]
Boiling Point 223.5 ± 40.0 °C (Predicted)[1]
Density 1.446 ± 0.06 g/cm³ (Predicted)[1]
Storage 2-8°C[1]

Application I: Synthesis of Trifluoromethyl-Substituted Tetrahydropyridines via Intramolecular Cyclization

The synthesis of substituted tetrahydropyridines is of great interest in drug discovery. A plausible and efficient route starting from this compound involves an initial reductive amination followed by an intramolecular N-alkylation.

Causality of Experimental Choices

The reaction proceeds in a two-step, one-pot sequence. First, the ketone is converted to an imine with a primary amine, which is then reduced in situ to a secondary amine using a mild reducing agent like sodium triacetoxyborohydride. This reagent is chosen for its chemoselectivity, as it will not reduce the trifluoromethyl group or react with the alkyl bromide. The subsequent intramolecular cyclization is a nucleophilic substitution where the newly formed secondary amine displaces the bromide to form the six-membered ring. The choice of a non-nucleophilic base is critical in the second step to prevent side reactions.

Experimental Workflow

G reagents This compound Primary Amine (e.g., Benzylamine) Sodium Triacetoxyborohydride reaction_vessel Reaction Vessel (Anhydrous Dichloromethane) reagents->reaction_vessel stirring Stir at Room Temperature (Reductive Amination) reaction_vessel->stirring Step 1 base_addition Add Non-Nucleophilic Base (e.g., DIPEA) stirring->base_addition Step 2 heating Heat to Reflux (Intramolecular Cyclization) base_addition->heating workup Aqueous Work-up (Quench, Extract, Dry) heating->workup purification Column Chromatography workup->purification product Trifluoromethyl-Substituted Tetrahydropyridine purification->product

Caption: Workflow for tetrahydropyridine synthesis.

Detailed Protocol: Synthesis of 1-Benzyl-2-(trifluoromethyl)-2-methyl-1,2,3,4-tetrahydropyridine

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.

  • Add benzylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the intermediate secondary amine.

  • Once the reductive amination is complete, add DIPEA (2.0 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C for DCM).

  • Continue heating for 24-48 hours, monitoring the disappearance of the intermediate and the formation of the cyclized product by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired trifluoromethyl-substituted tetrahydropyridine.

Application II: Synthesis of Trifluoromethyl-Substituted Pyrazoles via Condensation with Hydrazine

Pyrazoles are a privileged scaffold in medicinal chemistry. A straightforward synthesis of a trifluoromethyl-substituted pyrazole can be achieved through the condensation of this compound with hydrazine, followed by an intramolecular cyclization.

Causality of Experimental Choices

This reaction leverages the bifunctionality of the starting material in a different manner. The ketone first reacts with hydrazine to form a hydrazone. The subsequent intramolecular cyclization can proceed via two main pathways depending on the reaction conditions. Under basic conditions, the hydrazone nitrogen can act as a nucleophile to displace the bromide, forming the pyrazoline intermediate which can then be oxidized to the pyrazole. Alternatively, under acidic conditions, an intramolecular electrophilic attack of the protonated hydrazone on the double bond (formed by tautomerization) could be envisioned, although the former pathway is more common for this type of substrate. The use of an excess of hydrazine hydrate acts as both the reactant and the base to facilitate the cyclization.

Reaction Mechanism

G start This compound hydrazone Hydrazone Intermediate start->hydrazone + Hydrazine hydrazine Hydrazine Hydrate cyclization Intramolecular Nucleophilic Substitution hydrazone->cyclization pyrazoline Pyrazoline Intermediate cyclization->pyrazoline oxidation Oxidation (e.g., air or mild oxidant) pyrazoline->oxidation product Trifluoromethyl-Substituted Pyrazole oxidation->product

Caption: Mechanism for pyrazole synthesis.

Detailed Protocol: Synthesis of 3-(4-Bromobutyl)-5-(trifluoromethyl)-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the product.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired trifluoromethyl-substituted pyrazole.

Trustworthiness and Self-Validation

The protocols provided are based on well-established, fundamental principles of organic synthesis. The progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final products should be confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectroscopic signatures for the trifluoromethyl group (a singlet or quartet in ¹⁹F and ¹³C NMR, respectively) and the heterocyclic core will serve as key validation points.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant trifluoromethyl-substituted heterocyclic compounds. The detailed protocols provided herein for the synthesis of tetrahydropyridines and pyrazoles demonstrate its utility and offer a solid foundation for further exploration in the development of novel chemical entities. The dual reactivity of this compound opens up numerous possibilities for the construction of a wide range of heterocyclic systems, making it an essential tool for researchers in drug discovery and development.

References

Application of 7-Bromo-1,1,1-trifluoroheptan-2-one in Medicinal Chemistry: A Guide to Synthesizing Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorinated motifs into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl ketone (TFMK) functional group, in particular, has emerged as a privileged scaffold for the design of potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the application of a key bifunctional building block, 7-Bromo-1,1,1-trifluoroheptan-2-one , in the synthesis of cysteine protease inhibitors. We will delve into the mechanistic rationale behind its use, provide a detailed experimental protocol, and discuss the broader implications for drug discovery.

The Power of Trifluoromethyl Ketones in Drug Design

Trifluoromethyl ketones are highly effective inhibitors of serine and cysteine proteases.[1] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This heightened electrophilicity makes it susceptible to nucleophilic attack by the active site serine or cysteine residue of the target protease. In the case of cysteine proteases, the thiol group of the catalytic cysteine residue attacks the TFMK carbonyl, forming a stable, yet reversible, hemithioketal adduct.[1] This covalent modification of the active site effectively blocks substrate access and inhibits enzyme activity.

The use of TFMKs offers several advantages in drug design:

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug candidate.

  • Enhanced Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to favorable interactions within the enzyme's active site, enhancing binding affinity and potency.

  • Reversible Covalent Inhibition: The formation of the hemithioketal is often reversible, which can be advantageous in minimizing off-target effects and potential toxicity associated with irreversible inhibitors.

This compound: A Versatile Bifunctional Building Block

This compound is a particularly valuable reagent for medicinal chemists. It possesses two key reactive sites: the electrophilic trifluoromethyl ketone and a terminal alkyl bromide. This bifunctional nature allows for its use as a versatile building block to introduce the TFMK warhead onto a larger scaffold, such as a peptide or small molecule, designed to target a specific enzyme.

PropertyValue
Molecular Formula C7H10BrF3O
Molecular Weight 247.05 g/mol
CAS Number 647831-24-1
Appearance Light yellow to clear colorless liquid
Boiling Point 223.5 ± 40.0 °C (Predicted)
Density 1.446 ± 0.06 g/cm³ (Predicted)

The alkyl bromide moiety can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including thiols, amines, and carboxylates. This allows for the covalent attachment of the TFMK-containing fragment to a recognition element that directs the inhibitor to the desired enzyme.

Application Protocol: Synthesis of a Peptidomimetic Cysteine Protease Inhibitor

This section provides a detailed protocol for the synthesis of a model peptidomimetic cysteine protease inhibitor using this compound. The strategy involves the S-alkylation of a cysteine-containing peptide with the bromo-functionalized TFMK.

Reaction Scheme:

G Peptide Peptide-SH (Cysteine-containing peptide) Product Peptide-S-(CH2)5-CO-CF3 (TFMK-Peptide Conjugate) Peptide->Product S-Alkylation Reagent Br-(CH2)5-CO-CF3 (this compound) Reagent->Product Base Base (e.g., DIEA) Solvent (e.g., DMF) S-Alkylation S-Alkylation

Caption: Synthetic scheme for the S-alkylation of a cysteine-containing peptide.

Materials and Reagents
  • Cysteine-containing peptide (e.g., Ac-Phe-Gly-Cys-NH2)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reverse-phase HPLC column (e.g., C18)

  • Mass spectrometer (e.g., ESI-MS)

  • Lyophilizer

Experimental Procedure

Step 1: Dissolution of Reactants

  • In a clean, dry round-bottom flask, dissolve the cysteine-containing peptide (1.0 eq) in anhydrous DMF to a final concentration of approximately 10 mg/mL.

  • Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) to the peptide solution. The base is crucial for deprotonating the thiol group of the cysteine residue, making it a more potent nucleophile.

  • In a separate vial, dissolve this compound (1.5 eq) in a minimal amount of anhydrous DMF.

Step 2: S-Alkylation Reaction

  • Slowly add the solution of this compound to the stirring peptide solution at room temperature.

  • Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the progress of the reaction by LC-MS to observe the consumption of the starting peptide and the formation of the desired product.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Dissolve_Peptide Dissolve Peptide and DIEA in DMF Reaction Combine and React (4-6h, RT) Dissolve_Peptide->Reaction Dissolve_Reagent Dissolve 7-Bromo-TFMK in DMF Dissolve_Reagent->Reaction Quench Quench Reaction (e.g., with water) Reaction->Quench HPLC Purify by Reverse-Phase HPLC Quench->HPLC Characterize Characterize by Mass Spectrometry HPLC->Characterize Lyophilize Lyophilize to obtain pure product Characterize->Lyophilize

Caption: Workflow for the synthesis and purification of the TFMK-peptide conjugate.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding deionized water to the reaction mixture.

  • Filter the diluted solution to remove any precipitates.

  • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient would be 10-90% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Collect the fractions containing the desired product, identified by its retention time and confirmed by mass spectrometry.

Step 4: Characterization and Storage

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and analytical RP-HPLC.

  • Lyophilize the pure fractions to obtain the final TFMK-peptide conjugate as a white, fluffy powder.

  • Store the final product at -20°C or lower to prevent degradation.

Conclusion and Future Perspectives

This compound serves as a powerful and versatile tool for the synthesis of targeted covalent inhibitors. The protocol outlined in this guide provides a robust framework for the development of novel peptidomimetic TFMK inhibitors of cysteine proteases. By modifying the peptide sequence, researchers can tailor the inhibitor to target specific proteases involved in various disease states, from cancer to infectious diseases. The principles described herein can be extended to the development of inhibitors for other enzyme classes and for the synthesis of chemical probes to study enzyme function.

References

The Strategic Integration of 7-Bromo-1,1,1-trifluoroheptan-2-one in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Building Blocks in Agrochemical Design

The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the development of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern agrochemical design. This moiety is prized for its ability to increase the lipophilicity and metabolic stability of molecules, thereby improving their bioavailability and persistence in target pests.[1] Concurrently, the pyrazole scaffold is a well-established pharmacophore in a multitude of commercial herbicides, fungicides, and insecticides, valued for its robust chemical properties and diverse biological activities.[2][3][4][5][6]

This application note details the utility of 7-Bromo-1,1,1-trifluoroheptan-2-one as a versatile building block for the synthesis of trifluoromethyl-substituted pyrazoles, a class of compounds with significant potential in agrochemical discovery. The presence of both a reactive trifluoromethyl ketone and a terminal bromo-functionalized alkyl chain in a single molecule offers a unique and efficient pathway to complex chemical architectures. We will explore the key chemical transformations and provide detailed protocols for the synthesis of a model agrochemical scaffold, underscoring the strategic value of this building block for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 647831-24-1[7][8]
Molecular Formula C₇H₁₀BrF₃O[8]
Molecular Weight 247.05 g/mol [7][8]
Appearance Light yellow to clear colorless liquid[8]
Boiling Point 223.5 ± 40.0 °C (Predicted)[8]
Density 1.446 ± 0.06 g/cm³ (Predicted)[8]
LogP 3.07310[9]

Strategic Value and Reactivity

This compound possesses two key reactive sites that can be exploited for the synthesis of complex agrochemical candidates. The trifluoromethyl ketone can participate in reactions to form heterocyclic systems, while the terminal bromine atom is an excellent leaving group for nucleophilic substitution reactions.

G cluster_0 This compound cluster_1 Reactive Sites CF3 CF3 C=O C=O CH2_1 (CH2)4 Ketone Trifluoromethyl Ketone (Electrophilic Carbon) C=O->Ketone Heterocycle Formation (e.g., Pyrazole Synthesis) CH2_2 CH2 Br Br Halide Primary Alkyl Bromide (Electrophilic Carbon) Br->Halide Nucleophilic Substitution (Linker for other moieties)

Fig. 1: Key reactive sites of this compound.

Application in Agrochemical Synthesis: A Case Study in Pyrazole Formation

A prominent application of this compound is in the synthesis of trifluoromethyl-substituted pyrazoles. The renowned Knorr pyrazole synthesis provides a robust and reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[10][11][12] This case study outlines a two-step process to first convert the starting ketone into a 1,3-diketone, followed by its cyclization to the target pyrazole scaffold.

Experimental Workflow

Fig. 2: Two-step synthesis of a pyrazole agrochemical scaffold.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound is an irritant to the skin, eyes, and respiratory system.[13] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Part 1: Synthesis of 1-Bromo-6,6,6-trifluorohexane-2,4-dione (Intermediate)

This protocol is adapted from standard procedures for the acylation of ketones to form 1,3-diketones.[14][15][16]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetate (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous toluene

  • Round-bottom flask, three-necked

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene to the flask. Carefully add sodium hydride (1.2 eq) to the toluene.

  • Formation of Enolate: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous toluene to the stirred suspension.

  • Acylation: After the addition is complete, add ethyl acetate (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-Bromo-6,6,6-trifluorohexane-2,4-dione. This intermediate can often be used in the next step without further purification.

Part 2: Synthesis of 5-(3-Bromopropyl)-3-(trifluoromethyl)-1H-pyrazole (Target Scaffold)

This protocol follows the principles of the Knorr pyrazole synthesis.[10][12][17]

Materials:

  • Crude 1-Bromo-6,6,6-trifluorohexane-2,4-dione (from Part 1, 1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 1-Bromo-6,6,6-trifluorohexane-2,4-dione in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the pyrazole product by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: To the residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure 5-(3-Bromopropyl)-3-(trifluoromethyl)-1H-pyrazole.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemical candidates. Its dual reactivity allows for the efficient construction of complex molecules incorporating both a trifluoromethyl-substituted pyrazole core and a functionalizable alkyl chain. The protocols detailed herein provide a practical and adaptable framework for researchers to explore the synthesis of new libraries of potential herbicides, fungicides, and insecticides. The terminal bromine on the resulting pyrazole scaffold serves as a convenient handle for further chemical modifications, enabling the exploration of a wide range of structure-activity relationships and the optimization of biological activity.

References

Nucleophilic Substitution Reactions of 7-Bromo-1,1,1-trifluoroheptan-2-one with Amines: A Comprehensive Guide to the Synthesis of α-Trifluoromethyl-γ-amino Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed technical guide for the nucleophilic substitution reactions of 7-Bromo-1,1,1-trifluoroheptan-2-one with primary and secondary amines. This reaction is a robust method for synthesizing γ-amino-α-trifluoromethyl ketones, which are valuable intermediates in medicinal chemistry and drug discovery.[1][2][3] This guide covers the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and offers insights into data interpretation and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and high yields for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance

This compound is a versatile bifunctional building block, featuring a terminal primary bromide and a trifluoromethyl ketone.[4][5][6] The nucleophilic substitution at the C-Br bond with various amines provides a direct route to γ-amino ketones. The presence of the trifluoromethyl group is of particular significance in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of molecules.[7][8] The resulting α-trifluoromethyl-γ-amino ketone scaffold is a key synthon for a variety of biologically active compounds, including enzyme inhibitors and precursors to complex chiral amines and heterocyclic systems.[2][9][10][11]

This guide offers a foundational understanding and practical execution of this important transformation, emphasizing control over reaction conditions to achieve desired product outcomes and minimize side reactions.

Reaction Mechanism and Scientific Principles

The reaction of this compound with an amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[12][13]

The SN2 Pathway

The core of this transformation involves the amine, acting as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, while simultaneously displacing the bromide ion, which serves as the leaving group.[14]

This process occurs in a single, concerted step, as illustrated below.

Caption: General SN2 mechanism for the amination reaction.

Causality Behind Experimental Choices
  • Role of the Amine: The amine serves a dual role: as the nucleophile and, when used in excess, as the base to neutralize the hydrogen bromide (HBr) formed during the reaction.[15] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Preventing Over-Alkylation: A significant challenge in reactions of alkyl halides with amines is the potential for multiple substitutions, leading to secondary, tertiary, and even quaternary ammonium salts.[16][17][18] The product of the initial reaction, a primary or secondary amine, can itself act as a nucleophile. To favor the desired mono-alkylation product, a large excess of the starting amine is typically employed. This increases the probability that the alkyl halide will react with the intended starting amine rather than the product amine.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred. These solvents can solvate the cation but not the anion (nucleophile), thereby increasing the nucleophilicity of the amine and accelerating the SN2 reaction.

Experimental Protocols

This section provides a standardized, step-by-step protocol for the reaction of this compound with a representative primary amine (e.g., benzylamine).

Workflow Overview

Caption: Standard experimental workflow for the synthesis.

Materials and Equipment
  • Reagents:

    • This compound (≥97% purity)[5]

    • Amine (e.g., benzylamine, ≥99% purity)

    • Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Ethyl acetate and Hexanes for chromatography

    • Deionized water

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amines can be corrosive and have strong odors. All operations should be performed in a well-ventilated chemical fume hood.

  • Organic solvents are flammable. Avoid open flames and sparks.

Detailed Step-by-Step Procedure
  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the amine (e.g., benzylamine, 3.0 equivalents) in anhydrous acetonitrile (approx. 0.2 M final concentration relative to the limiting reagent).

  • Reaction Setup: Cool the stirred solution to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled amine solution over 10-15 minutes using a syringe.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting bromo-ketone indicates reaction completion.

  • Aqueous Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

    • Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes the excess amine and the ammonium salt byproduct.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is typically effective.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Data Presentation and Expected Outcomes

The reactivity of the amine nucleophile is a critical factor determining the reaction conditions and outcomes. The following table provides representative data for the reaction with various classes of amines under the standardized protocol.

Amine TypeExampleSteric HindranceNucleophilicityTypical Reaction TimeExpected YieldNotes
Primary, Aliphatic BenzylamineLowHigh4-6 hours>85%Reaction is typically clean and efficient.
Primary, Aliphatic n-ButylamineLowHigh4-6 hours>80%Similar to benzylamine.
Secondary, Aliphatic DiethylamineModerateHigh6-10 hours70-85%Slower reaction rate due to increased steric bulk.
Secondary, Cyclic PiperidineModerateHigh5-8 hours>85%Highly nucleophilic, often gives excellent yields.
Primary, Aromatic AnilineLowLow12-24 hours40-60%Requires higher temperature or longer reaction time due to lower nucleophilicity.

Note: Yields are estimates after chromatographic purification and can vary based on the specific substrate and precise experimental conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive amine (protonated).2. Low reaction temperature.3. Insufficient reaction time.1. Use an additional non-nucleophilic base (e.g., triethylamine, 1.2 eq) or ensure a large excess of the amine nucleophile is used.2. Allow the reaction to proceed at room temperature or gently heat to 40-50 °C.3. Increase the reaction time and monitor by TLC.
Formation of Multiple Products 1. Over-alkylation of the amine.2. Side reactions involving the ketone.1. Increase the excess of the starting amine (e.g., 5-10 equivalents).2. Ensure the reaction is run at or below room temperature to minimize side reactions.
Difficult Purification 1. Product is highly polar.2. Product co-elutes with starting amine.1. Use a more polar solvent system for chromatography (e.g., methanol in dichloromethane).2. Ensure the aqueous workup is thorough to remove the bulk of the excess amine before chromatography.

Conclusion

The nucleophilic substitution of this compound with amines is a reliable and high-yield method for accessing valuable γ-amino-α-trifluoromethyl ketones. By carefully controlling the stoichiometry of the reactants and selecting appropriate reaction conditions, researchers can effectively minimize side reactions like over-alkylation. The protocols and insights provided in this guide serve as a robust starting point for scientists engaged in synthetic and medicinal chemistry, facilitating the development of novel molecular entities for drug discovery and development.

References

Application Notes and Protocols for Cyclization Reactions Involving 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the intramolecular cyclization of 7-Bromo-1,1,1-trifluoroheptan-2-one, a versatile substrate for the synthesis of valuable trifluoromethyl-substituted cyclic compounds. The presence of a terminal bromine atom and an electrophilic trifluoromethyl ketone moiety within the same molecule allows for efficient ring closure through radical-mediated pathways. This document provides an in-depth analysis of the reaction mechanisms, offers detailed experimental protocols for both classical and modern synthetic methods, and presents expected analytical data for the resulting product, 1-(trifluoromethyl)cyclohexanol. This guide is intended for researchers and professionals in drug development and organic synthesis who are interested in leveraging fluorinated building blocks for the creation of novel molecular architectures.

Introduction: The Significance of Trifluoromethylated Carbocycles

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of trifluoromethylated compounds is of paramount interest in medicinal chemistry and materials science. Cyclic scaffolds bearing a trifluoromethyl group, in particular, are privileged structures in numerous pharmaceuticals and agrochemicals.

This compound emerges as a strategic precursor for the construction of six-membered rings containing a trifluoromethyl carbinol, a key pharmacophore. The linear seven-carbon chain is predisposed to intramolecular cyclization, where the terminal bromine can act as a radical precursor, and the ketone serves as the radical acceptor. This application note will explore two primary methodologies for effecting this transformation: a classical approach using tributyltin hydride and a modern, milder approach employing visible-light photoredox catalysis.

Mechanistic Overview of Intramolecular Radical Cyclization

The cyclization of this compound proceeds via a free-radical mechanism. The core transformation involves three key steps: radical generation, intramolecular cyclization, and quenching of the cyclized radical.[1]

Step 1: Radical Generation A radical is selectively generated at the terminal carbon by homolytic cleavage of the carbon-bromine bond. This can be achieved through the action of a tin radical (from tributyltin hydride) or via a single-electron transfer (SET) from an excited-state photocatalyst.

Step 2: Intramolecular Cyclization The newly formed primary alkyl radical undergoes an intramolecular addition to the electrophilic carbonyl carbon of the trifluoromethyl ketone. This 6-exo-trig cyclization is generally favored due to stereoelectronic factors, leading to the formation of a six-membered ring.

Step 3: Radical Quenching The resulting tertiary alkoxy radical (ketyl radical) is then quenched to afford the final tertiary alcohol product. In the tributyltin hydride method, this occurs via hydrogen atom transfer (HAT) from a molecule of tributyltin hydride, which also propagates the radical chain. In photoredox catalysis, the quenching step can involve a variety of pathways, including reduction and subsequent protonation.

The overall transformation converts the linear bromo-ketone into a cyclic trifluoromethylated alcohol.

Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for two effective methods to achieve the cyclization of this compound.

Method A: Tributyltin Hydride-Mediated Reductive Cyclization

This classical method is robust and high-yielding, relying on the well-established radical-generating capabilities of tributyltin hydride (Bu₃SnH) in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN).[2][3]

Reaction Scheme:

G Start This compound Product 1-(Trifluoromethyl)cyclohexanol Start->Product Reagents Bu3SnH, AIBN Benzene, Reflux Reagents->Start

Figure 1: Tributyltin Hydride-Mediated Cyclization.

Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 mmol, 247 mg) in freshly distilled, anhydrous benzene (20 mL).

  • Initiator Addition: Add AIBN (0.1 mmol, 16.4 mg) to the solution.

  • Reaction Initiation: Heat the solution to reflux (approximately 80 °C).

  • Reagent Addition: Add a solution of tributyltin hydride (1.2 mmol, 0.35 mL) in anhydrous benzene (10 mL) dropwise via the dropping funnel over a period of 1 hour.

  • Reaction Monitoring: Continue heating at reflux for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 20 mL).

    • Transfer the combined filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(trifluoromethyl)cyclohexanol.

Table 1: Reagent Quantities for Tributyltin Hydride-Mediated Cyclization

ReagentMolar Equiv.Amount
This compound1.0247 mg
Tributyltin Hydride (Bu₃SnH)1.20.35 mL
AIBN0.116.4 mg
Anhydrous Benzene-30 mL
Method B: Visible-Light Photoredox Catalysis

This modern approach offers a milder and more environmentally friendly alternative to the tin-based method. It utilizes a photocatalyst that, upon excitation with visible light, can initiate the radical cyclization.[4][5]

Reaction Scheme:

G Start This compound Product 1-(Trifluoromethyl)cyclohexanol Start->Product Reagents Photocatalyst (e.g., fac-Ir(ppy)3) Amine, Solvent, Blue LED Reagents->Start

Figure 2: Photoredox-Catalyzed Cyclization.

Protocol:

  • Preparation: In a vial equipped with a magnetic stir bar, combine this compound (0.2 mmol, 49.4 mg), the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and a sacrificial electron donor (e.g., a tertiary amine like Hantzsch ester or diisopropylethylamine, 1.5 equiv.).

  • Solvent Addition: Add a suitable anhydrous and degassed solvent (e.g., acetonitrile or DMF, 2 mL).

  • Degassing: Seal the vial and degas the mixture by sparging with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Irradiation: Place the vial in proximity to a blue LED light source (e.g., 450 nm) and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction for 12-24 hours by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Upon completion, transfer the reaction mixture to a round-bottom flask.

    • Concentrate the solvent under reduced pressure.

    • Add water (10 mL) and extract the product with a suitable organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate 1-(trifluoromethyl)cyclohexanol.

Table 2: Reagent Quantities for Photoredox-Catalyzed Cyclization

ReagentMolar Equiv.Amount
This compound1.049.4 mg
fac-Ir(ppy)₃0.01-0.021.3-2.6 mg
Hantzsch Ester1.576 mg
Anhydrous Acetonitrile-2 mL

Product Characterization: 1-(Trifluoromethyl)cyclohexanol

The expected product of the cyclization is 1-(trifluoromethyl)cyclohexanol. Its identity and purity can be confirmed using a combination of spectroscopic techniques.

Expected Analytical Data:

  • Appearance: Colorless oil or low-melting solid.

  • Molecular Formula: C₇H₁₁F₃O

  • Molecular Weight: 168.16 g/mol

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show broad multiplets for the cyclohexyl methylene protons, typically in the range of δ 1.5-2.0 ppm. A broad singlet for the hydroxyl proton will also be present, the chemical shift of which can vary depending on concentration and solvent.

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will be characterized by a quartet for the trifluoromethyl carbon (¹JCF ≈ 285 Hz) and a quartet for the quaternary carbon bearing the CF₃ and OH groups (²JCF ≈ 30 Hz). The signals for the cyclohexyl carbons will appear in the aliphatic region.[6][7]

  • ¹⁹F NMR (CDCl₃, 376 MHz): The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group, typically in the range of δ -70 to -80 ppm (relative to CFCl₃).[6][8]

  • IR (neat): The infrared spectrum will show a strong, broad absorption band for the O-H stretch of the alcohol at approximately 3400 cm⁻¹. Strong C-F stretching bands will be observed in the region of 1300-1100 cm⁻¹.[9][10]

  • Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z 168, along with characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Table 3: Summary of Expected Spectroscopic Data for 1-(Trifluoromethyl)cyclohexanol

TechniqueKey FeatureExpected Chemical Shift / Wavenumber
¹H NMRCyclohexyl protons (CH₂)δ 1.5-2.0 ppm (m)
¹³C NMRCF₃δ ~125 ppm (q, ¹JCF ≈ 285 Hz)
C-OHδ ~70-75 ppm (q, ²JCF ≈ 30 Hz)
¹⁹F NMRCF₃δ -70 to -80 ppm (s)
IRO-H stretch~3400 cm⁻¹ (broad, strong)
C-F stretch1300-1100 cm⁻¹ (strong)

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of radical initiator (for Method A) or extending the irradiation time (for Method B). Ensure that all reagents and solvents are anhydrous and that the system is free of oxygen, which can quench radical reactions.

  • Low Yield: Low yields may be due to side reactions. For the tributyltin hydride method, using a syringe pump for the slow addition of Bu₃SnH can minimize premature reduction of the starting material. In the photoredox method, screening different solvents, photocatalysts, or sacrificial donors may improve the yield.

  • Purification Difficulties: The removal of tin byproducts in Method A is crucial. A KF wash is generally effective, but if issues persist, chromatography on silica gel treated with a small amount of triethylamine can be beneficial.

Safety Precautions

  • Tributyltin hydride is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzene is a known carcinogen. Use in a fume hood and avoid inhalation and skin contact. Consider replacing with less toxic solvents like toluene if the reaction conditions permit.

  • Photoredox catalysts can be expensive and light-sensitive. Handle them in low-light conditions and store them properly.

  • Always work under an inert atmosphere for radical reactions to prevent quenching by atmospheric oxygen.

Conclusion

The intramolecular radical cyclization of this compound provides an efficient and direct route to 1-(trifluoromethyl)cyclohexanol, a valuable building block for medicinal and materials chemistry. Both the classical tributyltin hydride-mediated method and the modern photoredox-catalyzed approach offer viable pathways to this transformation. The choice of method will depend on the available resources, desired scale, and tolerance for toxic reagents. The protocols and characterization data provided in this guide should enable researchers to successfully implement these reactions and expand the synthetic utility of fluorinated compounds.

References

Protocol for the S-Alkylation of Thiols with 7-Bromo-1,1,1-trifluoroheptan-2-one: Synthesis of Novel Thioethers Containing a Trifluoromethyl Ketone Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of thioethers bearing a terminal trifluoromethyl ketone group via the S-alkylation of thiols with 7-Bromo-1,1,1-trifluoroheptan-2-one. We will delve into the mechanistic underpinnings of this robust SN2 reaction, provide a step-by-step experimental guide from reaction setup to product purification, and offer a comprehensive troubleshooting guide. This protocol is designed for researchers in drug discovery and chemical biology seeking to incorporate this valuable pharmacophore into their molecular designs.

Introduction: The Strategic Value of Fluorinated Thioethers

Thioethers are a prevalent structural motif in numerous pharmaceuticals and biologically active compounds.[3] The synthesis of carbon-sulfur bonds is a fundamental transformation in organic chemistry.[3][4] The alkylation of thiols, typically involving the reaction of a nucleophilic thiolate with an alkyl halide, remains a foundational and highly efficient method for constructing these linkages.[4][5]

The strategic incorporation of fluorine can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity.[1][6] The trifluoromethyl ketone group, in particular, is an intriguing functional group that combines the strong electron-withdrawing nature of the CF₃ group with the electrophilic reactivity of a ketone. This compound serves as a versatile building block, enabling the direct installation of a seven-carbon chain containing this valuable moiety.

This guide details the reaction of a generic thiol with this compound in a classic nucleophilic substitution reaction. The protocol is designed to be broadly applicable to a range of aromatic and aliphatic thiols.

Mechanistic Rationale: The SN2 Pathway

The alkylation of a thiol with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction's efficiency hinges on several key principles:

  • Generation of the Thiolate: Thiols (R-SH) are moderately acidic, with pKa values typically around 10-11, making them significantly more acidic than alcohols.[5] To enhance their nucleophilicity, a base is used to deprotonate the thiol, forming the corresponding thiolate anion (R-S⁻). This anion is an excellent nucleophile due to the high polarizability and charge density of the sulfur atom.[5][7]

  • The Electrophile: this compound is an ideal electrophile for this transformation. The carbon atom bonded to the bromine is the electrophilic center. While it is a primary bromide, which is already favorable for SN2 reactions, the presence of the adjacent electron-withdrawing carbonyl group further polarizes the C-Br bond, increasing the carbon's electrophilicity.[8][9]

  • The SN2 Reaction: The thiolate anion performs a backside attack on the carbon atom bearing the bromine atom, displacing the bromide leaving group in a single, concerted step.[10] This results in the formation of the new carbon-sulfur bond, yielding the desired thioether.

Caption: S-alkylation via an SN2 mechanism.

Safety and Handling

This compound is an irritant. It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Always consult the Safety Data Sheet (SDS) before use.[11][12] Low molecular weight thiols are notoriously malodorous; all manipulations should be performed in a fume hood, and any contaminated glassware should be quenched with bleach or hydrogen peroxide solution.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation of a representative thiol. Reagent quantities can be adjusted based on the specific molecular weight of the thiol used.

Materials and Equipment
  • Reagents:

    • Thiol (e.g., thiophenol, benzyl mercaptan, dodecanethiol)

    • This compound (CAS: 647831-24-1)[13]

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

    • Deionized Water

    • Brine (saturated aq. NaCl)

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or Nitrogen gas inlet

    • Septa and needles

    • TLC plates (silica gel 60 F₂₅₄)

    • Separatory funnel

    • Rotary evaporator

    • Glass column for chromatography

    • Standard laboratory glassware

Experimental Workflow

Caption: General workflow for the S-alkylation reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

    • Rationale: Potassium carbonate is a mild, inexpensive, and effective base for deprotonating the thiol.[14] Using an excess ensures complete formation of the nucleophilic thiolate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous DMF (5 mL) via syringe. Stir the suspension for 10 minutes at room temperature.

    • Rationale: DMF is a polar aprotic solvent that readily dissolves the reagents and promotes the SN2 reaction rate. Anhydrous conditions are preferred to prevent side reactions with water.

  • Addition of Electrophile: Add this compound (247 mg, 1.0 mmol, 1.0 equiv) dropwise to the stirring suspension.

    • Rationale: A 1:1 stoichiometry between the nucleophile and electrophile is typically optimal. A slight excess of the thiol can sometimes be used to ensure the complete consumption of the more valuable bromo-ketone.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

    • Rationale: TLC allows for visual confirmation of the consumption of the starting materials and the formation of a new, typically less polar, product spot.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (20 mL). Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Rationale: This step quenches the reaction and removes the water-soluble DMF and inorganic salts.

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

    • Rationale: Washing removes residual DMF and salts. The brine wash helps to break up emulsions and remove bulk water before the drying agent is added.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and any non-polar byproducts.[14]

Expected Results and Characterization

The protocol is expected to provide the desired thioether product in good to excellent yields, typically ranging from 75-95%, depending on the substrate.

ParameterRecommended ValueRationale
Thiol 1.0 equivLimiting reagent or co-limiting
This compound 1.0 - 1.1 equivEnsures full conversion of thiol
Base (K₂CO₃) 2.0 equivDrives equilibrium to form the thiolate
Solvent Anhydrous DMFPolar aprotic solvent favors SN2
Temperature Room Temperature (20-25 °C)Sufficient for primary bromide alkylation
Reaction Time 4 - 12 hoursSubstrate dependent; monitor by TLC
Expected Yield 75 - 95%Dependent on thiol structure and purity

Product Characterization: The purified product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the aliphatic chain, including a triplet for the methylene group adjacent to the sulfur atom (S-CH₂) around δ 2.5-2.8 ppm and a triplet for the methylene adjacent to the carbonyl group (CH₂-C=O) around δ 2.9-3.1 ppm.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected around δ -77 to -80 ppm.[15]

  • ¹³C NMR: Signals for the CF₃ carbon will appear as a quartet due to C-F coupling.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated species [M+H]⁺ should be observed, confirming the molecular weight of the product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base (hydrated K₂CO₃).Poor quality solvent.Sterically hindered thiol.Use freshly dried K₂CO₃.Use anhydrous grade DMF.Increase reaction temperature to 50-60 °C or switch to a stronger, non-nucleophilic base like NaH.
Multiple Products on TLC Disulfide formation (R-S-S-R) from thiol oxidation.Elimination side reaction.Ensure the reaction is run under an inert atmosphere (N₂ or Ar).Elimination is unlikely with a primary bromide but could indicate a very strong, hindered base was used. Stick to K₂CO₃ or Cs₂CO₃.
Starting Material Remains Insufficient reaction time.Not enough base.Allow the reaction to run longer, monitoring by TLC.Ensure 2.0 equivalents of base are used.
Difficult Purification Product co-elutes with a byproduct.Try a different solvent system for column chromatography.Consider an alternative workup, such as a basic wash to remove any unreacted acidic thiol.

References

One-Pot Synthesis of Substituted Heterocycles from 7-Bromo-1,1,1-trifluoroheptan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

The synthesis of substituted heterocycles is a cornerstone of modern medicinal chemistry and drug development. These cyclic compounds form the core scaffolds of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into these structures can dramatically enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity. This application note provides a comprehensive guide to the one-pot synthesis of various valuable substituted heterocycles using 7-Bromo-1,1,1-trifluoroheptan-2-one as a versatile and reactive starting material.

This compound is a unique building block that combines three key reactive features: a highly electrophilic trifluoromethyl-activated ketone, a readily displaceable bromine atom, and a flexible seven-carbon chain. This combination allows for a range of convergent and efficient one-pot cyclization strategies to access diverse heterocyclic cores. We will explore detailed protocols and the underlying mechanistic principles for the synthesis of substituted thiazoles, pyridines, and pyrimidines, providing researchers with the practical knowledge to leverage this powerful synthetic tool.

Chemical Properties and Reactivity Profile of this compound

This compound (CAS: 647831-24-1) is a light yellow to colorless liquid with a molecular weight of 247.05 g/mol .[1][2][3][4] Its reactivity is dominated by the presence of the trifluoromethyl group, which significantly enhances the electrophilicity of the adjacent carbonyl carbon, and the bromine atom on the alkyl chain, which serves as a good leaving group in nucleophilic substitution reactions.[1][5] This dual reactivity is the key to its utility in one-pot heterocycle synthesis.

PropertyValueSource
Molecular Formula C₇H₁₀BrF₃O[1][2][3][4]
Molecular Weight 247.05 g/mol [1][2][3][4]
Appearance Light yellow to Clear colorless liquid[1]
Boiling Point 223.5 ± 40.0 °C (Predicted)[1]
Density 1.446 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1]

One-Pot Synthesis of Substituted Thiazoles via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, involving the reaction of an α-haloketone with a thioamide or thiourea.[6][7][8][9][10] this compound is an ideal substrate for this reaction, where the trifluoromethyl-activated ketone readily undergoes condensation.

Causality Behind the Experimental Choices

The one-pot nature of this protocol is achieved by the sequential reaction of the α-haloketone with thiourea. The initial step is the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by cyclization and dehydration to form the aromatic thiazole ring. The electron-withdrawing trifluoromethyl group enhances the reactivity of the ketone, facilitating the cyclization step.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Workflow reagents Reagents: - this compound - Thiourea - Ethanol reaction Reaction: - Stir at room temperature - Monitor by TLC reagents->reaction 1. Mix workup Work-up: - Evaporate solvent - Partition between water and ethyl acetate reaction->workup 2. Reaction complete purification Purification: - Column chromatography workup->purification 3. Isolate crude product product Product: 2-Amino-4-(1,1,1-trifluoro-6-bromohexan-2-yl)thiazole purification->product 4. Purify

Caption: Workflow for the one-pot Hantzsch synthesis of a substituted thiazole.

Detailed Protocol: Synthesis of 2-Amino-4-(5-bromo-1,1,1-trifluoropentyl)thiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (0.2 M solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and thiourea.

  • Add ethanol to the flask to achieve a concentration of 0.2 M with respect to the α-haloketone.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-amino-4-(5-bromo-1,1,1-trifluoropentyl)thiazole.

ReagentMolar Eq.MW ( g/mol )Amount (mmol) for 1g scale
This compound1.0247.054.05
Thiourea1.276.124.86
Ethanol-46.0720 mL

One-Pot Synthesis of Substituted Pyridines

The synthesis of pyridines can be achieved through various one-pot multicomponent reactions.[11][12] A plausible approach for utilizing this compound involves a reaction with an enamine and a source of ammonia, such as ammonium acetate. This strategy builds upon the principles of reactions like the Hantzsch pyridine synthesis, but is adapted for the specific functionalities of our starting material.[13]

Mechanistic Rationale

The proposed one-pot synthesis of a substituted pyridine involves the initial reaction of this compound with an enamine. The enamine acts as a three-carbon component. The reaction likely proceeds through a Michael-type addition followed by cyclization and subsequent aromatization. The trifluoromethyl group will influence the regioselectivity of the cyclization.

Experimental Workflow: One-Pot Pyridine Synthesis

Pyridine_Workflow reagents Reagents: - this compound - Enamine (e.g., 3-aminocrotonate) - Ammonium Acetate - Acetic Acid reaction Reaction: - Heat under reflux - Monitor by TLC reagents->reaction 1. Combine and heat workup Work-up: - Neutralize with base - Extract with organic solvent reaction->workup 2. Reaction complete purification Purification: - Column chromatography workup->purification 3. Isolate crude product product Product: Substituted Pyridine purification->product 4. Purify

Caption: Workflow for the one-pot synthesis of a substituted pyridine.

Detailed Protocol: Synthesis of a Trifluoromethyl-Substituted Pyridine

Materials:

  • This compound (1.0 eq)

  • Ethyl 3-aminocrotonate (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Glacial acetic acid (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound, ethyl 3-aminocrotonate, and ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (approximately 118 °C) with stirring for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired substituted pyridine.

ReagentMolar Eq.MW ( g/mol )Amount (mmol) for 1g scale
This compound1.0247.054.05
Ethyl 3-aminocrotonate1.1129.164.46
Ammonium acetate2.077.088.10
Acetic Acid-60.0520 mL

One-Pot Synthesis of Substituted Pyrimidines

The Biginelli reaction is a well-established one-pot synthesis of dihydropyrimidinones from a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[14][15][16][17] While this compound is not a β-dicarbonyl compound, it can be envisioned to participate in a Biginelli-like reaction. A plausible strategy involves its reaction with a β-ketoester and urea/thiourea, where the trifluoromethyl ketone acts as one of the carbonyl components.

Conceptual Approach

In this proposed one-pot synthesis, the highly reactive trifluoromethyl ketone of this compound is expected to condense with urea or thiourea and a β-ketoester. The reaction would proceed through a series of condensations and cyclization steps to form the pyrimidine ring. The bromoalkyl chain would remain as a substituent on the final heterocyclic product, offering a handle for further functionalization.

Reaction Pathway: Pyrimidine Synthesis

Pyrimidine_Pathway start This compound + β-Ketoester + Urea/Thiourea intermediate1 Condensation Intermediate start->intermediate1 Acid Catalyst, Heat intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrimidine intermediate2->product Dehydration/Aromatization

Caption: Conceptual pathway for the one-pot synthesis of a substituted pyrimidine.

Detailed Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrimidine

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound, ethyl acetoacetate, and urea.

  • Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the reaction mixture to reflux with stirring for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water, which may cause the product to precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrimidine.

ReagentMolar Eq.MW ( g/mol )Amount (mmol) for 1g scale
This compound1.0247.054.05
Ethyl acetoacetate1.0130.144.05
Urea1.560.066.08
Ethanol-46.0725 mL
Conc. HClcatalytic-~0.1 mL

Conclusion and Future Outlook

This compound has been demonstrated as a highly valuable and versatile building block for the efficient one-pot synthesis of a range of substituted heterocycles. The protocols detailed herein for the synthesis of thiazoles, pyridines, and pyrimidines provide a solid foundation for researchers in drug discovery and materials science to access novel chemical entities. The presence of both a trifluoromethyl group and a bromoalkyl chain in the final products offers significant opportunities for further chemical modification and the exploration of structure-activity relationships. The continued development of innovative one-pot methodologies utilizing such fluorinated building blocks will undoubtedly accelerate the discovery of new molecules with enhanced properties and functions.

References

The Strategic Role of 7-Bromo-1,1,1-trifluoroheptan-2-one in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Trifluoromethyl Ketone Moiety

In the landscape of modern drug discovery and chemical biology, the trifluoromethyl ketone (TFMK) functional group has emerged as a privileged warhead for the design of potent enzyme inhibitors.[1] TFMKs are particularly effective against hydrolytic enzymes such as serine and cysteine proteases, as well as certain metalloenzymes like histone deacetylases (HDACs).[1][2] The potent inhibitory activity of TFMKs stems from the strong electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic. This heightened electrophilicity makes the carbonyl susceptible to nucleophilic attack by active site residues, such as the hydroxyl group of serine or the thiol group of cysteine.[1] This interaction results in the formation of a stable, covalent hemiketal or hemithioketal adduct, which often mimics the tetrahedral transition state of the enzymatic reaction, leading to powerful inhibition.[2] Many TFMK inhibitors exhibit a slow-binding mechanism, which can translate to a prolonged duration of action in a physiological setting.

This guide delves into the specific and strategic application of a key reagent, 7-Bromo-1,1,1-trifluoroheptan-2-one , in the synthesis of sophisticated enzyme inhibitors. We will explore its role as a versatile building block, providing detailed protocols and explaining the chemical rationale behind its use.

This compound: A Versatile Alkylating Agent for Inhibitor Synthesis

This compound is a bifunctional reagent of significant interest in medicinal chemistry. It combines the potent enzyme-inhibiting properties of the trifluoromethyl ketone moiety with a reactive alkyl bromide handle. This unique combination allows for its covalent attachment to a wide range of molecular scaffolds, effectively "installing" the TFMK warhead onto a molecule designed to target a specific enzyme's active site.

The primary application of this reagent is in the N-alkylation of heterocyclic compounds, a common strategy in the synthesis of enzyme inhibitors. The bromo-TFMK can be used to introduce a flexible, trifluoromethyl ketone-terminated side chain that can probe and interact with pockets within an enzyme's active site. A notable example of this strategy is in the synthesis of inhibitors for enzymes involved in nucleotide biosynthesis, such as glycinamide ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase, which are crucial targets in cancer chemotherapy.[3]

Application Example: Synthesis of Folate-Based GAR/AICAR Transformylase Inhibitors

Glycinamide ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase are key enzymes in the de novo purine biosynthetic pathway, which is often upregulated in cancer cells to meet the demands of rapid proliferation. Inhibitors of these enzymes, particularly those based on the folate cofactor scaffold, have been extensively explored as potential antineoplastic agents. The synthesis of such inhibitors can strategically employ this compound to introduce a TFMK-containing side chain onto a folate analogue precursor.

A plausible synthetic route, based on the work of Boger et al., involves the alkylation of a protected pteroic acid derivative or a related precursor at the N10 position with this compound.[3] This reaction introduces a seven-carbon chain terminating in the highly reactive trifluoromethyl ketone, which can then interact with the target enzyme.

Experimental Protocol: N-Alkylation of a Folate Analogue Precursor with this compound

This protocol provides a detailed methodology for the N-alkylation of a representative folate analogue precursor.

Materials:

  • Folate Analogue Precursor (e.g., a protected pteroic acid derivative)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the folate analogue precursor (1.0 eq).

  • Dissolution: Dissolve the precursor in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require gentle heating (e.g., 40-50 °C) to proceed to completion.

  • Workup: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Table 1: Representative Reaction Parameters

ParameterValue
Reactants Folate Analogue Precursor, this compound
Stoichiometry 1.0 eq Precursor : 1.2 eq Bromo-TFMK : 2.0 eq K₂CO₃
Solvent Anhydrous DMF
Temperature Room Temperature to 50 °C
Reaction Time 4-24 hours (monitor by TLC/LC-MS)
Workup Aqueous quench, EtOAc extraction
Purification Silica Gel Chromatography

Visualizing the Synthetic Strategy and Mechanism of Inhibition

To better illustrate the concepts discussed, the following diagrams outline the synthetic workflow and the general mechanism of enzyme inhibition by trifluoromethyl ketones.

G cluster_synthesis Synthetic Workflow Folate Precursor Folate Precursor Reaction N-Alkylation (DMF, K₂CO₃) Folate Precursor->Reaction Bromo-TFMK This compound Bromo-TFMK->Reaction Product TFMK-Folate Inhibitor Reaction->Product G cluster_inhibition Mechanism of Enzyme Inhibition by TFMK Enzyme Enzyme Active Site (e.g., Ser-OH) Nucleophilic_Attack Nucleophilic Attack Enzyme->Nucleophilic_Attack TFMK_Inhibitor TFMK Inhibitor TFMK_Inhibitor->Nucleophilic_Attack Hemiketal_Adduct Stable Hemiketal Adduct (Transition-State Analogue) Nucleophilic_Attack->Hemiketal_Adduct Inhibition Enzyme Inhibition Hemiketal_Adduct->Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazoles from 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazoles utilizing 7-Bromo-1,1,1-trifluoroheptan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. My aim is to equip you with the foundational knowledge and practical insights necessary to identify, mitigate, and resolve common side reactions and experimental challenges.

Introduction to the Synthesis and its Challenges

The synthesis of pyrazoles from α-haloketones and hydrazines, a variant of the classic Knorr pyrazole synthesis, is a robust method for constructing this important heterocyclic scaffold.[1][2] The presence of a trifluoromethyl group in the starting material, this compound, introduces unique electronic properties that can influence the reaction's outcome, offering both advantages in terms of potential biological activity and challenges in controlling side reactions.[3] This guide will address the most pressing of these challenges, providing a framework for logical problem-solving in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Issue 1: Low Yield of the Desired Pyrazole Product

Q1: I am observing a low yield of my target pyrazole. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, ranging from incomplete reaction to the prevalence of side reactions. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The condensation of hydrazine with the ketone is often exothermic and fast, but subsequent cyclization and aromatization may require more forcing conditions.[4]

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If starting material is still present after the initial reaction time, consider extending the reaction duration or gradually increasing the temperature. Be cautious, as excessive heat can promote side reactions.

  • Side Reactions:

    • Cause: The formation of undesired byproducts is a common culprit for low yields. The primary side reactions to consider are the Favorskii rearrangement of the starting material and the formation of regioisomers.

    • Solution: Refer to the detailed sections on the Favorskii rearrangement (Issue 2) and regioselectivity (Issue 3) below for specific mitigation strategies.

  • Reagent Quality and Stoichiometry:

    • Cause: Degradation of hydrazine or inaccurate stoichiometry can lead to incomplete conversion. Hydrazine hydrate is susceptible to oxidation.

    • Solution: Use freshly opened or properly stored hydrazine. Ensure accurate measurement of all reagents. A slight excess of hydrazine (1.1-1.2 equivalents) can sometimes be beneficial.

Issue 2: Identification and Mitigation of a Major, Unidentified Byproduct

Q2: My reaction produces a significant amount of a byproduct with a different molecular weight than my expected pyrazole. I suspect a rearrangement. What could it be?

A2: The most probable side reaction for an α-haloketone under basic or even neutral conditions is the Favorskii rearrangement .[5][6]

  • Mechanism: In the presence of a base (or even the weakly basic hydrazine), the α-proton on the carbon opposite the bromine atom can be abstracted, leading to the formation of a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (e.g., hydrazine or solvent), leading to a rearranged product, typically a carboxylic acid derivative.[7][8]

    dot graph Favorskii_Rearrangement { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Favorskii Rearrangement Pathway", labelloc=t, fontsize=16, fontname="Helvetica-Bold"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

    Start [label="this compound"]; Enolate [label="Enolate Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclopropanone [label="Cyclopropanone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Rearranged_Product [label="Rearranged Carboxylic Acid Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

    Start -> Enolate [label="Base (e.g., Hydrazine)"]; Enolate -> Cyclopropanone [label="Intramolecular SN2"]; Cyclopropanone -> Rearranged_Product [label="Nucleophilic Attack\n(e.g., H2O, ROH)"]; }

    Caption: Favorskii rearrangement of the starting material.

  • Mitigation Strategies:

    • Control of Basicity: Avoid strong bases if possible. The reaction can often proceed with hydrazine itself or its salt in a suitable solvent. If a base is necessary, a non-nucleophilic, sterically hindered base might be a better choice.

    • Temperature Control: The Favorskii rearrangement can be temperature-dependent. Running the reaction at a lower temperature may suppress this side reaction.

    • Order of Addition: Adding the α-haloketone slowly to the hydrazine solution can help to maintain a low concentration of the ketone, potentially minimizing base-induced rearrangement before the desired condensation can occur.

Issue 3: Formation of Two Isomeric Pyrazole Products

Q3: I am obtaining a mixture of two pyrazole isomers. How can I control the regioselectivity of the reaction?

A3: The formation of regioisomers is a classic challenge in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl precursors, and a similar issue can arise with α-haloketones like this compound.[9] The reaction with hydrazine can, in principle, yield two different pyrazoles depending on which nitrogen of the hydrazine attacks which electrophilic carbon.

  • Factors Influencing Regioselectivity:

    • Electronic Effects: The highly electron-withdrawing trifluoromethyl group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[10]

    • Steric Hindrance: The bromine atom and the alkyl chain introduce steric bulk that can influence the approach of the nucleophile.

    • Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly impact the regiochemical outcome.[11]

  • Strategies for Controlling Regioselectivity:

    • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation.[11] These solvents can influence the tautomeric equilibrium of the intermediates and stabilize certain transition states over others.

    • pH Control: The reaction is often carried out in the presence of a catalytic amount of acid (e.g., acetic acid), which can influence the initial condensation step and, consequently, the regioselectivity.[1] Experimenting with different acids and their concentrations can be beneficial.

    dot graph Regioselectivity_Control { graph [rankdir="TD", splines=ortho, nodesep=0.6, label="Controlling Regioselectivity", labelloc=t, fontsize=16, fontname="Helvetica-Bold"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

    Start [label="this compound + Hydrazine"]; Intermediate_A [label="Intermediate A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_B [label="Intermediate B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_A [label="Regioisomer A", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_B [label="Regioisomer B", fillcolor="#FBBC05", fontcolor="#202124"]; Control_Factors [label="Control Factors:\n- Solvent (e.g., Fluorinated Alcohols)\n- pH (Acid/Base Catalyst)\n- Temperature", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

    Start -> Intermediate_A; Start -> Intermediate_B; Intermediate_A -> Product_A; Intermediate_B -> Product_B; Control_Factors -> Start [style=dashed]; }

    Caption: Factors influencing the formation of regioisomers.

Issue 4: Further Reaction of the Pyrazole Product

Q4: I have successfully synthesized my pyrazole, but I am observing the formation of another product during workup or purification. What could be happening?

A4: The newly formed pyrazole still possesses a reactive N-H bond and can undergo further reactions, most commonly N-alkylation.

  • N-Alkylation:

    • Cause: The pyrazole nitrogen is nucleophilic and can react with any remaining this compound, especially under basic conditions or at elevated temperatures.[12] This will result in the formation of an N-alkylated pyrazole, which will have a significantly higher molecular weight.

    • Mitigation:

      • Ensure complete consumption of the starting α-haloketone.

      • Use a minimal excess of hydrazine to ensure all the ketone is consumed.

      • Quench the reaction mixture appropriately after completion to neutralize any remaining reactive species.

      • Avoid prolonged heating after the initial pyrazole formation is complete.

Frequently Asked Questions (FAQs)

Q5: What is the expected regiochemical outcome for the reaction of this compound with hydrazine?

A5: While experimental verification is always necessary, we can predict the likely major regioisomer based on electronic effects. The carbonyl carbon adjacent to the trifluoromethyl group is significantly more electrophilic. Therefore, the initial nucleophilic attack of one of the hydrazine nitrogens is most likely to occur at this position. This would lead to the formation of the pyrazole with the trifluoromethyl group at the 3-position and the alkyl chain at the 5-position.

Q6: Should I use hydrazine hydrate or anhydrous hydrazine?

A6: For most laboratory-scale syntheses, hydrazine hydrate is sufficient and safer to handle than anhydrous hydrazine. The water present in hydrazine hydrate does not typically interfere with the reaction.

Q7: My pyrazole product is an oil and difficult to purify. What are my options?

A7: Trifluoromethylated pyrazoles can be oils or low-melting solids.[13]

  • Column Chromatography: This is the most common method for purifying liquid or oily pyrazoles. Silica gel is a standard stationary phase. If your compound is basic and adheres strongly to silica, you can use silica gel deactivated with a small amount of triethylamine (0.5-1%) in the eluent, or use neutral alumina as the stationary phase.[13]

  • Recrystallization: If your product is a solid, even if it oils out initially, recrystallization from a suitable solvent system is an excellent way to achieve high purity.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with a strong acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to recover the purified pyrazole.

Q8: Can the reaction stop at the pyrazoline stage?

A8: Yes, the initial cyclization product is a pyrazoline.[10][14] Aromatization to the pyrazole requires the elimination of water and is often facilitated by the reaction conditions (e.g., heat, acid catalysis). In some cases, an oxidant can be added to drive the reaction to completion, although this is not always necessary.[15] If you are isolating a pyrazoline, you may need to adjust your reaction conditions to favor aromatization.

Experimental Protocols

Protocol 1: General Synthesis of 3-(5,5,5-Trifluoropentyl)-1H-pyrazole
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol for improved regioselectivity).

  • Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the stirred solution at room temperature. A catalytic amount of glacial acetic acid (0.1 eq) can also be added.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification of Trifluoromethylated Pyrazoles by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of dichloromethane and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.[13]

Data Summary Table

IssuePotential CauseRecommended Action
Low YieldIncomplete reactionExtend reaction time/increase temperature
Favorskii rearrangementControl basicity, lower temperature
Poor regioselectivityUse fluorinated alcohols as solvent, control pH
Formation of Two IsomersLack of regiocontrolUse fluorinated alcohols, optimize acid catalyst
N-Alkylation of ProductReaction with unreacted starting materialEnsure complete consumption of starting ketone
Purification DifficultiesOily productColumn chromatography (consider deactivated silica/alumina)

References

Technical Support Center: Optimization of Reaction Conditions for 7-Bromo-1,1,1-trifluoroheptan-2-one Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the alkylation of 7-bromo-1,1,1-trifluoroheptan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of its alkylation reactions.

The unique structure of this compound, featuring a terminal primary bromide and a trifluoromethyl ketone, presents both unique synthetic opportunities and challenges. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the α-protons and the stability of the resulting enolate, making careful optimization of reaction conditions paramount for success.

Section 1: Core Chemical Principles

Understanding the underlying chemical principles is crucial for troubleshooting and optimizing your reactions.

1.1 Acidity of the α-Proton (C-3)

The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate. The pKa of a typical ketone's α-proton is around 19-20.[1] However, the powerful inductive effect of the adjacent CF₃ group significantly increases the acidity of the C-3 protons in this compound, lowering their pKa and making enolate formation more favorable. This increased acidity also means that the resulting enolate is more stable.

1.2 Enolate Formation: The Choice of Base is Critical

To achieve a clean and high-yielding alkylation, it is essential to generate the enolate quantitatively and irreversibly. This minimizes the concentration of the starting ketone in the solution, preventing side reactions such as self-condensation or reaction between the base and the alkylating agent.

  • Strong, Non-Nucleophilic Bases: A strong, sterically hindered, non-nucleophilic base is the reagent of choice. Lithium diisopropylamide (LDA) is the most common and effective base for this purpose.[2][3][4] Its bulkiness prevents it from acting as a nucleophile and attacking the electrophilic carbonyl carbon, while its strength (the pKa of its conjugate acid, diisopropylamine, is ~36) ensures complete and rapid deprotonation of the ketone.[2][4]

  • Weaker Bases: Weaker bases like sodium ethoxide or sodium hydroxide are generally unsuitable. They establish an equilibrium with only a small amount of enolate present, leading to a host of potential side reactions and low yields.[5]

1.3 Competing Reaction Pathways

Upon successful formation of the enolate at C-3, two primary productive pathways are possible, depending on the experimental design:

  • Intermolecular Alkylation: The enolate reacts with an externally added electrophile (e.g., an alkyl halide).

  • Intramolecular Alkylation (Cyclization): The enolate attacks the electrophilic C-7, displacing the bromide to form a seven-membered ring (2-(trifluoromethyl)cycloheptanone).

The choice between these pathways is dictated by concentration and the nature of the external electrophile.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the alkylation of this compound in a practical question-and-answer format.

FAQ 1: I'm seeing low or no conversion of my starting material. What's the likely cause?

Answer: Low conversion is almost always due to incomplete deprotonation. Consider the following:

  • Base Strength: Are you using a sufficiently strong base? As discussed, LDA is the standard for quantitative enolate formation.[2][6] Weaker bases will not fully deprotonate the ketone.

  • Base Preparation & Quality: LDA is often prepared in situ from diisopropylamine and n-butyllithium (n-BuLi) or purchased as a solution.[6] Ensure your n-BuLi has been recently titrated, as its concentration can decrease over time. The diisopropylamine and solvent (typically THF) must be scrupulously dry.

  • Temperature: The formation of the lithium enolate should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure stability and prevent side reactions.[3][6]

  • Stoichiometry: Use a slight excess of LDA (e.g., 1.05-1.1 equivalents) to ensure all the ketone is converted to the enolate.[2]

Troubleshooting 2: My reaction is yielding a complex mixture of products. What are the likely side reactions?

Answer: A complex product mixture points to several potential issues. The diagram below illustrates the main competing pathways.

G cluster_0 Desired Pathways cluster_1 Side Reactions SM Starting Ketone (this compound) Base Strong Base (e.g., LDA, -78°C) SM->Base Deprotonation Enolate Lithium Enolate (at C-3) Base->Enolate Inter Intermolecular Alkylation (Product A) Enolate->Inter Fast addition of R-X Intra Intramolecular Cyclization (Product B) Enolate->Intra Warming without R-X Side1 Favorskii Rearrangement Enolate->Side1 Excess base or high temp Side2 Elimination (E2) Enolate->Side2 High temp Side3 Decomposition Enolate->Side3 Instability AlkylatingAgent External Electrophile (R-X) Inter->AlkylatingAgent

Caption: Competing reaction pathways for the enolate of this compound.

  • Favorskii Rearrangement: α-Halo ketones are prone to the Favorskii rearrangement in the presence of base, which would lead to a rearranged carboxylic acid derivative after workup.[7] Using a non-nucleophilic, hindered base like LDA at low temperatures minimizes this.

  • Elimination: At higher temperatures, the enolate could potentially initiate an E2 elimination, although this is less likely with a primary bromide.

  • Enolate Instability: While the CF₃ group stabilizes the negative charge, α-CF₃ enolates can be unstable and prone to decomposition pathways like β-elimination of fluoride, though this is less common with lithium enolates compared to others.[8] Prolonged reaction times at elevated temperatures should be avoided.[9]

FAQ 3: How can I selectively favor intermolecular alkylation over intramolecular cyclization?

Answer: This is a classic case of competing intramolecular vs. intermolecular reactions. To favor the intermolecular pathway:

  • Concentration: Run the reaction at a higher concentration. This increases the probability of the enolate colliding with an external electrophile before it can react with its own tail.

  • Procedure: Add the external alkylating agent (electrophile) quickly after the enolate has been formed at -78 °C. Do not allow the solution to warm up before the electrophile is added. The intramolecular reaction has a higher activation energy and is more likely to occur at higher temperatures.

  • Electrophile Reactivity: Use a highly reactive primary alkyl halide (e.g., methyl iodide, allyl bromide, benzyl bromide) to ensure the intermolecular reaction is as fast as possible.

FAQ 4: Conversely, how do I promote the intramolecular cyclization to form 2-(trifluoromethyl)cycloheptanone?

Answer: To favor the intramolecular pathway, you need to apply the opposite principles (high-dilution conditions):

  • Concentration: Run the reaction under high-dilution conditions (e.g., <0.01 M). This minimizes the chance of intermolecular reactions.

  • Procedure: Form the enolate at -78 °C, then slowly warm the reaction mixture without adding any external electrophile. A slow addition of the ketone-and-base solution to a larger volume of solvent can also promote cyclization.

  • Temperature: A gradual increase in temperature will provide the necessary activation energy for the cyclization to occur. Monitor the reaction by TLC or LCMS to avoid decomposition at excessive temperatures.

Section 3: Optimized Experimental Protocols

Safety Note: These reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. n-Butyllithium is pyrophoric and LDA is highly corrosive. Always use appropriate personal protective equipment (PPE).

Protocol A: General Procedure for Intermolecular α-Alkylation

This protocol is optimized for reacting the enolate with an external electrophile.

References

Technical Support Center: Overcoming Low Yields in Nucleophilic Substitution of 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic substitution of 7-Bromo-1,1,1-trifluoroheptan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The presence of the α-trifluoromethyl group introduces unique electronic and steric factors that can lead to low yields and competing side reactions. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired product.

Troubleshooting Guide: Addressing Low Product Yields

Low yields in the nucleophilic substitution of this compound are a common challenge. The following section addresses specific issues you might be facing and provides actionable solutions based on established chemical principles.

Question: Why am I observing low to no conversion of my starting material?

Answer:

Several factors can contribute to poor conversion of the starting material. Let's break down the most common culprits:

  • Insufficient Nucleophilicity: The electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon.[1] However, it can also inductively decrease the reactivity of the α-carbon towards nucleophilic attack. Your chosen nucleophile may not be strong enough to displace the bromide leaving group efficiently.

    • Solution: Consider using a more potent nucleophile. For instance, if you are using a neutral amine, switching to its corresponding amide (generated in situ with a non-nucleophilic base) can dramatically increase the reaction rate. Anionic nucleophiles are generally more reactive than their neutral counterparts.[2]

  • Inappropriate Solvent Choice: The solvent plays a critical role in SN2 reactions.[3][4]

    • Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[4][5] This effect is particularly pronounced for smaller, more electronegative nucleophiles.

    • Solution: Switch to a polar aprotic solvent such as acetonitrile (ACN) , dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) .[4][6] These solvents do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[4]

  • Suboptimal Reaction Temperature: While heating can increase the rate of most reactions, excessively high temperatures can promote undesirable side reactions, such as elimination.

    • Solution: Start with a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.[7] If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, if you observe the formation of multiple byproducts, a lower temperature may be necessary.

Question: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer:

The structure of this compound makes it susceptible to several side reactions, most notably the Favorskii rearrangement and elimination.

  • The Favorskii Rearrangement: This is a common rearrangement reaction for α-haloketones in the presence of a base.[8][9][10] The reaction proceeds through a cyclopropanone intermediate, ultimately leading to a carboxylic acid derivative (e.g., an ester or amide, depending on the nucleophile and solvent).[9][11][12] The presence of acidic α'-hydrogens on your substrate makes this a highly probable side reaction.[11]

    • Mechanism Overview:

      • A base removes a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen).

      • The resulting enolate undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate.

      • The nucleophile attacks the carbonyl carbon of the cyclopropanone.

      • The ring opens to form a more stable carbanion, which is then protonated.

    • Minimization Strategies:

      • Use a Non-Nucleophilic, Hindered Base: If a base is required for your reaction, opt for a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to deprotonate the α'-position.

      • Control Stoichiometry: Use only a slight excess of the nucleophile. A large excess of a basic nucleophile will favor the Favorskii rearrangement.

      • Temperature Control: Lowering the reaction temperature can sometimes disfavor the rearrangement pathway relative to the desired substitution.

  • Elimination (E2) Reactions: If your nucleophile is also a strong base, it can abstract a proton from the carbon adjacent to the bromine, leading to the formation of an α,β-unsaturated ketone.

    • Minimization Strategies:

      • Choose a "Soft" Nucleophile: Nucleophiles with high polarizability and low basicity (e.g., iodide, thiols) are less likely to induce elimination.

      • Avoid Strong, Hindered Bases: Strong, bulky bases like potassium tert-butoxide are well-known to promote elimination reactions.

Below is a diagram illustrating the competing reaction pathways:

G sub This compound prod_sn2 Substitution Product sub->prod_sn2 SN2 (Desired) favorskii Cyclopropanone Intermediate sub->favorskii Favorskii Rearrangement prod_e2 Elimination Product (α,β-Unsaturated Ketone) sub->prod_e2 E2 Elimination nuc Nucleophile (Nu-) nuc->prod_sn2 base Base base->favorskii base->prod_e2 prod_favorskii Rearranged Product (Carboxylic Acid Derivative) favorskii->prod_favorskii

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethyl group in this reaction?

The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This has two main effects:

  • Increased Electrophilicity of the Carbonyl Carbon: This can make the carbonyl group more susceptible to nucleophilic attack, which is not the desired reaction in this case.

  • Increased Acidity of α-Hydrogens: While this substrate does not have α-hydrogens, the CF3 group's influence extends to the α'-hydrogens, making them more acidic and prone to deprotonation, which can initiate the Favorskii rearrangement.[13][14]

Q2: Which solvents are recommended for this substitution?

As a general rule, polar aprotic solvents are preferred for SN2 reactions.[4][6] Here's a table summarizing some common choices:

SolventDielectric Constant (ε)Properties
Acetonitrile (ACN)37.5Good for a wide range of nucleophiles, relatively low boiling point.
Dimethylformamide (DMF)36.7Higher boiling point, can dissolve a wider range of salts.
Dimethyl Sulfoxide (DMSO)46.7Very polar, high boiling point, excellent for dissolving salts.
Q3: How can I confirm the identity of my product and any side products?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structure elucidation. ¹⁹F NMR will be particularly useful for confirming the integrity of the trifluoromethyl group in your product.

  • Mass Spectrometry (MS): This will provide the molecular weight of your product and any byproducts, which can help in their identification.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl group in your product.

Experimental Protocols

Protocol 1: General Procedure for Optimizing the Nucleophilic Substitution

This protocol provides a starting point for optimizing your reaction conditions. It is recommended to run small-scale trials to identify the optimal solvent and temperature.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., ACN, DMF)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.

  • Substrate Addition: Add the this compound to the flask dropwise at room temperature.

  • Reaction: Heat the mixture to the desired temperature (e.g., start at 50 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The specific workup procedure will depend on the nature of your nucleophile and solvent. A typical aqueous workup involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous acid/base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product via flash column chromatography.

Caption: General workflow for optimizing the nucleophilic substitution reaction.

By systematically addressing the factors outlined in this guide, you can significantly improve the yield and purity of your desired product. Remember that careful monitoring and characterization are key to successfully troubleshooting and optimizing any chemical reaction.

References

Technical Support Center: By-product Formation in the Cyclization of 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the intramolecular cyclization of 7-Bromo-1,1,1-trifluoroheptan-2-one. This reaction is a key step in synthesizing five-membered carbocyclic rings bearing a trifluoroacetyl group, a valuable motif in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.[1][2] However, the presence of multiple reactive sites in the starting material can lead to several competing reaction pathways, resulting in significant by-product formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize their reaction outcomes, minimize impurities, and confidently identify unexpected products.

Section 1: The Desired Reaction Pathway: 5-Membered Ring Closure

The primary goal of this reaction is to synthesize (Cyclopentylmethyl)(trifluoromethyl)ketone via a base-mediated intramolecular SN2 reaction. The trifluoromethyl group's strong electron-withdrawing nature significantly acidifies the α-protons at the C3 position, making them the exclusive site of deprotonation. The resulting enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbon at C7 and displacing the bromide leaving group to form the desired five-membered ring.

Mechanism of Desired Intramolecular Cyclization

The reaction proceeds in two main steps:

  • Enolate Formation: A suitable base abstracts an acidic proton from the C3 position to form a resonance-stabilized enolate.

  • Intramolecular SN2 Attack: The nucleophilic C3 of the enolate attacks the C7 carbon, displacing the bromide ion and forming the cyclopentane ring.

Desired_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Desired Product start This compound enolate Enolate at C3 start->enolate + Base (Deprotonation) product (Cyclopentylmethyl)(trifluoromethyl)ketone enolate->product Intramolecular SN2 (Ring Closure)

Caption: Desired reaction workflow for 5-membered ring cyclization.

Section 2: Troubleshooting Guide & By-product Analysis

This section addresses the most common issues encountered during the cyclization reaction, presented in a question-and-answer format. Each answer explains the chemical origin of the problem and provides actionable solutions.

Q1: My reaction yield is poor, and analysis shows a major by-product corresponding to the loss of HBr. What is it and how do I prevent it?

Answer: You are likely observing the formation of 1,1,1-trifluorohept-6-en-2-one , the product of an E2 elimination reaction. This is a common competing pathway, especially when using sterically hindered or overly strong bases.

  • Causality: Instead of abstracting a proton from the intended C3 position for cyclization, the base abstracts a proton from the C6 position, adjacent to the bromine atom. This initiates a concerted elimination of HBr to form a terminal alkene. This pathway is favored at higher temperatures and with bases known to promote elimination, such as potassium tert-butoxide (t-BuOK).

E2_Pathway cluster_start Starting Material cluster_product Elimination By-product start This compound byproduct 1,1,1-Trifluorohept-6-en-2-one start->byproduct + Strong/Hindered Base (E2 Elimination at C6)

Caption: E2 elimination pathway leading to an alkene by-product.

Troubleshooting Steps:

StrategyRationaleRecommended Action
Change the Base Use a less hindered, non-nucleophilic base that favors enolate formation over elimination.Switch from t-BuOK to sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Lower Temperature Elimination reactions often have a higher activation energy than substitution reactions.Run the reaction at 0 °C or room temperature instead of reflux.
Solvent Choice Polar aprotic solvents can stabilize the enolate and favor the SN2 pathway.Use DMF or THF instead of less polar solvents like toluene.
Q2: My workup yielded a significant amount of a carboxylic acid, 7-bromoheptanoic acid, and I detected fluoroform (CHF₃) off-gassing. What happened?

Answer: Your reaction has undergone a haloform reaction . This is a critical and highly probable side reaction for trifluoromethyl ketones under basic conditions.[3][4]

  • Causality: The haloform reaction is initiated by the nucleophilic attack of a base (like hydroxide or alkoxides) on the carbonyl carbon. The highly electron-withdrawing trifluoromethyl group makes the ⁻CF₃ anion a surprisingly good leaving group. The resulting tetrahedral intermediate collapses, cleaving the C2-C3 bond to release the ⁻CF₃ anion, which is subsequently protonated by the solvent or during workup to form fluoroform. The other fragment becomes a carboxylic acid (or its conjugate base). This pathway is particularly problematic with nucleophilic bases like NaOH, KOH, or sodium methoxide.

Haloform_Pathway start This compound intermediate Tetrahedral Intermediate start->intermediate + Nucleophilic Base (e.g., OH⁻) (Attack on Carbonyl) products 7-Bromoheptanoic Acid + Fluoroform (CHF3) intermediate->products C-C Bond Cleavage (⁻CF₃ is a leaving group)

Caption: Haloform reaction pathway cleaving the trifluoromethyl group.

Troubleshooting Steps:

StrategyRationaleRecommended Action
Use a Non-Nucleophilic Base Prevent the initial attack on the carbonyl carbon.Crucial: Use a hydride base like NaH or a carbonate base like K₂CO₃ or Cs₂CO₃. Avoid all hydroxide and alkoxide bases.
Control Stoichiometry Use the minimum amount of base required to form the enolate.Use 1.05-1.1 equivalents of base. An excess can promote side reactions.
Anhydrous Conditions Water can lead to the formation of hydroxide ions, initiating the haloform reaction.Ensure all reagents and solvents are thoroughly dried before use.
Q3: The reaction is clean by TLC/GC-MS, but upon scaling up, I get a significant amount of high-molecular-weight oils or polymers. Why?

Answer: You are observing the results of intermolecular reactions . At higher concentrations, the enolate of one molecule can react with the bromo-terminus of another molecule faster than it can find its own tail to cyclize.

  • Causality: Intramolecular reactions (cyclization) are kinetically favored at very low concentrations, as the reactive ends are tethered together. In contrast, intermolecular reactions are bimolecular and their rate is highly dependent on concentration. As you scale up, the absolute concentration of your starting material increases, favoring the intermolecular pathway which leads to dimerization and polymerization.

Troubleshooting Steps:

StrategyRationaleRecommended Action
High-Dilution Conditions This is the most effective solution. It ensures the intramolecular pathway is kinetically dominant.Prepare a solution of the starting material and a separate suspension of the base. Add the starting material solution very slowly (e.g., via syringe pump over several hours) to the stirring base suspension. Final concentration should be low (e.g., 0.01-0.05 M).

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination to maximize the yield of the cyclic ketone?

A1: The ideal combination minimizes both elimination and the haloform reaction. Based on these constraints, Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) is the recommended starting point.

BaseSolventProsCons
NaH THF, DMFNon-nucleophilic (prevents haloform). Moderately strong. Heterogeneous reaction can be easy to control.Requires strictly anhydrous conditions. Can be slow to react.
K₂CO₃ / Cs₂CO₃ Acetonitrile, DMFMild, non-nucleophilic. Good for sensitive substrates.May require higher temperatures or longer reaction times, which can sometimes favor elimination.
t-BuOK THFVery strong base, rapid enolate formation.Sterically hindered, significantly promotes the E2 elimination by-product. High risk.
NaOH / NaOMe Methanol, WaterInexpensive.Not Recommended. Highly nucleophilic, strongly promotes the haloform reaction.[5]

Q2: How can I effectively monitor the reaction and identify the key species involved?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material. The bromo-ketone is relatively nonpolar, while the cyclic product will have a slightly different polarity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the best technique for identifying the volatile products. You can easily distinguish between the starting material, the desired cyclic product, and the alkene elimination by-product based on their mass-to-charge ratios and retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: The most definitive tool. The starting material will show a singlet for the -CF₃ group at a specific chemical shift. The desired product and by-products will have distinct singlets at different chemical shifts, allowing for easy quantification of the reaction mixture.

    • ¹H NMR: Look for the disappearance of the triplet corresponding to the -CH₂Br protons (~3.4 ppm) and the appearance of new signals corresponding to the cyclopentane ring protons.

Q3: My purified cyclic ketone seems to exist in two forms according to my NMR spectrum, one of which looks like a hydrate. Is this normal?

A3: Yes, this is quite common. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water, forming a stable gem-diol, or hydrate.[6] This equilibrium can be observed in protic solvents or if trace water is present. It does not represent a permanent by-product and can often be reversed by drying the sample thoroughly under high vacuum or by azeotropic distillation with toluene.

Section 4: Experimental Protocols

Protocol 4.1: Optimized Cyclization under High-Dilution Conditions

This protocol is designed to minimize intermolecular side reactions.

  • Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a rubber septum.

  • Base Suspension: To the flask, add anhydrous THF (to achieve a final concentration of 0.01 M) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Stir the suspension at room temperature.

  • Substrate Solution: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slow Addition: Draw the substrate solution into a syringe and place it in a syringe pump. Add the solution to the stirring NaH suspension over a period of 4-6 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours. Monitor the reaction by TLC or by taking aliquots for GC-MS analysis.

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired (cyclopentylmethyl)(trifluoromethyl)ketone.

Protocol 4.2: By-product Identification using GC-MS
  • Sample Prep: Take a small aliquot (~0.1 mL) from the reaction mixture and quench it in a vial containing 1 mL of diethyl ether and 0.5 mL of water. Shake well.

  • Injection: Inject 1 µL of the top organic layer into the GC-MS.

  • Data Analysis:

    • Expected M⁺ for Starting Material (C₇H₁₀BrF₃O): ~246/248 (due to Br isotopes)

    • Expected M⁺ for Desired Product (C₈H₁₁F₃O): ~180

    • Expected M⁺ for Elimination By-product (C₇H₉F₃O): ~166

    • 7-Bromoheptanoic Acid (from Haloform): This is non-volatile and will likely not be observed by GC-MS without derivatization. It can be identified by LC-MS.[7]

References

Improving the regioselectivity of reactions with 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromo-1,1,1-trifluoroheptan-2-one (CAS 647831-24-1). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. This guide provides in-depth, field-tested solutions to common challenges, focusing on controlling reaction regioselectivity to achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a valuable reagent in organic synthesis, particularly for introducing fluorinated alkyl chains into target molecules.[1] Its structure, however, presents a classic regioselectivity challenge. The molecule possesses multiple electrophilic and acidic sites, leading to potential competition between desired and undesired reaction pathways.

A nucleophile or base can potentially react at:

  • C7 (Primary Alkyl Bromide): Undergoing an S_N2 reaction. This is often the desired pathway for carbon-carbon or carbon-heteroatom bond formation.

  • C3 (α-Carbon Protons): Abstraction of a proton by a base to form an enolate, which can then react with electrophiles. The adjacent electron-withdrawing trifluoromethyl group significantly increases the acidity of these protons.

  • C2 (Carbonyl Carbon): Nucleophilic addition to the carbonyl group.

The key to successfully using this reagent lies in understanding and controlling the factors that dictate which of these pathways predominates.

Troubleshooting Guides & FAQs

FAQ 1: My reaction is favoring deprotonation at C3 (enolate formation) over the desired S_N2 substitution at C7. How can I improve selectivity for the S_N2 pathway?

This is the most common issue encountered and stems from the competition between the nucleophilicity and basicity of your reagent. Strongly basic nucleophiles will preferentially abstract the acidic C3 proton, while good nucleophiles that are weaker bases will favor the S_N2 pathway.[2]

Root Cause Analysis

The core of the problem is a competition between two pathways, as illustrated below. The use of strongly basic nucleophiles (e.g., alkoxides, hindered amides) often leads to the formation of α-haloenolate ions, which can then participate in other side reactions.[2] To favor the desired S_N2 reaction, conditions must be chosen to enhance the nucleophile's ability to attack the C-Br bond while minimizing its tendency to act as a base.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products start This compound + Nucleophile/Base path1 S_N2 Pathway (Nucleophilic Attack at C7) start->path1 Good Nucleophile Weak Base path2 Deprotonation Pathway (Base Attacks C3-H) start->path2 Strong Base end1 Desired S_N2 Product path1->end1 end2 Enolate Intermediate (Undesired) path2->end2 G cluster_workflow Optimization Workflow start Sluggish S_N2 Reaction Detected (Low Conversion) node1 Step 1: Enhance Leaving Group Add catalytic NaI or KI (Finkelstein Condition) start->node1 node2 Step 2: Increase Temperature Perform reaction at 40-60 °C (Monitor for side products) node1->node2 node3 Step 3: Increase Nucleophile Concentration Use 1.5-2.0 eq. of nucleophile node2->node3 node4 Step 4: Re-confirm Solvent Purity Use anhydrous grade solvent node3->node4 end_node Reaction Driven to Completion node4->end_node Analysis Confirms High Conversion

References

Technical Support Center: Navigating Scale-Up Challenges with 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 7-Bromo-1,1,1-trifluoroheptan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are scaling up reactions involving this versatile but challenging building block. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic processes effectively.

This compound is a valuable intermediate due to its dual reactive sites: a primary alkyl bromide amenable to nucleophilic substitution and a highly electrophilic ketone activated by the powerful electron-withdrawing trifluoromethyl group.[1][2] This duality is the key to its synthetic utility but also the source of common challenges during scale-up. This guide addresses these challenges in a practical, question-and-answer format.

Section 1: Core Chemical Principles & Reactivity Profile

Understanding the inherent chemical properties of this compound is the foundation for successful scale-up. The molecule's reactivity is dominated by two key features:

  • The Trifluoromethyl Ketone Moiety : The three fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which significantly increases the electrophilicity of the carbonyl carbon.[1][3] This makes the ketone highly susceptible to nucleophilic attack, leading to the formation of hydrates, hemiketals, or other adducts, which can be either a desired reaction pathway or a problematic side reaction.[4] The C-F bonds themselves are exceptionally strong, conferring high thermal and metabolic stability to the CF₃ group.[5][6]

  • The Primary Alkyl Bromide : The carbon-bromine bond is polarized, making the terminal carbon electrophilic and a good substrate for nucleophilic substitution (Sₙ2) reactions.[7] Bromine is an excellent leaving group, intermediate in reactivity and cost between chlorine and iodine.[7] However, the presence of β-hydrogens makes the molecule susceptible to a competing elimination (E2) pathway to form an alkene, particularly in the presence of strong or sterically hindered bases.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 647831-24-1[2][8][9][10]
Molecular Formula C₇H₁₀BrF₃O[2][8]
Molecular Weight 247.05 g/mol [2][10]
Appearance Light yellow to Clear colorless liquid[2]
Boiling Point 223.5 ± 40.0 °C (Predicted)[2]
Density 1.446 ± 0.06 g/cm³ (Predicted)[2]
Storage 2-8°C, away from light[2]
Section 2: Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the scale-up of reactions involving this compound.

Category: Reaction Selectivity & Low Yield

Q1: My reaction is giving a low yield of the desired nucleophilic substitution (Sₙ2) product, and I'm seeing a significant amount of an alkene byproduct. What's happening and how can I optimize for substitution?

A: This is a classic case of competing E2 elimination versus Sₙ2 substitution. The formation of 1,1,1-trifluorohept-6-en-2-one is favored by conditions that promote elimination. On a larger scale, poor heat transfer can create localized hot spots that further favor elimination.

Causality:

  • Base Strength & Steric Hindrance: Strong, bulky bases (e.g., potassium tert-butoxide) will preferentially abstract a proton from the less sterically hindered β-carbon, strongly favoring the E2 pathway.[11] Even strong, non-bulky bases (e.g., NaOH, KOH) in alcoholic solvents at high temperatures promote elimination.[12]

  • Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. As you scale up, inadequate temperature control can lead to an increased rate of the E2 side reaction.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are known to favor Sₙ2 reactions by solvating the cation of the nucleophile, leaving the anion more "naked" and reactive for substitution. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its potency and can participate in E2 reactions.

Troubleshooting Steps:

  • Re-evaluate Your Base/Nucleophile: If your nucleophile is also a strong base, consider using its conjugate acid and adding a milder, non-nucleophilic base to deprotonate it in situ. If possible, use a less basic nucleophile.

  • Control Temperature Rigorously: Lower the reaction temperature. This will disproportionately slow down the elimination reaction. For scale-up, ensure your reactor has adequate cooling capacity and agitation to prevent localized temperature spikes.

  • Optimize Solvent Choice: Switch to a polar aprotic solvent like DMF or acetonitrile to favor the Sₙ2 pathway.

  • Monitor the Reaction: Use GC or TLC to track the formation of both the desired product and the alkene byproduct under different conditions to find the optimal balance.

Table 2: Optimizing for Sₙ2 over E2

FactorTo Favor Sₙ2 (Substitution)To Favor E2 (Elimination)
Base/Nucleophile Weakly basic, potent nucleophileStrong, sterically hindered base
Temperature Lower temperatureHigher temperature
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (Ethanol)
Substrate Primary Halide (as in this case)Tertiary > Secondary > Primary[13]

Q2: I'm attempting a reaction at the bromo- end of the molecule, but my starting material seems to be reacting with my nucleophile/base at the ketone instead. Why is this occurring and how can I prevent it?

A: This side reaction is a direct consequence of the highly electrophilic nature of the ketone carbonyl, which is activated by the adjacent trifluoromethyl group.[3] Potent nucleophiles can attack the carbonyl carbon to form a tetrahedral intermediate (e.g., a hemiketal or a cyanohydrin), consuming your starting material and nucleophile.

Troubleshooting Steps:

  • Protect the Ketone: The most robust solution is to protect the ketone before performing the reaction at the alkyl bromide. A common strategy is the formation of a ketal (e.g., using ethylene glycol and an acid catalyst). The ketal is stable to most nucleophiles and bases and can be removed with aqueous acid during workup after the substitution reaction is complete.

  • Modify the Nucleophile: If protection is not feasible, consider using a "softer" nucleophile, which may have a higher affinity for the sp³ carbon of the alkyl bromide over the sp² carbon of the ketone.

  • Change Reaction Conditions: Lowering the temperature may help, as the activation energy for carbonyl addition might differ from that of the Sₙ2 reaction.

Q3: The reaction seems to stall before completion, even with excess reagent. What are potential causes during scale-up?

A: Stalled reactions at scale often point to issues with mass transfer, reagent purity, or catalyst deactivation.

Troubleshooting Steps:

  • Check Reagent Purity: Ensure all reagents, especially the this compound and your nucleophile, are of high purity (>97%).[2][8] Water is a common impurity that can react with organometallics or form hydrates at the ketone.[14]

  • Improve Mixing/Agitation: At larger volumes, inefficient stirring can create dead zones where reactants are not in contact. Ensure your reactor's impeller design and speed are adequate for the viscosity and volume of your reaction mixture.

  • Address Solubility Issues: Organofluorine compounds can exhibit unique solubility behavior.[15][16] If your nucleophile or product has poor solubility, the reaction may become mass-transfer limited. Consider a co-solvent or a phase-transfer catalyst to improve homogeneity.

  • Investigate Catalyst Activity (if applicable): If you are using a catalyst, it may be poisoned by impurities or degrade over time. Consider adding the catalyst in portions or using a fresh batch.

Category: Product Purity & Byproduct Formation

Q4: I'm struggling to purify my final product. Column chromatography is difficult at this scale, and I'm worried about decomposition during distillation. What are my options?

A: Purification is a major scale-up hurdle. The thermal lability of α-haloketones and related structures is a valid concern.[17][18]

Troubleshooting Steps:

  • Optimize the Work-up: A thorough work-up can significantly reduce the burden on the final purification step.

    • Quench Carefully: Neutralize the reaction mixture carefully. A mild basic wash (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts like HBr that might catalyze decomposition during heating.[18]

    • Liquid-Liquid Extraction: If your product is water-insoluble, perform multiple extractions to remove water-soluble impurities. Be aware of potential emulsion formation, which can be broken by adding brine.

  • High-Vacuum Distillation: To minimize thermal stress, use high-vacuum distillation (short-path distillation is ideal). This lowers the boiling point significantly, reducing the risk of decomposition.[18] Always perform a small-scale trial distillation first to assess stability.

  • Crystallization: If your product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent and highly scalable purification method. Screen various solvents to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.

  • Aqueous Layer Check: Do not discard your aqueous layers until you have confirmed by TLC or LC-MS that your product is not water-soluble, which can sometimes be an unexpected issue.[19]

Section 3: Recommended Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Reaction with a Thiol Nucleophile

This protocol provides a framework for reacting this compound with a generic thiol, aiming to maximize Sₙ2 selectivity.

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a clean, dry, appropriately sized reactor with anhydrous DMF (10 volumes relative to the limiting reagent). Ensure the reactor is equipped with a mechanical stirrer, thermocouple, and a cooling bath.

  • Reagent Addition: Add the thiol nucleophile (1.1 equivalents) to the solvent. Cool the solution to 0-5 °C.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Substrate Addition: Add this compound (1.0 equivalent) dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC or GC-MS.

    • TLC Sample Prep: Withdraw a 0.1 mL aliquot, quench with 1 mL of water, and extract with 1 mL of ethyl acetate. Spot the organic layer on a silica plate.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 10 °C and slowly quench by adding it to a separate vessel containing cold water (20 volumes).

    • Extract the aqueous mixture with a suitable organic solvent (e.g., methyl tert-butyl ether, 3 x 10 volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 5 volumes) followed by brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by high-vacuum distillation or column chromatography as determined by small-scale trials.

Section 4: Visual Guides & Workflows

Diagram 1: Competing Sₙ2 and E2 Pathways

G Reactants This compound + Base/Nucleophile (Nu:⁻) SN2_TS Sₙ2 Transition State Reactants->SN2_TS Favored by E2_TS E2 Transition State Reactants->E2_TS Favored by SN2_Product Substitution Product (R-Nu) SN2_TS->SN2_Product E2_Product Elimination Product (Alkene) E2_TS->E2_Product Conditions1 Low Temp, Weak Base, Polar Aprotic Solvent Conditions1->SN2_TS Conditions2 High Temp, Strong/Bulky Base Conditions2->E2_TS

Caption: Competing Sₙ2 and E2 reaction pathways.

Diagram 2: Troubleshooting Workflow for Low Product Yield

G Start Problem: Low Yield at Scale-Up Check_Crude Analyze Crude Reaction Mixture (NMR, GC-MS) Start->Check_Crude Byproducts Major Byproducts Observed? Check_Crude->Byproducts Yes SM_Unreacted High % of Starting Material Remains? Check_Crude->SM_Unreacted No Alkene Alkene byproduct? Byproducts->Alkene Yes Ketone_Adduct Ketone adduct? Byproducts->Ketone_Adduct No Check_Purity Check Reagent Purity & Water Content SM_Unreacted->Check_Purity Yes Alkene->Ketone_Adduct No Solve_Alkene Optimize for Sₙ2: • Lower Temperature • Change Base/Solvent (See Table 2) Alkene->Solve_Alkene Yes Solve_Ketone_Adduct • Protect Ketone • Use 'Softer' Nucleophile • Lower Temperature Ketone_Adduct->Solve_Ketone_Adduct Yes Check_Mixing Evaluate Mixing & Solubility Check_Purity->Check_Mixing Solve_Purity Use High-Purity Reagents & Anhydrous Solvents Check_Purity->Solve_Purity Solve_Mixing • Increase Agitation • Add Co-Solvent or PTC Check_Mixing->Solve_Mixing

Caption: Decision tree for troubleshooting low yield.

References

Preventing elimination side reactions with 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-1,1,1-trifluoroheptan-2-one (CAS 647831-24-1). This guide is designed for researchers, chemists, and drug development professionals to address a common challenge encountered during its use: the prevention of elimination side reactions. As a versatile building block in organic synthesis, particularly for introducing a trifluoromethyl ketone moiety, ensuring high yields of the desired substitution product is critical.[1][2] This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate the delicate balance between nucleophilic substitution (S(_N)2) and elimination (E2) pathways.

Understanding the Competition: S(_N)2 vs. E2 Pathways

The core of the issue lies in the dual nature of many reagents, which can act as both nucleophiles (favoring substitution) and bases (favoring elimination).[3] this compound is a primary alkyl halide. Structurally, this heavily favors the S(_N)2 pathway due to the low steric hindrance at the electrophilic carbon bearing the bromine atom.[4][5] However, under suboptimal conditions, the competing E2 reaction can become significant, leading to the formation of 1,1,1-trifluorohept-6-en-2-one and reducing the yield of your target molecule.

The selection of reaction parameters is therefore a strategic choice to exploit the inherent kinetic preference for the S(_N)2 reaction while suppressing the thermodynamically favored (at higher temperatures) E2 pathway.[6][7]

SN2_vs_E2 sub This compound sn2_prod Substitution Product (Sₙ2) sub->sn2_prod Nucleophilic Attack at C-Br e2_prod Elimination Product (E2) sub->e2_prod Proton Abstraction from C6 reagent Nu:/B: reagent->sub caption Fig. 1: Competing Sₙ2 and E2 pathways.

Caption: Fig. 1: Competing S(_N)2 and E2 pathways.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter in a direct question-and-answer format.

Q1: I'm observing a significant amount of an alkene byproduct. What are the primary factors causing this elimination reaction?

A1: While this compound is a primary halide that favors substitution, several factors can promote the E2 pathway. The most common culprits are:

  • High Temperature: Elimination reactions generally have a higher activation energy than substitution reactions but also result in a greater increase in entropy (more molecules are formed).[7] According to the Gibbs free energy equation ((\Delta G = \Delta H - T\Delta S)), increasing the temperature (T) makes the entropy term ((-T\Delta S)) more negative, thus favoring elimination.[6][7][8]

  • Strong and/or Sterically Hindered Base: A strong base is required for an E2 reaction to efficiently abstract a proton.[9][10] If your nucleophile is also a strong base (e.g., alkoxides, hydroxide), elimination becomes more competitive.[11] This effect is magnified if the base is sterically bulky (e.g., potassium tert-butoxide), as it will be easier to remove a sterically accessible proton from the adjacent carbon than to attack the more hindered electrophilic carbon.[10][12][13]

  • Solvent Choice: While less impactful than temperature or base selection for a primary halide, the solvent plays a role. Protic solvents can cage nucleophiles through hydrogen bonding, slightly decreasing nucleophilicity and potentially tipping the balance toward elimination.[14]

Q2: How does my choice of base/nucleophile impact the ratio of substitution to elimination products?

A2: The choice of reagent is arguably the most critical factor in controlling this competition. The key is to select a reagent with high nucleophilicity but relatively low basicity.

  • To Favor Substitution (S(_N)2): Use a good nucleophile that is a weak base.[15] Examples include halide ions (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[16] These reagents will preferentially attack the electrophilic carbon.

  • To Avoid Elimination (E2): Avoid strong, sterically hindered bases. Potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), and triethylamine (Et₃N) are classic examples of reagents that will significantly favor elimination.[13] Even strong, non-hindered bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) will produce more elimination byproducts than weaker bases.[10][11][17]

Reagent ClassExample(s)Predominant ReactionRationale
Good Nucleophiles NaI, NaCN, NaN₃, NaSRS(_N)2 (Major) High nucleophilicity, weak basicity. Prefers attacking the electrophilic carbon.[16]
Strong Bases NaOH, NaOMe, NaOEtS(_N)2 / E2 (Mixed)Strong nucleophiles but also strong bases. Competition is highly condition-dependent.[17]
Bulky/Hindered Bases KOtBu, LDA, DBUE2 (Major) Steric hindrance prevents nucleophilic attack, making proton abstraction the primary pathway.[10][13]
Q3: What is the role of the solvent in controlling the reaction outcome?

A3: The solvent influences the reaction by solvating the reactants and intermediates. For this substrate, your goal is to maximize the S(_N)2 rate.

  • Recommended Solvents (Favor S(_N)2): Polar aprotic solvents such as DMSO , DMF , or acetone are ideal.[14][18] These solvents solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, thereby accelerating the S(_N)2 reaction.[14]

  • Solvents to Use with Caution (May Increase E2): Polar protic solvents like ethanol or water can be used, but they can slow down S(_N)2 reactions by forming a solvent shell (hydrogen bonding) around the nucleophile, reducing its reactivity.[14][19] This decreased rate of substitution can sometimes allow the competing elimination reaction to become more prominent.[20]

Q4: I need to run my reaction at an elevated temperature for solubility reasons. How can I still minimize elimination?

A4: If heating is unavoidable, you must rigorously control the other variables to disfavor elimination. Higher temperatures will always favor elimination to some extent.[7][8][20]

  • Choose a Weaker Base: This is the most important countermeasure. Use a nucleophile that is a very weak base, such as NaI or NaN₃. Avoid alkoxides or hydroxides if at all possible.

  • Use a Polar Aprotic Solvent: As mentioned above, solvents like DMF or DMSO will maximize the S(_N)2 rate, helping it outcompete the E2 pathway even at higher temperatures.

  • Control Reagent Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the nucleophile. A large excess of a basic nucleophile can increase the rate of elimination.

troubleshooting_flowchart start Problem: High % of Elimination Product q_temp Is Temperature > 50°C? start->q_temp q_base Is Base Strong/Hindered? (e.g., KOtBu, OH⁻) q_temp->q_base No a_temp Action: Lower temperature (run at 0°C to RT if possible) q_temp->a_temp Yes q_solvent Is Solvent Protic? (e.g., EtOH, H₂O) q_base->q_solvent No a_base Action: Switch to a non-basic nucleophile (e.g., NaI, NaN₃) q_base->a_base Yes a_solvent Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF) q_solvent->a_solvent Yes end_node Outcome: Maximized Sₙ2 Product q_solvent->end_node No a_temp->q_base a_base->q_solvent a_solvent->end_node

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Bromoalkyl Trifluoromethyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses common challenges and frequently asked questions encountered during synthetic reactions involving the highly reactive and versatile class of bromoalkyl trifluoromethyl ketones. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: Frequently Asked Questions - Understanding the Reagent

This section covers fundamental questions about the nature, stability, and handling of bromoalkyl trifluoromethyl ketones.

Question: Why are bromoalkyl trifluoromethyl ketones so reactive?

Answer: The reactivity of bromoalkyl trifluoromethyl ketones stems from the powerful synergistic electron-withdrawing effects of two key functional groups:

  • The Trifluoromethyl (CF₃) Group: As one of the most strongly electron-withdrawing groups in organic chemistry, the CF₃ moiety renders the adjacent carbonyl carbon exceptionally electrophilic. This makes it highly susceptible to nucleophilic attack.[1][2]

  • The α-Bromo Group: The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. Its presence on the carbon adjacent to the carbonyl group provides a prime site for Sₙ2 reactions.

This dual activation creates a molecule with multiple electrophilic sites, leading to a rich but sometimes complex reactivity profile that must be carefully managed.

Question: My bromoalkyl trifluoromethyl ketone seems to degrade upon storage. What are the best storage and handling practices?

Answer: Bromoalkyl trifluoromethyl ketones are sensitive to moisture, light, and strong bases. Degradation can occur via hydrolysis or elimination pathways.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store at low temperatures (typically 2-8 °C). For long-term storage, -20 °C is recommended.

  • Container: Use an amber glass vial with a tightly sealed cap to protect from light and moisture.

  • Handling: When handling the reagent, work quickly and use dry solvents and glassware. Avoid exposure to ambient moisture. It is advisable to handle this compound in a well-ventilated fume hood due to its pungent odor and potential toxicity.[3]

Section 2: Troubleshooting Common Reactions - Low Yield & Side Products

This section addresses the most frequent issues encountered during reactions: low conversion of starting material and the formation of unintended byproducts.

Question: I am attempting a nucleophilic substitution on my bromoalkyl trifluoromethyl ketone, but I am getting low to no yield of my desired product. What could be the cause?

Answer: Low or no yield in these reactions is a common problem that can usually be traced back to one of three areas: the nucleophile, the reaction conditions, or competing side reactions.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a systematic workflow to diagnose and resolve issues of low reactivity.

low_yield_workflow start Low / No Yield Observed q1 Is the reaction run under strictly anhydrous conditions? start->q1 a1_no Action: Dry all solvents and glassware. Use inert atmosphere. q1->a1_no No q2 Is the nucleophile strong enough and not sterically hindered? q1->q2 Yes a1_no->q2 a2_no Action: Consider a stronger, less hindered nucleophile. Check pKa values. q2->a2_no No q3 Are you observing formation of side products? (Check crude NMR/TLC) q2->q3 Yes a2_no->q3 a3_yes Action: Proceed to Side Reaction Troubleshooting (Section 3). q3->a3_yes Yes q4 Is the reaction temperature appropriate? q3->q4 No end_node Yield Improved a3_yes->end_node a4_no Action: Gradually increase temperature. Monitor for decomposition. q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: A decision-making workflow for troubleshooting low reaction yields.

Question: My reaction is messy, and I see multiple spots on my TLC plate. What are the likely side reactions?

Answer: The high reactivity of bromoalkyl trifluoromethyl ketones can lead to several competing reaction pathways. Understanding these is key to suppressing them. The primary competing pathways are nucleophilic attack at the carbonyl carbon, dehydrohalogenation, and the Favorskii rearrangement.

competing_pathways start R-CO-CH(Br)-R' + Nu:⁻ sub_product Desired Sₙ2 Product R-CO-CH(Nu)-R' start->sub_product Path A: Attack at α-Carbon carbonyl_add Carbonyl Addition R-C(O⁻)(Nu)-CH(Br)-R' start->carbonyl_add Path B: Attack at Carbonyl favorskii Favorskii Rearrangement (with base) start->favorskii Path C: α'-Proton Abstraction elimination Dehydrohalogenation (with base) start->elimination Path D: α'-Proton Abstraction

Caption: Competing reaction pathways for bromoalkyl trifluoromethyl ketones.

Side Reaction Deep Dive:
  • Carbonyl Addition (Path B): The highly electrophilic carbonyl carbon can be attacked by the nucleophile, forming a tetrahedral intermediate (a hemiketal or hemiaminal-like adduct). This is often reversible, but can be a thermodynamic sink, consuming your starting material.

    • Cause: Strong, hard nucleophiles and polar protic solvents can favor carbonyl addition. The trifluoromethyl group makes the ketone particularly susceptible to forming stable hydrates.[1][4]

    • Solution: Use softer, less basic nucleophiles (e.g., thiols, halides). Employ aprotic solvents (e.g., THF, acetonitrile) to disfavor stabilization of the tetrahedral intermediate.

  • Dehydrohalogenation (Path D): If a basic nucleophile is used and there is a proton on the α'-carbon, E2 elimination can occur to form an α,β-unsaturated trifluoromethyl ketone.

    • Cause: Strong, sterically hindered bases are particularly effective at promoting elimination. Higher reaction temperatures also favor elimination over substitution.

    • Solution: Use non-basic or weakly basic nucleophiles. If a base is required, use a non-hindered base at low temperatures.

Section 3: Side Reaction Spotlight - The Favorskii Rearrangement

The Favorskii rearrangement is one of the most common and problematic side reactions for α-halo ketones, especially under basic conditions.[5][6][7]

Question: I used a basic nucleophile (e.g., an alkoxide or amine) and obtained a rearranged product, likely a carboxylic acid derivative. How can I prevent this?

Answer: You have likely encountered the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate and results in a rearranged carbon skeleton.[5][6]

Mechanism of the Favorskii Rearrangement

favorskii_mechanism sub R-CH₂-CO-CH(Br)-R' enolate R-CH⁻-CO-CH(Br)-R' sub->enolate 1. Base (B:⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone 2. Intramolecular Sₙ2 attack Tetrahedral Intermediate cyclopropanone->attack 3. Nu:⁻ attack product Rearranged Product (Ester/Amide) attack->product 4. Ring Opening

Caption: Simplified mechanism of the Favorskii rearrangement.

The key to preventing this rearrangement is to use reaction conditions that disfavor the initial deprotonation at the α'-position.

Protocol for Suppressing the Favorskii Rearrangement
  • Avoid Strong Bases: Whenever possible, use neutral or acidic conditions. If your nucleophile is basic, consider using its salt (e.g., the hydrochloride salt of an amine) and a non-nucleophilic base like a tertiary amine (e.g., triethylamine or DIPEA) to liberate the free nucleophile in situ.

  • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm if necessary.

  • Solvent Choice: Use aprotic solvents like THF, DCM, or acetonitrile. Polar protic solvents can facilitate proton transfer and promote enolate formation.

  • Use a Pre-formed Nucleophile: Instead of generating the nucleophile in the reaction mixture with a strong base, prepare it beforehand if possible.

Table 1: Condition Selection to Minimize Side Reactions

Desired ReactionRecommended ConditionsConditions to Avoid
Sₙ2 Substitution Weakly basic or neutral nucleophile, aprotic solvent (THF, ACN), low temperature (0 °C).Strong, hindered bases (t-BuOK), high temperatures, protic solvents.
Favorskii Avoidance Neutral or acidic conditions, non-nucleophilic base (if needed), low temperature.Strong alkoxides (NaOMe, NaOEt), primary/secondary amines without base control.
Elimination Avoidance Non-basic nucleophiles, low temperature.Sterically hindered bases (DBU, t-BuOK), high temperatures.

Section 4: Purification and Characterization

The unique properties of bromoalkyl trifluoromethyl ketones and their products can introduce challenges during purification and analysis.

Question: My purified product shows broad peaks in the NMR, and I'm having trouble getting a sharp melting point. What is happening?

Answer: This is a classic sign of stable hydrate formation. The powerful electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly susceptible to hydration, even with trace amounts of water.[1][4] The product often exists as an equilibrium mixture of the ketone and its hydrate, leading to broadened spectroscopic signals and melting point depression.

Protocol for Purification and Handling of Hydrate-Prone Compounds
  • Work-up: During the aqueous work-up, minimize contact time with water. Use brine to wash the organic layer and dry thoroughly with a strong drying agent like MgSO₄ or Na₂SO₄.

  • Chromatography:

    • Stationary Phase: For basic products (e.g., amines), consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.5-1%) to prevent streaking and decomposition.[8] For very polar compounds, reversed-phase chromatography (C18 silica) may be a better option.[2][9]

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.

  • Removing Water of Hydration:

    • Azeotropic Distillation: For stubborn hydrates, dissolving the purified product in toluene and removing the solvent under reduced pressure can help to azeotropically remove water.

    • High Vacuum Drying: Drying the sample under high vacuum in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅) for an extended period can remove the hydrate.

  • Characterization:

    • NMR Spectroscopy: To confirm the presence of a hydrate, you can acquire an NMR spectrum in a strictly anhydrous solvent (like dry DMSO-d₆) and then add a drop of D₂O. The appearance or growth of signals corresponding to the hydrate form can confirm its presence. ¹⁹F NMR is also a powerful tool for identifying and quantifying trifluoromethylated species in a mixture.[10][11]

Question: What are the best general techniques for purifying these compounds?

Answer: The choice between chromatography and crystallization depends on the scale of the reaction and the nature of the impurities.[8][9]

purification_workflow start Crude Product q1 Is the product a solid? start->q1 q2 Is the crude purity >90% by TLC/NMR? q1->q2 Yes chrom Perform Column Chromatography q1->chrom No (Oil) cryst Attempt Recrystallization q2->cryst Yes q2->chrom No end_node Pure Product cryst->end_node q3 Are impurities structurally similar (isomers)? chrom->q3 hplc Consider Preparative HPLC q3->hplc Yes q3->end_node No hplc->end_node

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Guide to Alkylating Agents: Profiling 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis and drug discovery, the strategic introduction of alkyl chains is a fundamental transformation. The choice of the alkylating agent is paramount, dictating not only the success of the reaction but also its selectivity and the functional tolerance of the overall synthesis. This guide provides an in-depth comparison of 7-Bromo-1,1,1-trifluoroheptan-2-one , a specialized and multifunctional reagent, with conventional alkylating agents such as Methyl Iodide, Benzyl Bromide, and Ethyl Bromoacetate.

This compound is a unique molecule featuring a primary alkyl bromide for classical nucleophilic substitution and a trifluoromethyl ketone (TFMK) moiety.[1][2] This dual functionality imparts distinct reactivity and makes it a valuable tool for introducing a five-carbon chain terminating in a highly electrophilic and synthetically versatile TFMK group.[1][3] This guide will explore the mechanistic nuances, comparative reactivity, and practical applications of this reagent, providing researchers, scientists, and drug development professionals with the insights needed to leverage its unique properties.

The Molecular Architecture and Reactivity Profile

This compound (C₇H₁₀BrF₃O, MW: 247.05 g/mol ) is a colorless to light yellow liquid.[1][4] Its structure is characterized by two key reactive sites:

  • The Primary Alkyl Bromide: The terminal bromine atom serves as a good leaving group, making the C7 position susceptible to nucleophilic attack via an Sₙ2 mechanism. This is the primary mode of action for its function as an alkylating agent.

  • The Trifluoromethyl Ketone (TFMK): The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic.[3] This site is prone to attack by nucleophiles, such as the hydroxyl group of serine or the thiol of cysteine residues in enzyme active sites, forming stable hemiketal or hemithioketal adducts.[3] This property makes TFMKs valuable as transition-state analog inhibitors, particularly for proteases and histone deacetylases (HDACs).[3][5][6]

This dual-feature design allows for the introduction of a latent, highly reactive functional group, setting it apart from simpler alkylating agents.

Comparative Analysis with Standard Alkylating Agents

The selection of an alkylating agent is governed by the specific synthetic goal, including the nature of the group to be introduced, desired reactivity, and steric considerations. Below is a comparison of this compound with three workhorse alkylating agents.

FeatureThis compound Methyl Iodide (CH₃I) Benzyl Bromide (BnBr) Ethyl Bromoacetate
Molecular Weight 247.05 g/mol [1]141.94 g/mol [7]171.03 g/mol [8]167.00 g/mol [9]
Group Introduced 5-(Trifluoromethylcarbonyl)pentylMethylBenzylEthoxycarbonylmethyl
Reactivity Profile Moderate; Sₙ2 alkylation at the primary bromide. The TFMK group is a potent electrophile.[1][3]High; excellent substrate for Sₙ2 reactions due to low steric hindrance and an excellent leaving group (iodide).[7][10][11][12]High; benzylic position stabilizes the Sₙ2 transition state.High; α-bromo ester is highly reactive. Also used in Reformatsky reaction.[9][13]
Key Applications Introduction of a functionalized chain for further elaboration or as an enzyme inhibitor.[1][5]General methylation (C-, O-, N-, S-alkylation).[12][14]Protection of alcohols and amines; introduction of a bulky, UV-active group.[15][16]Synthesis of β-hydroxy esters; introduction of an ester-containing moiety.[13]
Safety & Handling Assumed to be an irritant and toxic, handle with care.Highly toxic, volatile, and a suspected carcinogen. Must be handled in a fume hood.[11]Lachrymator (causes tearing); toxic and corrosive.[8][16]Lachrymator; highly toxic alkylating agent.[9][17]
Mechanistic Considerations: The Sₙ2 Reaction

Alkylation with these agents predominantly follows a bimolecular nucleophilic substitution (Sₙ2) pathway. The rate of this reaction is dependent on the concentration of both the nucleophile and the alkylating agent.[18] Key factors influencing reactivity include the nature of the leaving group (I > Br > Cl) and steric hindrance at the electrophilic carbon.

Diagram: General Sₙ2 Alkylation Mechanism

Caption: The Sₙ2 mechanism involves a backside attack by a nucleophile (Nu:⁻) on the electrophilic carbon (Cα), leading to a pentavalent transition state and inversion of stereochemistry.

Selectivity in Enolate Alkylation: C- vs. O-Alkylation

A critical aspect of alkylating agents is their regioselectivity when reacting with ambident nucleophiles like enolates. Enolates can be alkylated at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[19][20] The outcome is influenced by several factors, including the electrophile, solvent, and counterion.

According to Hard and Soft Acid-Base (HSAB) theory, "hard" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles prefer the "softer" carbon atom.[7][21]

  • C-Alkylation (Kinetic vs. Thermodynamic Control): Generally leads to the more thermodynamically stable product. It is favored by "softer" alkylating agents like alkyl iodides and bromides.[7][21]

  • O-Alkylation: Often the kinetically favored pathway, especially with "harder" electrophiles like silyl chlorides or alkyl triflates.[19][21] Protic solvents can also promote C-alkylation by solvating the oxygen atom, reducing its nucleophilicity.[20]

For this compound, the primary alkyl bromide moiety is considered a "soft" electrophile, suggesting a preference for C-alkylation in reactions with enolates under typical aprotic solvent conditions.

Diagram: C- vs. O-Alkylation of an Enolate

alkylation_selectivity cluster_paths enolate Enolate Anion α-Carbon (Soft Nucleophile) Oxygen (Hard Nucleophile) C_Alk C-Alkylation Product enolate:c->C_Alk  Soft Electrophile  (e.g., R-Br, R-I) O_Alk O-Alkylation Product (Enol Ether) enolate:o->O_Alk  Hard Electrophile  (e.g., R-OTf, R₃SiCl)

Caption: The regiochemical outcome of enolate alkylation depends on the nature of the electrophile, favoring C-alkylation with soft agents and O-alkylation with hard agents.

Experimental Protocols

To provide a practical comparison, the following section details standardized protocols for the N-alkylation of morpholine, a common secondary amine, using this compound and the benchmark reagent, Benzyl Bromide.

Protocol 1: Synthesis of 4-(7,7,7-Trifluoro-6-oxoheptyl)morpholine

Objective: To perform N-alkylation of morpholine with this compound.

Materials:

  • Morpholine (1.0 equiv.)

  • This compound (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle

  • Standard glassware for aqueous workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask, followed by morpholine. Stir the suspension for 10 minutes at room temperature.

  • Add this compound dropwise to the stirring suspension.

  • Attach the reflux condenser and heat the reaction mixture to 60-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyl bromide is consumed (typically 4-8 hours).

  • Once complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-alkylated morpholine.

Protocol 2: Synthesis of 4-Benzylmorpholine (Comparative)

Objective: To perform N-alkylation of morpholine with Benzyl Bromide.[22]

Materials:

  • Morpholine (1.0 equiv.)

  • Benzyl Bromide (1.1 equiv.)[22]

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.), anhydrous[22]

  • Acetonitrile (CH₃CN), anhydrous[22]

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle

  • Standard glassware for aqueous workup and purification

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add Benzyl Bromide dropwise to the stirring suspension at room temperature. Caution: Benzyl bromide is a lachrymator.[8][23]

  • Attach the reflux condenser and heat the reaction mixture to 60-70 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).

  • Follow steps 6-10 from Protocol 1 to work up and purify the product.

Diagram: Experimental Workflow for N-Alkylation

workflow start Reaction Setup (Amine, Base, Solvent) add_alkyl Add Alkylating Agent (R-Br) start->add_alkyl react Heat & Stir (Monitor by TLC/LC-MS) add_alkyl->react workup Aqueous Workup (Filter, Extract, Wash, Dry) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for the synthesis of N-alkylated compounds using an alkyl bromide.

Conclusion and Future Outlook

This compound is a highly valuable, specialized alkylating agent that offers more than the simple addition of a carbon chain. Its true strength lies in the introduction of a trifluoromethyl ketone, a functional group with proven utility in medicinal chemistry as a covalent enzyme inhibitor.[3][5] While standard agents like methyl iodide and benzyl bromide are indispensable for simple methylation and benzylation, this compound provides a direct route to more complex and functionally rich molecular scaffolds.

For researchers in drug development and chemical biology, this reagent serves as a powerful tool for creating targeted covalent inhibitors or for synthesizing complex intermediates where the TFMK can be further transformed. Its reactivity as a primary alkyl bromide is predictable and robust, fitting into established protocols for Sₙ2 reactions. The careful consideration of its properties in comparison to simpler alkylating agents will enable chemists to make informed decisions, accelerating the synthesis of novel and impactful molecules.

References

A Comparative Guide to the Reactivity of 7-Bromo-1,1,1-trifluoroheptan-2-one and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic pathway. Halogenated aliphatic ketones, such as 7-halo-1,1,1-trifluoroheptan-2-ones, are versatile intermediates. The trifluoromethylketone moiety is a key pharmacophore in various enzyme inhibitors, while the terminal halide provides a reactive handle for introducing further molecular complexity through nucleophilic substitution.[1]

This guide provides an in-depth comparison of the reactivity of 7-Bromo-1,1,1-trifluoroheptan-2-one versus its analogous chloro-compound, 7-Chloro-1,1,1-trifluoroheptan-2-one. We will delve into the fundamental principles governing their reactivity, present comparative data, and provide a detailed experimental protocol for a representative substitution reaction.

Theoretical Framework: Understanding Reactivity in Primary Alkyl Halides

The reactivity of the C7-halogen bond in these compounds is primarily governed by the principles of nucleophilic substitution reactions at a primary carbon center. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, a nucleophile attacks the electrophilic carbon atom, and the leaving group departs in a single, concerted step.[2][3] The rate of an SN2 reaction is highly dependent on the nature of the leaving group.

The Decisive Role of the Leaving Group: Bromide vs. Chloride

A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[4] When comparing bromide (Br⁻) and chloride (Cl⁻), several factors point to bromide being the superior leaving group:

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[5] The average bond enthalpy for a C-Br bond is approximately 290 kJ/mol, whereas for a C-Cl bond, it is about 346 kJ/mol.[5] A weaker bond requires less energy to break, thus facilitating a faster reaction rate.[6]

  • Acidity of the Conjugate Acid: The stability of a leaving group can be correlated with the acidity of its conjugate acid (H-X). HBr is a stronger acid than HCl. Consequently, its conjugate base, Br⁻, is weaker and more stable than Cl⁻.[4][7]

  • Polarizability: Bromide is larger and its electron cloud is more diffuse and polarizable than that of chloride.[8] This increased polarizability helps to stabilize the developing negative charge in the transition state of the SN2 reaction.

These factors collectively lead to a significantly higher rate of nucleophilic substitution for alkyl bromides compared to their corresponding alkyl chlorides.

Comparative Reactivity in Halogen Exchange: The Finkelstein Reaction

A classic method to compare the reactivity of alkyl halides is the Finkelstein reaction, which involves the exchange of one halogen for another.[3][9] Treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone is a prime example. This reaction is an equilibrium process, but it is driven to completion because while NaI is soluble in acetone, the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not and precipitate out of the solution, shifting the equilibrium toward the product according to Le Châtelier's principle.[3][10][11]

R-X + NaI ⇌ R-I + NaX (s)
(where X = Cl or Br)

The workflow for a comparative study is straightforward.

Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare identical solutions of NaI in acetone B1 Add 7-Bromo-1,1,1- trifluoroheptan-2-one A->B1 Identical Conditions B2 Add 7-Chloro-1,1,1- trifluoroheptan-2-one A->B2 Identical Conditions C Monitor reaction progress (e.g., via TLC, GC) B1->C B2->C D Compare rates of precipitate formation (NaX) C->D E Determine relative reaction times D->E

Caption: Experimental workflow for comparing halide reactivity.
Quantitative Comparison

Substrate ClassRelative Rate of Reaction (with NaI in acetone)Leaving GroupC-X Bond Enthalpy (kJ/mol)
Primary Alkyl Chloride (R-Cl)1Cl⁻~346[5]
Primary Alkyl Bromide (R-Br)~200Br⁻~290[5]

Data represents generalized relative rates for SN2 reactions and serves as a strong predictor for the behavior of the title compounds.

As the data illustrates, a primary alkyl bromide is expected to react approximately 200 times faster than its corresponding chloride under identical Finkelstein conditions. Therefore, This compound is significantly more reactive than 7-Chloro-1,1,1-trifluoroheptan-2-one in SN2 reactions.

Experimental Protocol: Comparative Halogen Exchange

This protocol details a procedure to qualitatively and semi-quantitatively compare the reaction rates.

Objective: To observe the difference in reactivity between this compound and 7-Chloro-1,1,1-trifluoroheptan-2-one in a Finkelstein reaction.

Materials:

  • This compound (CAS 647831-24-1)[12][13]

  • 7-Chloro-1,1,1-trifluoroheptan-2-one

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Two identical reaction flasks with magnetic stir bars

  • Heating mantle or oil bath with temperature control

  • Condensers

  • TLC plates (silica gel) and developing chamber

  • Appropriate eluent (e.g., 20% Ethyl Acetate in Hexane)

  • UV lamp for visualization

Procedure:

  • Preparation:

    • Prepare a 15% (w/v) solution of NaI in anhydrous acetone. Ensure the NaI is fully dissolved. This solution will be used for both reactions. Causality: Acetone is the key solvent that enables the differential solubility of the sodium halides, driving the reaction forward.[2]

  • Reaction Setup:

    • In two separate, identical flasks, place 10 mL of the NaI/acetone solution.

    • Equip both flasks with condensers and begin stirring.

    • Heat both solutions to a gentle reflux (approx. 56 °C). Causality: Heating increases the reaction rate, allowing for a more convenient observation timeframe.

  • Initiation:

    • Simultaneously, add 1.0 mmol of this compound to the first flask and 1.0 mmol of 7-Chloro-1,1,1-trifluoroheptan-2-one to the second flask.

    • Start a timer immediately.

  • Monitoring and Data Collection:

    • Observe the flasks for the formation of a white precipitate (NaBr or NaCl). Note the time at which turbidity first appears in each flask. The bromo-compound's flask is expected to show a precipitate significantly faster. Trustworthiness: Visual observation of the precipitate provides a direct, albeit qualitative, measure of the reaction rate.

    • At regular intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate to monitor the disappearance of the starting material. Trustworthiness: TLC provides a semi-quantitative method to track the consumption of reactants and formation of the iodo-product.

  • Analysis:

    • Compare the time taken for the complete consumption of the starting material in both reactions. The reaction with the bromo-compound will be complete in a fraction of the time required for the chloro-compound.

Caption: Generalized SN2 reaction mechanism.

Conclusion and Practical Implications

The evidence, grounded in the fundamental principles of organic chemistry, is unequivocal: This compound is a substantially more reactive substrate for nucleophilic substitution than 7-Chloro-1,1,1-trifluoroheptan-2-one. This is due to the lower C-Br bond energy and the superior stability of the bromide anion as a leaving group.

For drug development professionals and synthetic chemists, this has direct practical implications:

  • For faster reactions and milder conditions: The bromo-compound is the substrate of choice. Its higher reactivity allows for lower reaction temperatures and shorter reaction times, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • For cost-sensitive, large-scale synthesis: The chloro-analogue may be considered if it is significantly cheaper and if the harsher conditions or longer reaction times required for its conversion are acceptable.

  • For sequential reactions: In molecules with both chloro and bromo substituents, a nucleophile can often be directed to selectively displace the bromide, leaving the chloride intact for a subsequent transformation under more forcing conditions.

Ultimately, the choice between these two valuable building blocks will depend on the specific priorities of the synthetic project—be it reaction speed, process conditions, or economic considerations. However, from a purely chemical reactivity standpoint, the bromo-derivative holds a distinct and significant advantage.

References

The Strategic Efficacy of 7-Bromo-1,1,1-trifluoroheptan-2-one in the Synthesis of Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. The deliberate incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Specifically, the trifluoromethyl (CF3) group can significantly improve metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical comparison of 7-Bromo-1,1,1-trifluoroheptan-2-one as a versatile synthon for constructing complex, trifluoromethylated bioactive molecules, with a focus on its application in the synthesis of pyrazole derivatives, a prevalent motif in numerous pharmaceuticals.

The Trifluoromethyl Ketone: A Privileged Synthon

The combination of a reactive ketone handle and a terminal trifluoromethyl group makes trifluoromethyl ketones powerful intermediates in organic synthesis. The strong electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbonyl carbon, facilitating a range of nucleophilic additions. Furthermore, the presence of the bromine atom in this compound provides an additional site for functionalization, for instance, through nucleophilic substitution or cross-coupling reactions, although its primary role in the context of this guide is as a leaving group in cyclization reactions.

Comparative Analysis: Building Block vs. Direct Trifluoromethylation

The introduction of a trifluoromethyl group can be broadly approached in two ways: direct trifluoromethylation of a pre-existing heterocyclic core or the use of a trifluoromethylated building block from which the heterocycle is constructed.

Direct Trifluoromethylation: This approach often involves the use of specialized and sometimes harsh reagents, such as Togni's or Ruppert-Prakash reagents, on a fully formed heterocyclic ring. While powerful, these methods can suffer from a lack of regioselectivity, limited substrate scope due to functional group intolerance, and potentially lower overall yields.

Building Block Approach: Employing a synthon like this compound offers a more controlled and often more efficient route. The trifluoromethyl group is precisely positioned from the outset, ensuring perfect regioselectivity. Subsequent cyclization reactions to form the desired bioactive core are typically high-yielding and tolerant of a wider range of functional groups.

Table 1: Comparative Efficacy of Trifluoromethylation Strategies

ParameterDirect TrifluoromethylationBuilding Block Approach (with this compound)
Regioselectivity Often yields mixtures of isomers, requiring challenging purification.Inherently regioselective, leading to a single desired product.
Reaction Conditions Can require strong oxidants, reductants, or specialized catalysts.Generally milder conditions for cyclization and subsequent modifications.
Substrate Scope Limited by the functional group compatibility of the trifluoromethylating agent.Broad scope, as the key transformations are often robust condensation/cyclization reactions.
Overall Yield Can be moderate to low, especially in multi-step sequences.Often provides higher and more reproducible yields.

Synthesis of Bioactive Pyrazoles: A Case Study

The pyrazole scaffold is a key component of many blockbuster drugs, including the anti-inflammatory agent celecoxib. The synthesis of 3-(trifluoromethyl)pyrazoles is therefore of significant interest. Here, we detail a representative protocol for the synthesis of a 3-(trifluoromethyl)-5-pentylpyrazole using this compound, based on the principles of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5-pentyl-1H-pyrazole

This protocol outlines a one-pot cyclocondensation reaction between this compound and hydrazine hydrate.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Hydrazine hydrate (1.2 eq.)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in ethanol (to a concentration of ~0.5 M).

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq.) followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-(trifluoromethyl)-5-pentyl-1H-pyrazole.

Mechanistic Rationale and Visualization

The reaction proceeds via the well-established Knorr-Paal pyrazole synthesis mechanism.

  • Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then acts as a nucleophile, attacking the carbon bearing the bromine atom in an intramolecular fashion to form a five-membered ring.

  • Aromatization: Subsequent elimination of hydrogen bromide (HBr) leads to the formation of the stable, aromatic pyrazole ring.

Caption: Mechanism of pyrazole formation from this compound.

Comparison with an Alternative Building Block

A common alternative for the synthesis of similar pyrazoles is the use of a trifluoromethylated β-diketone, such as 1,1,1-trifluoro-2,4-heptanedione.

Table 2: Comparison of Building Blocks for 3-(Trifluoromethyl)-5-pentyl-1H-pyrazole Synthesis

FeatureThis compound1,1,1-Trifluoro-2,4-heptanedione
Synthesis of Building Block Often prepared from the corresponding carboxylic acid or via Grignard reaction.Typically synthesized via a Claisen condensation.
Reaction with Hydrazine Single regioisomer is formed due to the defined reactivity of the two electrophilic centers.Can potentially form two regioisomers if a substituted hydrazine is used, as the two carbonyls have different reactivities.
Byproducts HBr is eliminated, which is neutralized by the excess hydrazine or can be scavenged.Water is the primary byproduct.
Commercial Availability Readily available from multiple suppliers.Also commercially available.

The use of this compound can be advantageous in ensuring a single regioisomeric product, which simplifies purification and improves the overall efficiency of the synthesis.

Conclusion and Future Directions

This compound is a highly efficacious and strategically valuable building block for the synthesis of trifluoromethylated bioactive molecules, particularly heterocyclic systems like pyrazoles. Its use in a building block approach offers significant advantages in terms of regioselectivity and reaction control when compared to direct trifluoromethylation methods. The straightforward and high-yielding nature of its cyclocondensation reactions makes it an attractive choice for medicinal chemists aiming to rapidly generate libraries of novel compounds for biological screening. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the judicious use of such well-designed, fluorinated synthons will remain a cornerstone of modern drug discovery.

A Comparative Guide to Base Selection for Intramolecular Cyclization of 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of fluorinated carbocycles is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability and altered lipophilicity, make these motifs highly desirable.[1] 7-Bromo-1,1,1-trifluoroheptan-2-one is a versatile bifunctional building block, featuring a reactive primary bromide and a trifluoromethyl ketone.[2][3][4] The electron-withdrawing nature of the trifluoromethyl group significantly acidifies the α-protons, making this substrate an excellent candidate for base-mediated intramolecular cyclization. This reaction provides a direct route to 1-(trifluoroacetyl)cyclopentane, a valuable intermediate for further synthetic elaboration.

This guide provides a comparative study of three distinct bases—Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), and Triethylamine (Et₃N)—for the intramolecular cyclization of this compound. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal conditions for this critical transformation.

Mechanistic Considerations: The Intramolecular Alkylation Pathway

The primary reaction pathway involves the formation of an enolate at the carbon alpha to the ketone (C3), followed by an intramolecular nucleophilic substitution (Sₙ2) reaction at the carbon bearing the bromine atom (C7). The strong electron-withdrawing effect of the adjacent trifluoromethyl group facilitates the initial deprotonation step.

The choice of base is critical as it directly influences the rate and efficiency of enolate formation. A strong base will deprotonate the α-carbon irreversibly, driving the reaction towards the cyclized product. A weaker base will establish an equilibrium, potentially leading to slower reaction times and the formation of side products.

Caption: General mechanism for the base-mediated intramolecular cyclization.

Comparative Experimental Study

We evaluated three bases representing different classes: a strong, non-nucleophilic hydride (NaH); a moderate inorganic base (K₂CO₃); and a weak organic amine base (Et₃N). The objective was to determine the effect of base strength on reaction efficiency, time, and overall yield.

Method 1: Sodium Hydride (NaH) - The Strong Base

Expertise & Experience: Sodium hydride is a powerful, non-nucleophilic base that provides rapid and irreversible deprotonation of the α-carbon.[5][6] This makes it highly effective for promoting intramolecular alkylations.[7] Its insolubility requires careful handling and an inert atmosphere to prevent reaction with moisture.

Experimental Protocol:
  • A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser was placed under a nitrogen atmosphere.

  • Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) was added to the flask. The mineral oil was removed by washing with anhydrous hexane (3 x 10 mL) under nitrogen.

  • Anhydrous tetrahydrofuran (THF, 40 mL) was added, and the suspension was cooled to 0 °C in an ice bath.

  • A solution of this compound (2.47 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) was added dropwise to the stirred suspension over 15 minutes.

  • After the addition was complete, the ice bath was removed, and the reaction mixture was stirred at room temperature for 2 hours.

  • Reaction progress was monitored by Thin Layer Chromatography (TLC) until the starting material was fully consumed.

  • The reaction was carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • The mixture was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography (Silica gel, 5% ethyl acetate in hexanes) to afford the pure product.

Method 2: Potassium Carbonate (K₂CO₃) - The Moderate Base

Expertise & Experience: Potassium carbonate is a cost-effective, easy-to-handle inorganic base commonly used in alkylation reactions. Being a weaker base than NaH, it typically requires higher temperatures and longer reaction times to achieve complete conversion. It operates as a heterogeneous catalyst in many organic solvents.

Experimental Protocol:
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser were added this compound (2.47 g, 10.0 mmol, 1.0 eq), anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq), and acetone (50 mL).

  • The heterogeneous mixture was heated to reflux (approx. 56 °C) with vigorous stirring.

  • The reaction was monitored by TLC over 24 hours.

  • Upon completion, the mixture was cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate was concentrated under reduced pressure.

  • The residue was redissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

  • The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product was purified by flash column chromatography as described in Method 1.

Method 3: Triethylamine (Et₃N) - The Weak Base

Expertise & Experience: Triethylamine is a common organic base used to scavenge acid byproducts. Its ability to deprotonate a carbon acid is significantly lower than that of NaH or K₂CO₃. For substrates with highly acidic protons, like our trifluoromethyl ketone, it can sometimes be sufficient to promote the reaction, albeit slowly.

Experimental Protocol:
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser were added this compound (2.47 g, 10.0 mmol, 1.0 eq), triethylamine (2.8 mL, 20.0 mmol, 2.0 eq), and acetonitrile (50 mL).

  • The solution was heated to reflux (approx. 82 °C) with stirring.

  • The reaction was monitored by TLC over 48 hours.

  • After cooling to room temperature, the solvent was removed under reduced pressure.

  • The residue was taken up in ethyl acetate (50 mL) and washed with 1 M HCl (2 x 20 mL) to remove excess triethylamine, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product was purified by flash column chromatography as described in Method 1.

G Standard Experimental Workflow A 1. Reagent Setup (Flask, Stir Bar, N₂ atm) B 2. Add Base & Solvent A->B C 3. Add Substrate (this compound) B->C D 4. Reaction (Stirring, specified Temp/Time) C->D E 5. TLC Monitoring D->E E->D Incomplete F 6. Workup (Quench, Extraction, Wash) E->F Complete G 7. Purification (Column Chromatography) F->G H Final Product (1-(trifluoroacetyl)cyclopentane) G->H

Caption: A generalized workflow for the synthesis and purification steps.

Data Summary and Discussion
BaseStrengthConditionsTime (h)Yield (%)Purity (%)Observations
NaH StrongTHF, 0 °C to RT292>98Fast, clean reaction. Requires inert atmosphere and careful quenching.
K₂CO₃ ModerateAcetone, Reflux2475>98Slower reaction rate. Good yield but requires prolonged heating.
Et₃N WeakAcetonitrile, Reflux48<10-Ineffective. Significant starting material remained with some decomposition.

The experimental data clearly demonstrates the profound impact of base strength on the efficiency of the intramolecular cyclization.

  • Sodium Hydride proved to be the superior base, affording an excellent yield in a short reaction time under mild temperature conditions. The irreversible formation of the enolate effectively drives the reaction to completion, minimizing side reactions. Its use is highly recommended for time-sensitive syntheses and for maximizing yield.

  • Potassium Carbonate is a viable, more practical alternative for larger-scale synthesis where the handling of sodium hydride may be a concern. While the yield is lower and the reaction requires significantly more time and energy input (reflux), it provides a clean product and avoids the hazards associated with reactive metal hydrides.

  • Triethylamine was largely ineffective. The pKa of the α-proton of the trifluoromethyl ketone, while lowered, is still not acidic enough to be substantially deprotonated by a weak amine base. The result was a near-complete recovery of starting material even after 48 hours at reflux, indicating that Et₃N is not a suitable base for this transformation.

Conclusion and Recommendations

For the intramolecular cyclization of this compound, the choice of base is paramount to the success of the reaction.

  • For highest yield and fastest reaction time: Sodium Hydride (NaH) is the unequivocal choice.

  • For a safer, more scalable, and cost-effective approach: Potassium Carbonate (K₂CO₃) is a reliable alternative, albeit with a trade-off in reaction time and yield.

  • To be avoided: Weak organic bases like Triethylamine (Et₃N) are not strong enough to promote the reaction effectively.

This comparative guide underscores the importance of rational base selection based on substrate reactivity. By understanding the interplay between the pKa of the substrate and the strength of the base, researchers can optimize reaction conditions to achieve their synthetic goals efficiently and effectively.

References

A Comparative Guide to the Structural Validation of Pyrazoles Synthesized from 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of novel pyrazole derivatives, such as those derived from 7-Bromo-1,1,1-trifluoroheptan-2-one, is a critical endeavor in the pursuit of new and improved pharmaceuticals.[3][4] However, the synthesis is only the first step; rigorous structural validation is paramount to ensure the identity, purity, and regioisomeric integrity of the synthesized compounds. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of pyrazoles, with a focus on trifluoromethyl-substituted derivatives, offering insights into their application, strengths, and limitations.

The reaction of this compound with hydrazine derivatives can theoretically lead to the formation of two regioisomers. The regioselectivity of such reactions is a well-documented challenge in pyrazole synthesis.[5][6][7] Therefore, a multi-faceted analytical approach is not just recommended but essential for unambiguous structural assignment.

A Comparative Overview of Analytical Techniques

A suite of spectroscopic and analytical techniques is available for the characterization of synthesized pyrazoles. The choice of methods depends on the specific structural questions being addressed. This guide will focus on the most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Technique Information Provided Strengths Limitations
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity of atoms, chemical environment of nuclei, regio- and stereochemistry.Provides detailed structural information in solution. Non-destructive.Can be complex to interpret for mixtures or complex molecules. Sensitivity can be an issue for low-concentration samples.[8]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, provides molecular formula confirmation.Does not provide direct information on atom connectivity or stereochemistry. Fragmentation can be complex.[9][10]
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, absolute stereochemistry.Provides unambiguous structural determination in the solid state.[11][12]Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation.

In-Depth Analysis of Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.[13] For pyrazoles derived from this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of protons in the molecule. Key signals to analyze include:

  • Pyrazole Ring Protons: The chemical shifts and coupling patterns of the protons on the pyrazole ring are highly diagnostic of the substitution pattern.[14][15]

  • Alkyl Chain Protons: The signals from the heptyl chain will provide information about its structure and attachment to the pyrazole ring.

  • NH Proton: The signal for the N-H proton of the pyrazole ring can sometimes be broad or even absent due to exchange processes.[8]

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton.[13] The chemical shifts of the pyrazole ring carbons are particularly sensitive to the substitution pattern, aiding in the differentiation of regioisomers.[16]

¹⁹F NMR Spectroscopy is a crucial technique for trifluoromethyl-substituted compounds.[17][18][19][20][21] The trifluoromethyl group provides a unique and sensitive NMR handle. The chemical shift of the CF₃ group can provide valuable information about its electronic environment and, by extension, its position on the pyrazole ring.

Experimental Protocol: A General NMR Workflow

Caption: A generalized workflow for NMR analysis of synthesized pyrazoles.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[9] High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum can also provide structural clues.[10][22] The way the molecule breaks apart upon ionization can be indicative of the positions of substituents on the pyrazole ring. However, interpreting fragmentation patterns can be complex and often requires comparison with known compounds or theoretical predictions.

Experimental Protocol: GC-MS for Volatile Pyrazoles

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable pyrazole derivatives.[23]

Caption: A simplified workflow for GC-MS analysis of pyrazole derivatives.

Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the gold standard.[11][12][24][25][26] This technique provides precise information about bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. For determining the exact regiochemistry of the synthesized pyrazole, X-ray crystallography is unparalleled.

The primary challenge of this technique is the need to grow a single crystal of sufficient quality. This can often be a time-consuming and challenging process. It is also important to remember that the crystal structure represents the molecule in a highly ordered solid state, which may not always reflect its conformation in solution.

Experimental Protocol: A Glimpse into X-ray Crystallography

Caption: The major steps involved in single-crystal X-ray diffraction analysis.

Comparative Analysis of Alternative Methods

While NMR, MS, and X-ray crystallography are the primary tools, other analytical techniques can provide valuable complementary information.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The N-H stretch of the pyrazole ring is a characteristic feature.[25]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to study the electronic transitions within the molecule and can be useful for quantitative analysis.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing the purity of the synthesized compound and for separating mixtures of isomers.

Conclusion: A Synergistic Approach to Validation

The structural validation of newly synthesized pyrazoles, particularly when regioisomerism is a possibility, necessitates a comprehensive and synergistic analytical strategy. No single technique can provide all the necessary information. A combination of high-resolution mass spectrometry to confirm the molecular formula, detailed 1D and 2D NMR spectroscopy to elucidate the connectivity and stereochemistry in solution, and, ideally, single-crystal X-ray crystallography for definitive solid-state structure determination, provides the most robust and reliable validation. This multi-technique approach ensures the scientific integrity of the research and is a critical step in the development of new pyrazole-based therapeutic agents.

References

A Guide to the Strategic Application of 7-Bromo-1,1,1-trifluoroheptan-2-one in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance benchmark of 7-Bromo-1,1,1-trifluoroheptan-2-one, a versatile bifunctional building block. We will move beyond a simple cataloging of reactions and instead focus on the strategic advantages this reagent offers in specific synthetic routes relevant to pharmaceutical and agrochemical research. By comparing synthetic strategies using this molecule against more traditional, multi-step alternatives, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of its potential to streamline complex synthesis, enhance molecular diversity, and improve overall efficiency.

The incorporation of trifluoromethyl (CF3) groups is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of reagents that allow for the efficient and strategic introduction of this moiety is of paramount importance. This compound (CAS 647831-24-1) emerges as a particularly valuable tool due to its unique structure: a reactive trifluoromethyl ketone and a terminal alkyl bromide.[3] This dual functionality enables sequential or orthogonal reactions, providing a powerful platform for constructing complex molecular architectures.

The Strategic Value of Bifunctionality

The core advantage of this compound lies in its two distinct reactive sites. The trifluoromethyl ketone is a potent electrophile, susceptible to a wide range of nucleophilic additions. The terminal primary bromide is an excellent electrophile for nucleophilic substitution (SN2) reactions. This allows for a modular approach to synthesis where each end of the molecule can be independently functionalized to build complexity rapidly.

The causality behind choosing this reagent often relates to synthetic convergency. Instead of a linear synthesis where the carbon backbone is built first, followed by late-stage fluorination (which can be fraught with difficulty), this building block allows for the trifluoromethyl group and a significant portion of the carbon skeleton to be incorporated in a single step.

G cluster_reagent This compound cluster_ketone Ketone Reactivity cluster_bromide Bromide Reactivity reagent Br-(CH2)5-C(=O)-CF3 nuc_add Nucleophilic Addition (e.g., Grignard, Organolithium) reagent->nuc_add Site 1: Electrophilic Carbonyl sn2 SN2 Substitution (e.g., Amines, Alkoxides, Thiolates) reagent->sn2 Site 2: Electrophilic Alkyl Halide reduct Reduction to Alcohol condense Condensation (e.g., Knoevenagel) wittig Wittig Reagent Formation cyanation Cyanation

Caption: Dual reactivity pathways of this compound.

Performance Benchmark: Synthesis of a Trifluoromethylated Tetrahydropyran Derivative

To illustrate the efficiency gains, we will compare two synthetic routes to a hypothetical drug-like scaffold, 2-methyl-2-(5-(phenylamino)pentyl)-5-(trifluoromethyl)tetrahydrofuran.

Route A: Convergent Synthesis using this compound

This strategy leverages the dual reactivity in a sequential, one-pot-adaptable process. First, a Grignard reaction at the ketone installs the precursor to the tetrahydrofuran ring. Second, the terminal bromide is displaced by an amine. Finally, an acid-catalyzed intramolecular cyclization (etherification) yields the target.

Route B: Traditional Linear Synthesis

This alternative begins with a non-fluorinated starting material, 6-bromohexan-1-ol. The synthesis involves protecting the alcohol, substituting the bromide with aniline, deprotecting the alcohol, oxidizing it to an aldehyde, performing a trifluoromethylation reaction (e.g., with Ruppert's reagent, TMSCF3), and finally executing an intramolecular cyclization.

Comparative Data
MetricRoute A (Using this compound)Route B (Traditional Linear Synthesis)Rationale / Justification
Number of Synthetic Steps 36Route A's bifunctionality allows for a more convergent approach, significantly reducing the step count.
Projected Overall Yield ~45-55%~15-25%Fewer steps inherently lead to a higher overall yield, minimizing material loss at each stage.
Atom Economy HigherLowerRoute A avoids the use of protecting groups, improving atom economy.
Reagent Complexity Simple, common reagents (Grignard, amine)Requires specialized and moisture-sensitive reagents like TMSCF3 and Dess-Martin periodinane.
Operational Simplicity High (fewer purifications)Moderate (requires multiple intermediate purifications and protecting group manipulations).
Experimental Protocol for Key Step in Route A

Synthesis of 1-bromo-7-phenyl-7-(trifluoromethyl)octan-6-ol

  • Setup: A 250 mL three-necked, round-bottomed flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with magnesium turnings (1.5 g, 62 mmol).

  • Grignard Formation: A solution of bromobenzene (6.5 mL, 62 mmol) in 50 mL of anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating. After the initial exothermic reaction subsides, the mixture is stirred for 1 hour at room temperature.

  • Nucleophilic Addition: The flask is cooled to 0 °C in an ice bath. A solution of this compound (12.35 g, 50 mmol) in 30 mL of anhydrous diethyl ether is added dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.

This protocol is a self-validating system; the successful formation of the Grignard reagent and its subsequent addition to the ketone can be confirmed by TLC and NMR analysis of the crude product before committing to large-scale purification.

Performance Benchmark: Synthesis of a Trifluoromethyl-Substituted Furan

The 1,4-dicarbonyl relationship is fundamental to many heterocycle syntheses, such as the Paal-Knorr furan synthesis. While our target molecule is not a 1,4-dicarbonyl, its structure is primed for conversion into a suitable precursor.

Route X: Strategy using this compound

This involves an initial α-bromination of the ketone, followed by a Kornblum oxidation to generate a 1,4-dicarbonyl precursor, which can then undergo cyclization.

Route Y: Alternative Multi-Step Synthesis

A more traditional approach would involve synthesizing a non-fluorinated 1,4-dicarbonyl and then attempting a late-stage trifluoromethylation, which can be challenging and often requires harsh conditions or specialized reagents.

G cluster_X Route X: Convergent Strategy cluster_Y Route Y: Linear Strategy X1 7-Bromo-1,1,1- trifluoroheptan-2-one X2 α-Functionalization X1->X2 X3 Cyclization Precursor X2->X3 X4 Target Furan X3->X4 Y1 Simple Alkane Y2 Dicarbonyl Synthesis Y1->Y2 Y3 Late-stage Trifluoromethylation Y2->Y3 Y4 Target Furan Y3->Y4

Caption: Workflow comparison for trifluoromethyl-substituted furan synthesis.

The key advantage of Route X is control. The trifluoromethyl group is present from the start, avoiding potentially low-yielding or non-selective late-stage fluorination reactions. The causality for choosing Route X is the mitigation of risk associated with introducing the -CF3 group onto a complex, functionalized molecule.

Conclusion

This compound is more than a simple reagent; it is a strategic building block that enables a more convergent and efficient approach to synthesizing complex molecules. Its bifunctional nature allows for a significant reduction in step count, leading to higher overall yields and operational simplicity when compared to traditional linear syntheses. For researchers in drug discovery and development, leveraging this reagent can accelerate the synthesis of novel trifluoromethylated compounds, facilitating faster exploration of chemical space and the development of new therapeutic candidates.

References

A Senior Application Scientist's Guide to Trifluoromethyl Ketone Synthesis: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in medicinal and process chemistry, the trifluoromethyl ketone (TFMK) moiety is a privileged functional group. Its potent electron-withdrawing nature and ability to form stable tetrahedral hydrates make it an exceptional transition-state mimic for enzyme inhibitors, significantly enhancing metabolic stability and bioavailability in drug candidates. The challenge, however, lies in the efficient and selective introduction of the trifluoroacetyl group. This guide provides an in-depth, comparative analysis of the leading alternative reagents for this critical transformation, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide actionable, field-proven insights.

The Chemical Landscape: Nucleophilic, Electrophilic, and Radical Approaches

The synthesis of trifluoromethyl ketones can be broadly categorized into three mechanistic pathways: nucleophilic, electrophilic, and radical trifluoromethylation. The choice of reagent is fundamentally dictated by the electronic nature of the substrate and the desired bond disconnection.

FeatureNucleophilic TrifluoromethylationElectrophilic TrifluoromethylationRadical Trifluoromethylation
CF₃ Source "CF₃⁻" equivalent (e.g., Ruppert-Prakash reagent, Fluoroform)"CF₃⁺" equivalent (e.g., Togni's reagents, Umemoto's reagents)"CF₃•" equivalent (e.g., Langlois reagent, TFAA)
Typical Substrates Electron-deficient species: Esters, Acyl Chlorides, Aldehydes, KetonesElectron-rich species: Enolates, Silyl Enol Ethers, Arenes, ThiolsAlkenes, Alkynes, Arenes, Alkyl Bromides
Reaction Initiation Requires an activator (e.g., fluoride source, strong base)Often spontaneous, can be promoted by catalysts (e.g., Cu, Pd) or lightRequires an initiator (e.g., oxidant, light)
Key Advantage Direct conversion of carbonyl precursorsBroad scope for electron-rich systemsExcellent for late-stage functionalization and C-H activation

Nucleophilic Trifluoromethylation: The Workhorses

Nucleophilic methods are arguably the most direct route to trifluoromethyl ketones, typically starting from readily available carboxylic acid derivatives like esters.

The Ruppert-Prakash Reagent (TMSCF₃)

Trimethyl(trifluoromethyl)silane, or the Ruppert-Prakash reagent, is a cornerstone of nucleophilic trifluoromethylation.[1] It is a stable, liquid reagent that generates a nucleophilic trifluoromethyl anion equivalent upon activation with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[2][3]

Mechanism of Action: The fluoride initiator attacks the silicon center of TMSCF₃, generating a hypervalent silicon intermediate that liberates the trifluoromethyl anion. This anion then attacks the electrophilic carbonyl carbon of an ester. The resulting tetrahedral intermediate is trapped by another equivalent of TMSCF₃ to form a stable silyl ether, which prevents over-addition. Subsequent acidic workup reveals the desired trifluoromethyl ketone.[2]

Ruppert_Prakash_Mechanism cluster_activation Activation cluster_addition Addition & Trapping cluster_workup Workup TMSCF3 Me₃Si-CF₃ Intermediate [Me₃Si(CF₃)F]⁻ TMSCF3->Intermediate F- F⁻ (from TBAF) F-->TMSCF3 Nucleophilic Attack CF3- CF₃⁻ Intermediate->CF3- releases TMSF Me₃Si-F Intermediate->TMSF Ester R-CO-OR' CF3-->Ester Addition Tetrahedral [R-C(O⁻)(CF₃)-OR'] Ester->Tetrahedral SilylEther R-C(OTMS)(CF₃)-OR' Tetrahedral->SilylEther Trapping Ketone R-CO-CF₃ SilylEther->Ketone Hydrolysis TMSCF3_2 Me₃Si-CF₃ TMSCF3_2->SilylEther H3O+ H₃O⁺ H3O+->Ketone

Ruppert-Prakash reagent activation and reaction with an ester.

Experimental Protocol: Trifluoromethylation of Methyl Benzoate using Ruppert-Prakash Reagent [2]

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add methyl benzoate (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBAF in THF (0.1 equiv) dropwise to the stirred reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of 1 M HCl.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Fluoroform (HCF₃): A Cost-Effective Alternative

Fluoroform, a potent greenhouse gas and an industrial byproduct, has emerged as an economical and atom-efficient precursor for the trifluoromethyl anion.[4][5] Taming this gaseous reagent requires a strong base, with potassium hexamethyldisilazide (KHMDS) in the presence of a glyme solvent being a particularly effective system.[6]

Mechanism of Action: KHMDS deprotonates fluoroform to generate the trifluoromethyl anion. The glyme solvent chelates the potassium cation, creating a more "naked" and highly nucleophilic CF₃⁻ anion. This anion then reacts with the ester in a similar fashion to the anion generated from the Ruppert-Prakash reagent. The low stability of the free trifluoromethyl anion, which can decompose to difluorocarbene and fluoride, necessitates low reaction temperatures (e.g., -40 °C).

Fluoroform_Mechanism cluster_generation CF₃⁻ Generation cluster_reaction Reaction with Ester HCF3 H-CF₃ CF3_anion K⁺ ⁻CF₃ HCF3->CF3_anion Deprotonation H-HMDS H-N(SiMe₃)₂ HCF3->H-HMDS KHMDS KHMDS KHMDS->CF3_anion Ester R-CO-OR' CF3_anion->Ester Nucleophilic Addition Tetrahedral [R-C(O⁻K⁺)(CF₃)-OR'] Ester->Tetrahedral Ketone R-CO-CF₃ Tetrahedral->Ketone Elimination KOR K⁺ ⁻OR' Tetrahedral->KOR TFAA_Mechanism cluster_photocatalysis Photocatalytic Cycle cluster_coupling Radical Coupling PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Radical_Generation CF₃• Generation PC_excited->Radical_Generation SET Light Visible Light Light->PC TFAA TFAA TFAA->Radical_Generation AlkylBromide R-Br AlkylRadical R• AlkylBromide->AlkylRadical Halogen Atom Transfer Ketone R-CO-CF₃ AlkylRadical->Ketone CF3_Radical CF₃• CF3_Radical->Ketone Radical-Radical Coupling

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 7-Bromo-1,1,1-trifluoroheptan-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth spectroscopic comparison of 7-Bromo-1,1,1-trifluoroheptan-2-one and its structural analogues. As versatile intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals, unambiguous structural verification is paramount.[1] We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these compounds. This document establishes a framework for analysis, explaining the causal relationships between molecular structure and spectral output, providing field-proven experimental protocols, and presenting comparative data to guide researchers in their analytical workflows.

Introduction: The Analytical Challenge

This compound is a bifunctional molecule featuring a terminal bromine atom and a trifluoromethyl ketone moiety.[1] These reactive sites make it a valuable building block. However, synthetic routes can often yield isomeric or related impurities. Differentiating the parent compound from key derivatives is a frequent analytical challenge. This guide will focus on a comparative analysis between the parent compound and three representative derivatives:

  • Parent Compound: this compound

  • Derivative A (Isomer): 3-Bromo-1,1,1-trifluoroheptan-2-one

  • Derivative B (Halogen Homologue): 7-Chloro-1,1,1-trifluoroheptan-2-one

  • Derivative C (Dehalogenated Analogue): 1,1,1-Trifluoroheptan-2-one

Our objective is to leverage multimodal spectroscopy to create a unique "fingerprint" for each of these molecules, enabling confident identification.

Spectroscopic Strategy & Experimental Rationale

A multi-technique approach is essential for the unambiguous characterization of these fluorinated and halogenated ketones. Each technique provides a unique and complementary piece of the structural puzzle.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the cornerstone for determining the carbon-hydrogen framework and mapping the electronic environment of the fluorine atoms. The high natural abundance and sensitivity of the ¹⁹F nucleus make it an ideal probe for fluorinated compounds.[2][3] Two-dimensional experiments like HMBC can further elucidate the connectivity of atoms several bonds away from the fluorine nucleus.[4]

  • Infrared (IR) Spectroscopy: This technique is exceptionally sensitive to the presence of specific functional groups. The strong absorption of the carbonyl (C=O) group provides immediate confirmation of the ketone moiety, and its precise frequency can offer clues about the electronic effects of adjacent substituents.[5][6]

  • Mass Spectrometry (MS): MS provides the molecular weight and elemental composition (via isotopic patterns). Its fragmentation patterns offer a roadmap of the molecule's weakest bonds, serving as a powerful confirmation of the proposed structure.[7]

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation Prep Dissolve Sample in CDCl3/Solvent NMR NMR (1H, 13C, 19F) - Connectivity - Electronic Environment Prep->NMR IR IR - Functional Groups (C=O) - Vibrational Modes Prep->IR MS Mass Spec - Molecular Weight - Fragmentation Prep->MS Data Combine Data for Unambiguous Structure Elucidation NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for these types of compounds due to its excellent dissolving properties and minimal interference in ¹H and ¹³C spectra.

The ¹H NMR spectra are primarily defined by the methylene protons (CH₂). The key differentiators are the chemical shifts and multiplicities, which are heavily influenced by the proximity of electronegative groups (C=O, CF₃, and Br/Cl).

  • Parent Compound (7-Bromo...): We expect a triplet at ~3.4 ppm corresponding to the CH₂ group adjacent to the bromine (C7-H₂). The CH₂ group alpha to the carbonyl (C3-H₂) will appear as a triplet around 2.8 ppm, deshielded by the ketone.

  • Derivative A (3-Bromo...): This isomer presents a dramatically different spectrum. A doublet of quartets or a complex multiplet is expected for the single proton at C3, shifted significantly downfield due to the adjacent bromine and carbonyl group.

  • Derivative B (7-Chloro...): The spectrum will be very similar to the parent compound, but the triplet for the C7-H₂ group will be shifted slightly downfield (~3.5 ppm) due to the higher electronegativity of chlorine compared to bromine.

  • Derivative C (Dehalogenated): The terminal methyl group (C7-H₃) will appear as a triplet around 0.9 ppm, a clear indicator of the absence of a terminal halogen.

The electron-withdrawing effects of the fluorine and oxygen atoms dominate the ¹³C spectrum.

  • The Carbonyl Carbon (C2): This carbon will appear around 200-205 ppm but will be split into a quartet by the three fluorine atoms (²J_CF).

  • The Trifluoromethyl Carbon (C1): This signal will be a prominent quartet around 115-120 ppm with a very large one-bond C-F coupling constant (¹J_CF > 280 Hz).

  • Halogenated Carbon (C7): In the parent compound, the C7 carbon will be around 32-35 ppm. For Derivative B, this signal will shift downfield to ~44 ppm due to chlorine's stronger deshielding effect.

¹⁹F NMR provides a simple yet powerful confirmation of the trifluoromethyl group.[3]

  • For all compounds, a singlet is expected for the CF₃ group, as there are no other fluorine atoms to couple with. The chemical shift is typically in the range of -75 to -80 ppm relative to a CFCl₃ standard.[2] Subtle shifts may be observed based on long-range electronic effects, but these are generally minor compared to the changes seen in ¹H and ¹³C NMR.

G cluster_structure Structural Feature cluster_signal Expected Spectroscopic Signal CF3 CF₃ Group NMR_F ¹⁹F NMR: Singlet ~ -78 ppm CF3->NMR_F NMR_C ¹³C NMR: Quartet ~ 117 ppm (¹Jcf > 280 Hz) CF3->NMR_C CO C=O (Ketone) IR_CO IR: Strong Stretch ~1720-1740 cm⁻¹ CO->IR_CO CH2Br CH₂-Br NMR_H_Br ¹H NMR: Triplet ~ 3.4 ppm CH2Br->NMR_H_Br CHBr CH-Br (Isomer) NMR_H_CHBr ¹H NMR: Multiplet (Downfield Shift) CHBr->NMR_H_CHBr

Caption: Correlation of structure to key spectroscopic signals.

Infrared (IR) Spectroscopy

The primary diagnostic peak in the IR spectrum is the C=O stretch. For saturated aliphatic ketones, this band is typically strong and sharp, appearing around 1715 cm⁻¹.[6]

  • Parent Compound & Derivatives: The presence of the highly electronegative CF₃ group adjacent to the carbonyl will shift this absorption to a higher wavenumber (a "blue shift"). We expect the C=O stretch for all four compounds to be in the 1725-1745 cm⁻¹ region. While subtle differences might exist between the derivatives, the most significant information from IR is the confirmation of the α-trifluoromethyl ketone moiety. The C-F stretching vibrations will also be present as strong bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for these molecules. The key is to identify the molecular ion (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), results in a characteristic M⁺ and M+2 peak of nearly equal intensity.[8] Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) gives a distinctive M+2 peak that is about one-third the height of the M⁺ peak. This isotopic signature is a definitive marker for the presence and identity of the halogen.

  • Fragmentation: Ketones commonly undergo α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[7][9]

    • Loss of CF₃: Cleavage of the C1-C2 bond will result in the loss of a ·CF₃ radical (mass 69) and the formation of a [M-69]⁺ acylium ion. This is expected to be a major fragment for all compounds.

    • Loss of Alkyl Chain: Cleavage of the C2-C3 bond results in a [CF₃CO]⁺ fragment at m/z = 97.

    • McLafferty Rearrangement: This rearrangement is possible for ketones with a γ-hydrogen.[10] For the parent compound, this would involve the transfer of a hydrogen from C5 to the carbonyl oxygen, leading to a specific neutral loss and a charged fragment.

G M Parent Ion (M⁺˙) [C₇H₁₀BrF₃O]⁺˙ m/z = 246/248 Frag1 Acylium Ion [M-69]⁺ m/z = 177/179 M->Frag1 α-Cleavage Frag2 Trifluoroacetyl Cation [CF₃CO]⁺ m/z = 97 M->Frag2 α-Cleavage Neutral1 - •CF₃ Neutral2 - •C₅H₁₀Br

Caption: Key α-cleavage fragmentation pathways for the parent compound.

Summary of Comparative Data

CompoundKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)IR (C=O) cm⁻¹MS M⁺ (m/z)
Parent Compound ~3.4 (t, CH₂ -Br)~33 (C-Br)~1735246/248
Derivative A >4.0 (m, CH -Br)>50 (C-Br)~1740246/248
Derivative B ~3.5 (t, CH₂ -Cl)~44 (C-Cl)~1738202/204
Derivative C ~0.9 (t, CH₃ )~13 (terminal CH₃)~1730168

Note: All NMR values are approximate and can vary with concentration and specific instrument parameters.

Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following are standard operating procedures for the analysis of these compounds.

Protocol 5.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the tube and vortex gently until the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire 16 scans.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 1.5 seconds are recommended. A minimum of 1024 scans is typical to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a dedicated fluorine probe or tune the broadband probe accordingly. A simple pulse-acquire sequence is sufficient. Use of an external standard (e.g., CFCl₃) or referencing to an internal standard is required for accurate chemical shift determination.

Protocol 5.2: IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

  • Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe between samples.

Protocol 5.3: Mass Spectrometry
  • Sample Introduction: Dilute the sample to approximately 1 µg/mL in a suitable volatile solvent like methanol or acetonitrile. Introduce the sample via Direct Infusion or through a Gas Chromatography (GC-MS) system for separation of any impurities.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Validation: Confirm the presence of the molecular ion peak and its correct isotopic pattern before proceeding to fragment analysis. The presence of the M⁺/M+2 pattern is a critical self-validating check for brominated or chlorinated compounds.

Conclusion

The differentiation of this compound from its key derivatives is readily achievable through a systematic, multi-technique spectroscopic approach. ¹H NMR provides the most direct evidence for isomeric changes along the alkyl chain. Mass spectrometry offers definitive confirmation of elemental composition through its unique isotopic patterns for bromine and chlorine. Finally, ¹⁹F and IR spectroscopy serve as rapid, high-confidence methods to verify the integrity of the core trifluoromethyl ketone structure. By combining these techniques, researchers can ensure the structural fidelity of their materials, which is a foundational requirement for successful drug development and chemical research.

References

A Senior Application Scientist's Guide to the Versatility of 7-Bromo-1,1,1-trifluoroheptan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth technical assessment of 7-Bromo-1,1,1-trifluoroheptan-2-one, a versatile reagent poised for the construction of complex molecular architectures. We will objectively compare its synthetic utility against a non-fluorinated analogue, 7-bromoheptan-2-one, with a focus on the synthesis of seven-membered nitrogen-containing heterocycles, specifically substituted azepanes.

Introduction to this compound: A Dual-Functionality Reagent

This compound (–)-trifluoroheptan-2-one) is a bifunctional organic molecule that offers two reactive sites for synthetic transformations: a terminal bromine atom and a trifluoromethyl ketone.[2] The presence of the highly electronegative trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, making it an excellent electrophile. Concurrently, the terminal primary bromide provides a handle for nucleophilic substitution or organometallic cross-coupling reactions.

PropertyThis compound
CAS Number 647831-24-1
Molecular Formula C₇H₁₀BrF₃O
Molecular Weight 247.05 g/mol
Appearance Light yellow to clear colorless liquid
Boiling Point 223.5 ± 40.0 °C (Predicted)
Density 1.446 ± 0.06 g/cm³ (Predicted)

Comparative Synthesis of Substituted Azepanes: A Case Study

The azepane scaffold is a privileged seven-membered heterocyclic ring system found in numerous biologically active compounds and approved drugs.[3] The synthesis of substituted azepanes often involves the intramolecular cyclization of long-chain amino halides or ketones. Here, we will compare the projected synthesis of a trifluoromethyl-substituted azepane using this compound with a known synthesis of a methyl-substituted azepane from 7-bromoheptan-2-one.

The Foundational Reaction: Intramolecular Reductive Amination

A common and effective method for the synthesis of cyclic amines is intramolecular reductive amination. This process involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which then undergoes intramolecular cyclization via nucleophilic attack of the amine onto the carbon bearing a leaving group (in this case, bromide), followed by reduction of the cyclic iminium ion to the corresponding amine.

Experimental Protocol 1: Synthesis of 2-Methyl-7-(trifluoromethyl)azepane (Hypothetical)

This protocol outlines a plausible synthetic route to a novel trifluoromethylated azepane, leveraging the unique reactivity of this compound.

Step 1: Reductive Amination and Cyclization

  • To a solution of this compound (1.0 eq.) in anhydrous methanol (0.2 M) is added methylamine (2.0 eq., as a solution in THF or methanol) at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours to facilitate the formation of the intermediate imine/enamine.

  • Sodium cyanoborohydride (1.5 eq.) is then added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl. The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-methyl-7-(trifluoromethyl)azepane.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Provides a protic medium that can facilitate imine formation and is compatible with the reducing agent.

  • Methylamine: A simple primary amine to demonstrate the core transformation.

  • Sodium Cyanoborohydride: A mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.

  • Acidic Quench: Neutralizes the excess reducing agent and any remaining amine.

  • Aqueous Workup: Removes inorganic salts and water-soluble impurities.

Comparative Protocol: Synthesis of 2,7-Dimethylazepane

This established protocol for the synthesis of a non-fluorinated azepane will serve as our benchmark for comparison.

Step 1: Intramolecular N-Alkylation

  • A solution of 7-bromoheptan-2-one (1.0 eq.) and methylamine (2.0 eq., as a solution in THF or methanol) in acetonitrile (0.1 M) is stirred at room temperature for 48 hours.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2,7-dimethyl-2,3,4,5-tetrahydro-1H-azepine.

Step 2: Reduction of the Cyclic Imine

  • The crude cyclic imine is dissolved in methanol (0.2 M) and cooled to 0 °C.

  • Sodium borohydride (1.5 eq.) is added portion-wise.

  • The reaction is stirred at room temperature for 4 hours.

  • The reaction is quenched with water, and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2,7-dimethylazepane.

Performance Comparison and the Influence of the Trifluoromethyl Group

ParameterThis compound7-Bromoheptan-2-one (Alternative)
Reactivity of Carbonyl Enhanced electrophilicity due to the electron-withdrawing CF₃ group.Standard ketone reactivity.
Reaction Conditions Milder conditions for imine/enamine formation may be possible.May require longer reaction times or heating.
Potential Side Reactions Favorskii rearrangement is a potential side reaction for α-haloketones under basic conditions.Favorskii rearrangement is also possible but may be less favorable.
Yield (Projected) Moderate to good, dependent on the efficiency of the intramolecular cyclization.Good to excellent under optimized conditions.
Purification Standard chromatographic techniques.Standard chromatographic techniques.

The primary difference in the reactivity of the two starting materials lies in the electrophilicity of the ketone carbonyl. The potent electron-withdrawing nature of the trifluoromethyl group in this compound makes the carbonyl carbon significantly more susceptible to nucleophilic attack by the amine. This could potentially lead to faster imine/enamine formation under milder conditions compared to its non-fluorinated counterpart.

However, the increased acidity of the α-protons in the trifluoromethyl ketone could also lead to a higher propensity for enolization and potentially favor side reactions. The choice of a mild reducing agent like sodium cyanoborohydride in the one-pot procedure for the fluorinated compound is crucial to control the reaction pathway and minimize unwanted reductions of the ketone.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of 2-Methyl-7-(trifluoromethyl)azepane cluster_1 Synthesis of 2,7-Dimethylazepane A This compound C Intramolecular Reductive Amination (One-Pot) A->C B Methylamine B->C D 2-Methyl-7-(trifluoromethyl)azepane C->D E 7-Bromoheptan-2-one G Intramolecular N-Alkylation E->G F Methylamine F->G H Cyclic Imine Intermediate G->H I Reduction H->I J 2,7-Dimethylazepane I->J

Caption: Comparative workflow for azepane synthesis.

Logical Relationship of Reagent Choice and Reaction Outcome

G cluster_0 Reagent Properties cluster_1 Reaction Conditions & Outcome A This compound (High Carbonyl Electrophilicity) C Milder Conditions Faster Imine Formation A->C leads to B 7-Bromoheptan-2-one (Standard Carbonyl Electrophilicity) D Standard Conditions Slower Imine Formation B->D requires E Potential for Higher Yield and Selectivity C->E enables F Established, Reliable Yields D->F results in

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromo-1,1,1-trifluoroheptan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 7-Bromo-1,1,1-trifluoroheptan-2-one (CAS No. 647831-24-1). In our work, the pursuit of scientific advancement and personal safety are inextricably linked. This guide is designed to move beyond a simple checklist, providing you with the rationale behind each safety protocol. By understanding the "why," you empower yourself to make informed decisions, ensuring a secure environment for your groundbreaking research. This document synthesizes manufacturer safety data with field-proven best practices to establish a self-validating system of safety.

Foundational Knowledge: Understanding the Hazard Profile

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with specific hazards that dictate our handling procedures.[1] A thorough grasp of these risks is the first line of defense.

The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors or mists are inhaled.[1]

Furthermore, in the event of a fire, thermal decomposition can generate highly toxic and corrosive byproducts, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1] This informs not only our handling protocols but also our emergency response plans.

The Core Directive: Selecting Your Personal Protective Equipment

Your PPE is the final barrier between you and the chemical. Its selection is not arbitrary; it is a direct response to the identified hazards. The minimum required PPE for handling this compound includes chemical-resistant gloves, a lab coat, and safety goggles.[2] However, the specific type and level of protection must be matched to the scale and nature of your work.

Data-Driven PPE Selection

The following table outlines recommended PPE based on the operational context.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale (<10 g) Benchtop Work (in certified chemical fume hood) Chemical splash goggles.[1][2]Nitrile or Neoprene gloves (double-gloving recommended).[2][3]Flame-resistant lab coat.Not typically required if fume hood is operating correctly.
Large-Scale (>10 g) or Operations Outside a Fume Hood Chemical splash goggles and a full-face shield.[1][4]Butyl or Viton™ gloves for extended contact.[3][5]Chemical-resistant apron over a flame-resistant lab coat.Air-purifying respirator with organic vapor cartridges, as determined by a workplace hazard assessment.[1][2]
Spill Cleanup Chemical splash goggles and a full-face shield.[1][4]Heavy-duty Butyl or Norfoil® gloves.[3][5]Chemical-resistant suit or coveralls.Self-Contained Breathing Apparatus (SCBA) may be required for large spills or in confined spaces.[1]
Deep Dive: The Rationale Behind Your Choices
  • Eye and Face Protection: Standard safety glasses are insufficient. The "serious eye irritation" classification (H319) necessitates the use of indirectly vented chemical splash goggles that form a seal around the eyes to protect against splashes and vapors.[1][2] For larger quantities or tasks with a higher splash potential, a full-face shield must be worn in addition to goggles to protect the entire face.[4]

  • Hand Protection: As a halogenated ketone, this compound requires gloves made from materials that resist this chemical class. While nitrile gloves offer good general protection for incidental contact, materials like Butyl rubber or Neoprene are preferred for their superior resistance to ketones and esters.[3][5] Always check the manufacturer's glove compatibility charts for specific breakthrough times. Double-gloving is a prudent measure to protect against undetected pinholes or tears.

  • Body Protection: A standard lab coat protects against minor drips and splashes. For procedures involving larger volumes, a chemical-resistant apron made of a material like PVC provides an additional layer of protection over your lab coat.[6]

  • Respiratory Protection: The compound's potential to cause respiratory irritation (H335) makes it imperative to handle it within a properly functioning chemical fume hood to minimize vapor inhalation.[1] If engineering controls are insufficient or during emergency situations like a large spill, respiratory protection is mandatory. The specific type must be determined by your institution's environmental health and safety (EHS) department based on a formal risk assessment.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes risk. The following protocol should be considered standard practice for all operations involving this compound.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification & Airflow prep2 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep1->prep2 prep3 Don Appropriate PPE (as per selection table) prep2->prep3 handle1 Perform all manipulations inside the fume hood prep3->handle1 Begin Work handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Use spark-proof tools and ground equipment handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Complete Work clean2 Close and secure waste containers clean1->clean2 clean3 Doff PPE correctly (Gloves last, inside-out) clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Protocol Steps:
  • Preparation:

    • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Assemble Materials: Ensure all necessary equipment and reagents are inside the hood before introducing the compound.

    • Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your selected gloves. Ensure gloves overlap the cuffs of your lab coat.

  • Handling:

    • Containment: Conduct all transfers, weighing, and reactions strictly within the fume hood.[1]

    • Minimize Exposure: Keep the container sealed whenever possible. Avoid breathing any vapors, mists, or sprays.[7]

    • Static and Ignition Control: Use non-sparking tools and ensure proper grounding of equipment, as flammable vapors may be present.[8]

  • Disposal:

    • Waste Segregation: All materials contaminated with this compound are considered hazardous waste.

    • Procedure: Collect waste in a designated, sealed, and properly labeled container. According to safety data, the recommended disposal method is through an authorized incinerator equipped with an afterburner and scrubber to handle the halogenated byproducts.[1][9] Do not pour this chemical down the drain.[9]

  • Post-Handling & Decontamination:

    • Clean Workspace: Wipe down the work area within the fume hood with an appropriate solvent.

    • Doff PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside-out as you pull them off.

    • Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.[1]

By integrating this knowledge-based approach to safety, you build a resilient and trustworthy laboratory environment. Your expertise is your greatest asset, and applying it to safety is the most critical experiment of all.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1,1,1-trifluoroheptan-2-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-1,1,1-trifluoroheptan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.